(2-Bromo-1-methoxyethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-1-methoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUICHSZBNGJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303439 | |
| Record name | (2-Bromo-1-methoxyethyl)benzene | |
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Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13685-00-2 | |
| Record name | (2-Bromo-1-methoxyethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13685-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (2-Bromo-1-methoxyethyl)benzene | |
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| Record name | 13685-00-2 | |
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| Record name | (2-Bromo-1-methoxyethyl)benzene | |
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| Record name | (2-bromo-1-methoxyethyl)benzene | |
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Foundational & Exploratory
An In-depth Technical Guide to (2-Bromo-1-methoxyethyl)benzene: Properties, Synthesis, and Applications
Abstract: (2-Bromo-1-methoxyethyl)benzene is a versatile halogenated ether that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a chiral center, a reactive bromine atom, and a methoxy group on a benzylic carbon, provides a unique combination of functionalities for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, an analysis of its chemical reactivity, and a discussion of its applications in research and development.
Compound Identification and Structural Features
(2-Bromo-1-methoxyethyl)benzene is a substituted phenylethane derivative. The presence of a bromine atom and a methoxy group on adjacent carbons of the ethyl chain, with one of these carbons being benzylic, defines its chemical character.
Key Identifiers: A summary of the primary identifiers for (2-Bromo-1-methoxyethyl)benzene is provided in Table 1.1.
Table 1.1: Compound Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2-bromo-1-methoxyethyl)benzene | [1] |
| CAS Number | 13685-00-2 | [1][2] |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1] |
| Canonical SMILES | COC(CBr)C1=CC=CC=C1 | [1][3] |
| InChIKey | XLUICHSZBNGJHF-UHFFFAOYSA-N | [1][3] |
| Synonyms | 2-Bromo-1-methoxy-1-phenylethane, β-Methoxyphenethyl bromide |[2][4] |
Structural Analysis: The molecule possesses a stereocenter at the carbon atom bonded to both the phenyl ring and the methoxy group (C1 of the ethyl chain). Consequently, it exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. The benzylic position of the methoxy group enhances the stability of potential cationic intermediates, while the primary bromide offers a reactive site for nucleophilic substitution.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of (2-Bromo-1-methoxyethyl)benzene are essential for its handling, characterization, and quality control in a laboratory setting.
Table 2.1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Boiling Point | 121-123 °C at 20 Torr | [2] |
| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [2] |
| Flash Point | 98 °C | [2][3] |
| Refractive Index | 1.54 | [2][3] |
| XLogP3 | 2.4 - 2.77 |[1][2] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons (C₆H₅) in the range of 7.2-7.4 ppm. The benzylic proton (CH-O) would likely appear as a doublet of doublets around 4.5-4.8 ppm. The protons on the bromine-bearing carbon (CH₂Br) would be diastereotopic and appear as two separate multiplets (a doublet of doublets each) between 3.4-3.7 ppm. The methoxy group (OCH₃) protons would present as a singlet around 3.3-3.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the aromatic carbons, with the ipso-carbon around 140 ppm and others between 126-129 ppm. The carbon of the benzylic ether (C-O) is expected around 85 ppm, the bromine-bearing carbon (C-Br) around 38 ppm, and the methoxy carbon (O-CH₃) near 57 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring (~3030-3080 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹), C=C stretching from the benzene ring (~1450-1600 cm⁻¹), a strong C-O ether stretch (~1090-1150 cm⁻¹), and a C-Br stretching band in the fingerprint region (~500-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 214 and 216. A prominent fragment would be the loss of a bromine atom (M-Br)⁺ at m/z 135, corresponding to the stable methoxy-stabilized benzylic cation.
Synthesis and Purification
The most direct and common synthesis of (2-Bromo-1-methoxyethyl)benzene is through the methoxybromination of styrene. This reaction proceeds via an electrophilic addition mechanism.
Synthetic Pathway: Methoxybromination of Styrene
The reaction involves the addition of a bromine electrophile and a methanol nucleophile across the double bond of styrene. N-Bromosuccinimide (NBS) in methanol is a standard reagent system for this transformation, as it provides a controlled, low-concentration source of electrophilic bromine.
Caption: Reaction mechanism for the synthesis of (2-Bromo-1-methoxyethyl)benzene.
Protocol 3.1: Synthesis via Methoxybromination
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve styrene (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the styrene is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Dilute the mixture with water and extract with diethyl ether or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent in vacuo to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product often contains succinimide and minor byproducts. Purification is effectively achieved using flash column chromatography.
-
Column Preparation: Pack a silica gel column using a slurry method with a non-polar eluent (e.g., hexane).
-
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain (2-Bromo-1-methoxyethyl)benzene as a clear oil.
Chemical Reactivity and Synthetic Utility
The reactivity of (2-Bromo-1-methoxyethyl)benzene is dictated by its two primary functional groups: the alkyl bromide and the benzylic ether. This duality makes it a valuable building block for synthesizing more complex molecules.
Caption: Primary reaction pathways for (2-Bromo-1-methoxyethyl)benzene.
-
Nucleophilic Substitution: The primary alkyl bromide is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, amines, cyanides, alkoxides), allowing for the introduction of various functional groups. This is a common strategy in the synthesis of pharmaceutical intermediates.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, the compound can undergo E2 elimination to form 1-methoxy-2-phenylethene (methoxystyrene).
-
Organometallic Chemistry: Formation of a Grignard reagent by reaction with magnesium metal is feasible, creating a nucleophilic carbon center that can be used to form new carbon-carbon bonds.
Applications in Drug Development and Research
While specific, large-scale drug applications for (2-Bromo-1-methoxyethyl)benzene are not widely documented in public literature, its structure is analogous to side chains found in various biologically active molecules. Its utility lies in its role as a versatile intermediate. Halogenated compounds are crucial in medicinal chemistry for creating analogs of lead compounds and as precursors for more complex structures. For instance, similar bromoethylbenzene structures are used in the synthesis of CNS agents, anti-inflammatory drugs, and antibiotics[5][6]. The strategic placement of functional groups in compounds like (2-Bromo-1-methoxyethyl)benzene allows for regioselective reactions, which is critical for the purity and efficacy of final drug products[7].
Safety, Handling, and Storage
As with any halogenated organic compound, (2-Bromo-1-methoxyethyl)benzene must be handled with care. Although a specific, detailed safety data sheet (SDS) is not broadly available, data from analogous compounds like (2-bromoethyl)benzene provides guidance.
Table 6.1: General Hazard Information (based on analogs)
| Hazard Type | Description | Precaution | Reference(s) |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. | [8] |
| Irritation | Causes serious eye irritation. May cause skin irritation. | Wear protective gloves and eye/face protection. | [9] |
| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames. | [8][9] |
| Special Hazard | Lachrymator (substance that causes tearing). | Handle in a well-ventilated fume hood. |[9] |
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes[10].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases[11].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8].
Conclusion
(2-Bromo-1-methoxyethyl)benzene is a synthetically valuable reagent characterized by its dual functionality. Its straightforward preparation from styrene and the distinct reactivity of its alkyl bromide and benzylic ether moieties make it an important intermediate for organic chemists. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel pharmaceutical agents and fine chemicals.
References
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PubChem. (2-Bromo-1-methoxyethyl)benzene. National Center for Biotechnology Information. [Link]
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PubChem. (2-Bromo-1-methoxypropyl)benzene. National Center for Biotechnology Information. [Link]
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Stenutz. (2-bromo-1-methylethyl)benzene. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 2-Bromo-1-chloro-3-methoxybenzene in Pharmaceutical Material Synthesis. [Link]
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NIST. (n.d.). Benzene, (2-bromo-1-methylethyl)-. NIST Chemistry WebBook. [Link]
-
Knowledge by Bloom Tech. (2024). What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? [Link]
-
Brainly. (2019). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. [Link]
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Appchem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. [Link]
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PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. [Link]
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Medium. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]
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An In-depth Technical Guide to (2-Bromo-1-methoxyethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(2-Bromo-1-methoxyethyl)benzene , a versatile bifunctional molecule, serves as a valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive bromine atom and a methoxy ether, presents a unique combination of functionalities that can be strategically employed in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug development.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule is paramount for its unambiguous use in a research setting.
-
IUPAC Name: (2-bromo-1-methoxyethyl)benzene[1]
-
Synonyms: 2-Bromo-1-methoxy-1-phenylethane, Benzene, (2-bromo-1-methoxyethyl)-[1]
The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Boiling Point | 121-123 °C at 20 Torr | [2] |
| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [2] |
| Flash Point | 98 °C | [2] |
| Refractive Index (Predicted) | 1.54 | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of (2-Bromo-1-methoxyethyl)benzene is most effectively and regioselectively achieved through the electrophilic addition of bromine and a methoxy group across the double bond of styrene. The use of N-bromosuccinimide (NBS) as a bromine source in methanol provides a controlled and high-yielding method for this transformation.
Causality of Experimental Choices
The selection of reagents and conditions is dictated by the desired regioselectivity and the need to control the reactivity of the system. Styrene is a readily available and inexpensive starting material. N-bromosuccinimide is a convenient and safer alternative to liquid bromine, providing a slow and constant concentration of electrophilic bromine.[4] Methanol serves as both the solvent and the nucleophile, leading to the desired methoxy addition. The reaction proceeds via a bromonium ion intermediate, which is then opened by the nucleophilic attack of methanol at the more substituted carbon (benzylic position) due to the stabilizing effect of the adjacent phenyl ring. This results in the desired 1-methoxy-2-bromo regioisomer.
Detailed Experimental Protocol
Reaction: Styrene + N-Bromosuccinimide in Methanol → (2-Bromo-1-methoxyethyl)benzene
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve styrene (1.0 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the styrene is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (2-Bromo-1-methoxyethyl)benzene.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (2-Bromo-1-methoxyethyl)benzene.
Reactivity and Mechanistic Insights
The reactivity of (2-Bromo-1-methoxyethyl)benzene is dominated by the presence of the bromine atom at a primary carbon and the methoxy group at a benzylic position. This arrangement makes the molecule susceptible to a variety of nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (Sₙ2)
The primary bromide is an excellent electrophile for Sₙ2 reactions. The carbon-bromine bond is polarized, and the bromine atom is a good leaving group. A wide range of nucleophiles can displace the bromide to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Example: Williamson Ether Synthesis
Reaction with an alkoxide, such as sodium ethoxide, will proceed via an Sₙ2 mechanism to yield the corresponding ether.
Caption: Sₙ2 reaction of (2-Bromo-1-methoxyethyl)benzene with an alkoxide.
Elimination Reactions (E2)
In the presence of a strong, sterically hindered base, (2-Bromo-1-methoxyethyl)benzene can undergo an E2 elimination reaction to form 1-methoxy-1-phenylethene. The choice of base and reaction conditions can influence the competition between substitution and elimination pathways.
Applications in Drug Discovery and Development
While specific examples of the direct use of (2-Bromo-1-methoxyethyl)benzene in the synthesis of marketed drugs are not extensively documented, its structural motifs are present in numerous bioactive molecules. Its utility can be inferred from the applications of the closely related compound, (2-bromoethyl)benzene, which is a key building block in the synthesis of various pharmaceuticals.
For instance, phenethylamines are a broad class of compounds with diverse pharmacological activities, and (2-bromoethyl)benzene is a common precursor for introducing the phenethyl moiety. This structural unit is found in antidepressants and other CNS-active agents. The presence of the additional methoxy group in (2-bromo-1-methoxyethyl)benzene offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The antifungal agent Naftifine , an allylamine, contains a cinnamyl group which can be synthesized from precursors structurally related to the topic compound.[5]
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the oxygen and phenyl group (doublet of doublets), the methylene protons adjacent to the bromine (two doublet of doublets), and the methoxy protons (singlet, ~3.3-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the methine carbon, the methylene carbon, and the methoxy carbon.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). A mass spectrum for the isomeric compound, Benzene, (2-bromo-1-methylethyl)-, is available in the NIST database and can provide an indication of the expected fragmentation pattern.[6]
Safety, Handling, and Storage
(2-Bromo-1-methoxyethyl)benzene is a haloether and should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: While specific toxicity data for this compound is limited, haloethers as a class can be harmful if inhaled, ingested, or absorbed through the skin. Some haloethers are known to be injurious to the lungs.
Conclusion
(2-Bromo-1-methoxyethyl)benzene is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a useful intermediate for the synthesis of complex organic molecules, including potential pharmaceutical candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.
References
-
National Institute of Standards and Technology. (n.d.). Benzene, (2-bromo-1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Stütz, A., et al. (2014). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 19(9), 13694-13713.
-
PubChem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
James, M. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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Synthesis pathway for (2-Bromo-1-methoxyethyl)benzene from styrene
An In-Depth Technical Guide to the Regioselective Synthesis of (2-Bromo-1-methoxyethyl)benzene from Styrene
Introduction
(2-Bromo-1-methoxyethyl)benzene is a valuable synthetic intermediate in organic chemistry, finding applications in the construction of more complex molecular architectures for pharmaceuticals and materials science. Its structure, featuring both a bromo and a methoxy group on adjacent carbons, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of a reliable and regioselective pathway for the synthesis of (2-Bromo-1-methoxyethyl)benzene, starting from the readily available precursor, styrene.
This document is intended for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the critical parameters that ensure a high-yield, selective synthesis.
Synthetic Strategy: Electrophilic Methoxybromination
The synthesis of (2-Bromo-1-methoxyethyl)benzene from styrene is achieved through a one-pot electrophilic addition reaction known as methoxybromination. In this process, the double bond of styrene reacts with an electrophilic bromine source in the presence of methanol, which acts as both the solvent and the nucleophile. This approach is highly efficient and regioselective, yielding the desired Markovnikov addition product.
The overall transformation is depicted below:
Mechanistic Insights and Rationale for Regioselectivity
The methoxybromination of styrene proceeds via an ionic mechanism.[1] The reaction is initiated by the electrophilic attack of a bromine source (e.g., Br₂ or a tribromide salt) on the electron-rich double bond of styrene. This leads to the formation of a cyclic bromonium ion intermediate.
The key to the reaction's high regioselectivity lies in the nature of this intermediate. The three-membered ring of the bromonium ion is unsymmetrical, with the positive charge being shared between the bromine atom and the two carbon atoms. The benzylic carbon can better stabilize a partial positive charge due to resonance with the adjacent phenyl ring.
Consequently, the nucleophile—in this case, a molecule of methanol—preferentially attacks the more electrophilic benzylic carbon. This nucleophilic attack occurs from the side opposite to the bromonium ion ring, resulting in an overall anti-addition. A final deprotonation step yields the neutral product, (2-Bromo-1-methoxyethyl)benzene, where the methoxy group is attached to the benzylic carbon and the bromine atom to the terminal carbon. This outcome is consistent with Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the original double bond.[1]
Experimental Protocol
This protocol is adapted from a procedure utilizing Tetrabutylammonium tribromide (TBABr₃) as the bromine source. TBABr₃ is a stable, crystalline solid that is safer and easier to handle than liquid bromine.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Styrene | 104.15 | 1.3 g | 12.5 | 1.0 |
| Tetrabutylammonium tribromide (TBABr₃) | 482.17 | 6.0 g | 12.5 | 1.0 |
| Methanol (CH₃OH) | 32.04 | 50 mL | - | Solvent/Reagent |
| Diethyl ether | 74.12 | ~100 mL | - | Extraction Solvent |
| Saturated NaHCO₃ solution | - | ~50 mL | - | Quenching Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | Drying Agent |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.3 g (12.5 mmol) of styrene in 50 mL of methanol.
-
Addition of Brominating Agent: To the stirring solution, add 6.0 g (12.5 mmol) of tetrabutylammonium tribromide in one portion at room temperature. The deep red-brown color of the tribromide will begin to fade as the reaction progresses.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes, as indicated by the disappearance of the red-brown color, resulting in a colorless or pale yellow solution. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., diethyl ether/heptane 16:84), comparing the reaction mixture to a spot of the starting styrene.[1]
-
Work-up and Extraction:
-
Once the reaction is complete, evaporate the methanol solvent using a rotary evaporator.
-
To the resulting residue, add 50 mL of diethyl ether and 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (upper) layer and wash it once more with 25 mL of water.
-
-
Drying and Solvent Removal:
-
Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.
-
-
Purification and Characterization: The crude product is often obtained in high purity (typically >95%).[1] If further purification is required, column chromatography on silica gel can be performed. The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.
Safety Considerations
-
Styrene: Styrene is flammable and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrabutylammonium tribromide (TBABr₃): While safer than elemental bromine, TBABr₃ is still a corrosive and toxic substance. Avoid inhalation of dust and skin contact.
-
Methanol: Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin. All operations should be conducted in a fume hood.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area, away from ignition sources.
Summary and Outlook
The methoxybromination of styrene is a robust and highly regioselective method for the synthesis of (2-Bromo-1-methoxyethyl)benzene. The reaction proceeds through a well-understood electrophilic addition mechanism involving a cyclic bromonium ion intermediate, which directs the Markovnikov addition of methanol.[1] The use of solid brominating agents like TBABr₃ enhances the safety and practicality of the procedure, making it suitable for both academic and industrial laboratory settings.[2] The resulting product is a versatile intermediate, poised for further functionalization in multi-step synthetic campaigns.
References
- Berthelot, J., Benammar, Y., & Lange, C. (1992). Regioselective Methoxybromination of Styrene Using TBABr3 in Methanol: An Organic Laboratory Experiment.
- Berthelot, J., et al. (1992). Regioselective methoxybromination of styrene using TBABr3 in Methanol. ProQuest.
- Heasley, V. L., et al. (1972). Kinetics and mechanism of bromination of styrenes. Canadian Journal of Chemistry, 50(12), 1777-1783.
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
PubChem. (2-Bromo-1-methoxyethyl)benzene. National Center for Biotechnology Information. Available at: [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Bromo-1-methoxyethyl)benzene
Introduction to (2-Bromo-1-methoxyethyl)benzene and its Structural Significance
(2-Bromo-1-methoxyethyl)benzene, with the chemical formula C₉H₁₁BrO, is a halogenated ether.[1][2] Its structure comprises a phenyl group, a methoxy group, and a bromoethyl group attached to a chiral center. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the construction of more complex molecules where subsequent modification of the bromo or methoxy group is desired. Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this compound.
Below is the chemical structure of (2-Bromo-1-methoxyethyl)benzene:
Caption: Chemical structure of (2-Bromo-1-methoxyethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of (2-Bromo-1-methoxyethyl)benzene, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.4 | Multiplet | 5H | Ar-H | Protons on the phenyl ring are expected in this region. The exact shifts and multiplicities will depend on the specific magnetic environments. |
| ~ 4.2 - 4.5 | Doublet of Doublets (dd) or Triplet (t) | 1H | CH (OMe) | This proton is on a carbon attached to both the phenyl ring and the oxygen of the methoxy group, leading to a downfield shift. It will be coupled to the adjacent CH₂Br protons. |
| ~ 3.5 - 3.8 | Multiplet | 2H | CH ₂Br | These protons are on a carbon adjacent to the bromine atom, causing a downfield shift. They will be coupled to the benzylic proton. |
| ~ 3.3 | Singlet | 3H | OCH ₃ | The protons of the methoxy group are in a distinct chemical environment and are not coupled to other protons, resulting in a singlet. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will indicate the number of unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 138 - 142 | Quaternary Ar-C | The aromatic carbon attached to the ethyl group. |
| ~ 127 - 129 | Ar-C H | Aromatic carbons bearing a hydrogen atom. Due to symmetry, some of these may be equivalent. |
| ~ 80 - 85 | C H(OMe) | The carbon atom bonded to the oxygen of the methoxy group and the phenyl ring is significantly deshielded. |
| ~ 56 - 58 | OC H₃ | The carbon of the methoxy group. |
| ~ 35 - 40 | C H₂Br | The carbon atom attached to the electronegative bromine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of (2-Bromo-1-methoxyethyl)benzene would exhibit characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 3000 - 2850 | C-H stretch | Aliphatic C-H |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1150 - 1085 | C-O stretch | Ether (C-O-C) |
| 770 - 730 and 710 - 690 | C-H bend | Monosubstituted benzene |
| 690 - 550 | C-Br stretch | Alkyl bromide |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z values corresponding to the molecular weight of the compound (C₉H₁₁BrO). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), there will be two molecular ion peaks of nearly equal intensity at m/z 214 and 216.[1][2]
-
Key Fragmentation Pathways:
-
Loss of Br: A significant fragment would be observed at m/z 135, corresponding to the loss of a bromine radical.
-
Loss of OCH₃: A fragment at m/z 183/185 would result from the loss of a methoxy radical.
-
Benzylic Cleavage: A prominent peak at m/z 121 (C₈H₉O⁺) can be expected from the cleavage of the C-C bond adjacent to the phenyl group.
-
Tropylium Ion: A peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a common feature in the mass spectra of compounds containing a benzyl group.
-
Sources
Physical properties like boiling point and density of (2-Bromo-1-methoxyethyl)benzene
A Technical Guide to the Physical Properties of (2-Bromo-1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-1-methoxyethyl)benzene (CAS No. 13685-00-2) is a substituted aromatic compound with potential applications as an intermediate in organic synthesis. Its molecular structure, featuring a benzene ring, a bromine atom, and a methoxy group, provides multiple reactive sites, making it a versatile building block for more complex molecules in pharmaceutical and materials science research.
A thorough understanding of the fundamental physical properties of such a compound is a prerequisite for its effective use in a laboratory or process chemistry setting. Properties like boiling point and density are not merely datasheet entries; they are critical parameters that govern purification methods, reaction setup, solvent selection, and safety protocols. This guide provides an in-depth analysis of the boiling point and density of (2-Bromo-1-methoxyethyl)benzene, grounded in available data and established experimental principles. It further outlines detailed protocols for the empirical determination of these properties, emphasizing the rationale behind procedural choices to ensure accuracy and reproducibility.
Compound Identification and Core Properties
For clarity and unambiguous identification, the fundamental identifiers and physical properties of (2-Bromo-1-methoxyethyl)benzene are summarized below.
| Property | Value | Source |
| CAS Number | 13685-00-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁BrO | [1][2][4] |
| Molecular Weight | 215.09 g/mol | [1][2][4] |
| Boiling Point | 121-123 °C at 20 Torr | [1][2] |
| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Flash Point | 98 °C | [1][2] |
| Refractive Index | 1.54 | [1][2] |
In-Depth Analysis of Key Physical Properties
Boiling Point
The experimentally reported boiling point of (2-Bromo-1-methoxyethyl)benzene is 121-123 °C at a reduced pressure of 20 Torr[1][2].
Expertise & Causality: The decision to report a boiling point under reduced pressure is a critical piece of information. Many substituted aromatic compounds, particularly those with molecular weights over 200 g/mol and containing heavy atoms like bromine, have high boiling points at standard atmospheric pressure (760 Torr). Heating such compounds to their atmospheric boiling point can require temperatures high enough to cause decomposition, polymerization, or other unwanted side reactions.
By reducing the ambient pressure, the vapor pressure of the liquid needs to overcome a much lower external pressure to initiate boiling. This relationship is governed by the Clausius-Clapeyron relation. Consequently, the boiling point is significantly lowered, enabling purification via vacuum distillation. This technique is fundamental for preserving the integrity of thermally sensitive organic compounds.
Density
The density for (2-Bromo-1-methoxyethyl)benzene is listed as a predicted value of 1.352 ± 0.06 g/cm³[1][2].
Trustworthiness & Scientific Integrity: It is crucial to recognize that this value is the result of computational modeling, not direct experimental measurement. Such predictions are valuable for initial estimations but must be treated with caution. For applications requiring high precision, such as process scale-up, reaction modeling, or cGMP (Current Good Manufacturing Practice) documentation, this value must be experimentally verified.
The predicted density is chemically reasonable. The presence of a heavy bromine atom (atomic weight ~79.9 amu) significantly increases the molecular weight without a proportional increase in molecular volume compared to a hydrocarbon backbone, leading to a density substantially greater than that of water (approx. 1.0 g/mL).
Experimental Determination Protocols
The following protocols are designed to be self-validating systems for the accurate determination of boiling point and density for a research-grade sample of (2-Bromo-1-methoxyethyl)benzene.
Protocol for Boiling Point Determination (Micro-Scale Thiele Tube Method)
Causality for Method Selection: The Thiele tube method is chosen for its efficiency and suitability for small sample volumes (less than 1 mL), which is common in research and early-stage drug development[5]. It relies on the precise definition of boiling point: the temperature at which the vapor pressure of the liquid equals the applied pressure[6].
Materials:
-
Sample of (2-Bromo-1-methoxyethyl)benzene
-
Thiele tube filled with mineral oil
-
Calibrated thermometer (-10 to 250 °C)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-heater
-
Safety goggles and lab coat
Step-by-Step Methodology:
-
Sample Preparation: Add approximately 0.5 mL of (2-Bromo-1-methoxyethyl)benzene to the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with the sealed end pointing upwards[7].
-
Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb[5].
-
Thiele Tube Placement: Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is fully immersed in the mineral oil bath[5].
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-heater. The design of the tube ensures uniform heat circulation[6].
-
Observation (First Stage): As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as trapped air expands[5].
-
Observation (Boiling): Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure and the trapped air has been fully displaced by the compound's vapor.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the point where the sample's vapor pressure equals the external pressure. Record the temperature at this exact moment. This is the boiling point[6].
-
Record Pressure: Record the ambient barometric pressure at the time of the experiment. For a definitive result, this procedure should be conducted under a controlled vacuum to match the reported 20 Torr.
Protocol for Density Determination (Gravimetric Method)
Causality for Method Selection: This method directly measures mass and volume, the two components of density (ρ = m/V)[8]. Using an analytical balance and a calibrated volumetric flask (or pycnometer for higher accuracy) provides a robust and precise determination. Temperature control is critical as the volume of a liquid, and thus its density, is temperature-dependent[8][9].
Materials:
-
Sample of (2-Bromo-1-methoxyethyl)benzene
-
Volumetric flask or pycnometer (e.g., 5 or 10 mL, Class A)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath (set to 20.0 °C or 25.0 °C)
-
Pasteur pipette
-
Lint-free tissues
Step-by-Step Methodology:
-
Temperature Equilibration: Place the sample and the clean, dry volumetric flask in a constant temperature water bath for at least 15 minutes to reach thermal equilibrium.
-
Measure Mass of Empty Flask: Carefully dry the outside of the volumetric flask and weigh it on the analytical balance. Record this mass as m₁.
-
Fill the Flask: Using a Pasteur pipette, carefully fill the flask with the temperature-equilibrated (2-Bromo-1-methoxyethyl)benzene exactly to the calibration mark. Ensure the bottom of the meniscus is on the line.
-
Measure Mass of Filled Flask: Re-weigh the filled flask on the analytical balance. Record this mass as m₂.
-
Calculate Mass of Liquid: The mass of the liquid (m_liquid) is the difference between the filled and empty flask: m_liquid = m₂ - m₁.
-
Determine Volume: The volume of the liquid (V_liquid) is the calibrated volume of the flask (e.g., 5.000 mL).
-
Calculate Density: Calculate the density (ρ) using the formula: ρ = m_liquid / V_liquid
-
Repeatability: For trustworthiness, the procedure should be repeated at least three times, and the average density should be reported along with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the experimental determination of boiling point using the Thiele tube method.
Caption: Workflow for boiling point determination via the Thiele tube method.
Conclusion
The physical properties of (2-Bromo-1-methoxyethyl)benzene, specifically its boiling point of 121-123 °C at 20 Torr and a predicted density of 1.352 g/cm³, provide essential data for its handling, purification, and use in chemical synthesis. The reporting of the boiling point under vacuum highlights the compound's likely thermal sensitivity, making vacuum distillation the preferred method of purification. While computational predictions for density are useful, they must be supplemented with rigorous experimental verification, following precise protocols like the one detailed in this guide. Adherence to these validated experimental methodologies is paramount for ensuring the accuracy and reliability of data in any research or development setting.
References
-
(2-bromo-1-methoxyethyl)benzene | HANGZHOU LEAP CHEM CO., LTD. | ECHEMI.
-
13685-00-2, (2-Bromo-1-methoxyethyl)benzene Formula | ECHEMI.
-
(2-bromo-1-methylethyl)benzene | Stenutz.
-
(2-bromo-1-methoxyethyl)benzene | 13685-00-2 | ChemicalBook.
-
(2-Bromo-1-methoxyethyl)benzene | C9H11BrO | CID 98956 | PubChem.
-
Organic Chemistry LABORATORY | University of Technology.
-
6.2B: Step-by-Step Procedures for Boiling Point Determination | Chemistry LibreTexts.
-
Determination Of Boiling Point Of An Organic Compound Experiment | BYJU'S.
-
BOILING POINT DETERMINATION | University of Calgary.
-
2: The Density of Liquids and Solids (Experiment) | Chemistry LibreTexts.
-
Measuring density | Class experiment | RSC Education.
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. (2-bromo-1-methoxyethyl)benzene | 13685-00-2 [chemicalbook.com]
- 4. (2-Bromo-1-methoxyethyl)benzene | C9H11BrO | CID 98956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating the Stability of (2-Bromo-1-methoxyethyl)benzene: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and optimal storage conditions of chemical intermediates is paramount. This guide provides an in-depth technical overview of (2-Bromo-1-methoxyethyl)benzene, a key building block in various synthetic pathways. Grounded in established chemical principles and field-proven methodologies, this document outlines the compound's stability profile, potential degradation pathways, and rigorous protocols for its storage and handling, ensuring the integrity of research and development programs.
Physicochemical Properties and Inherent Stability Considerations
(2-Bromo-1-methoxyethyl)benzene, with the molecular formula C₉H₁₁BrO, possesses a unique structural architecture that dictates its reactivity and stability.[1] Key physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Weight | 215.09 g/mol | [1] |
| Boiling Point | 121-123 °C @ 20 Torr | |
| Density | 1.352 g/cm³ (Predicted) | |
| Flash Point | 98 °C |
The molecule's stability is primarily influenced by two key functional groups: the alpha-bromo ether and the benzylic bromide moiety. The presence of a bromine atom alpha to an ether linkage and at a benzylic position introduces specific reactivity patterns that must be carefully managed.
Predicted Degradation Pathways
While specific degradation studies on (2-Bromo-1-methoxyethyl)benzene are not extensively documented in publicly available literature, its structural components suggest several potential degradation pathways under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling procedures.
Hydrolytic Degradation
The alpha-bromo ether functionality is susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ether oxygen can be protonated, forming a good leaving group (methanol). The resulting benzylic carbocation is stabilized by the phenyl ring and can be attacked by water to form an unstable hemiacetal, which would likely decompose to benzaldehyde and hydrobromic acid.
-
Base-Mediated Elimination/Substitution: Under basic conditions, elimination of HBr to form a vinyl ether is a possible pathway. Alternatively, nucleophilic substitution of the bromide by hydroxide could occur, though this is generally less favored for secondary halides compared to elimination.
Photodegradation
The benzylic C-Br bond is known to be susceptible to photolytic cleavage. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of this bond to generate a benzylic radical and a bromine radical. These reactive species can then participate in a variety of subsequent reactions, including dimerization, reaction with solvents, or oxidation, leading to a complex mixture of degradation products. The ICH Q1B guideline provides a framework for systematic photostability testing.[2][3][4]
dot graph TD { A["(2-Bromo-1-methoxyethyl)benzene"] -- "Light (hν)" --> B{"Benzylic Radical + Bromine Radical"}; B -- "Dimerization" --> C["Dimer Products"]; B -- "Reaction with Solvent/O₂" --> D["Oxidation/Solvent Adducts"]; }
Caption: Postulated Photodegradation Initiation of (2-Bromo-1-methoxyethyl)benzene.
Thermal Degradation
At elevated temperatures, the primary degradation pathway is expected to be the homolytic cleavage of the C-Br bond, which is generally the weakest bond in the molecule. This process would generate the same radical intermediates as in photodegradation, leading to similar subsequent reactions. The onset of thermal decomposition can be accurately determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of (2-Bromo-1-methoxyethyl)benzene, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes the rate of potential thermal degradation and slows down other chemical reactions. |
| Light | Store in an amber, light-resistant container. | Protects the compound from photolytic cleavage of the benzylic C-Br bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the compound and potential reactions with atmospheric moisture. |
| Container | Use a tightly sealed, chemically resistant container (e.g., glass). | Prevents exposure to air and moisture and avoids potential leaching or reaction with the container material. |
| Incompatibilities | Avoid contact with strong acids, strong bases, oxidizing agents, and reactive metals. | Prevents acid-catalyzed hydrolysis, base-mediated elimination, and other potentially vigorous reactions. |
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Experimental Design for Stability Assessment: A Proactive Approach
Given the absence of specific stability data, a proactive approach involving forced degradation studies is essential to fully characterize the stability of (2-Bromo-1-methoxyethyl)benzene.[5][6][7][8][9] These studies are designed to intentionally degrade the compound to identify potential degradation products and develop stability-indicating analytical methods.
dot graph TD { subgraph Forced Degradation Workflow A[Compound Solution] --> B{Stress Conditions}; B -- "Acid Hydrolysis (e.g., HCl)" --> C[Degraded Sample]; B -- "Base Hydrolysis (e.g., NaOH)" --> C; B -- "Oxidative (e.g., H₂O₂)" --> C; B -- "Thermal (e.g., 60°C)" --> C; B -- "Photolytic (ICH Q1B)" --> C; C --> D[Analysis]; end subgraph Analysis D --> E[HPLC-UV/MS]; D --> F[NMR]; end subgraph Outcome E --> G[Quantify Degradation]; F --> H[Identify Degradants]; end }
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol for a Forced Degradation Study
Objective: To investigate the degradation of (2-Bromo-1-methoxyethyl)benzene under various stress conditions and to identify the resulting degradation products.
Materials:
-
(2-Bromo-1-methoxyethyl)benzene
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and Mass Spectrometry (MS) detectors[10][11][12]
-
Photostability chamber
-
Thermostatic oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (2-Bromo-1-methoxyethyl)benzene in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sample of the stock solution at 60°C for 24 hours.
-
Photostability: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[16]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a developed stability-indicating HPLC-UV/MS method to quantify the parent compound and detect any degradation products.
-
Isolate significant degradation products using preparative HPLC for structural elucidation by NMR and high-resolution MS.
-
Thermal Analysis Protocols
Objective: To determine the thermal stability and decomposition profile of (2-Bromo-1-methoxyethyl)benzene.
Instrumentation:
TGA Protocol:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
DSC Protocol:
-
Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow to or from the sample as a function of temperature to identify melting points, phase transitions, and decomposition exotherms or endotherms.
Conclusion
While (2-Bromo-1-methoxyethyl)benzene is a valuable synthetic intermediate, its inherent structural features necessitate careful consideration of its stability. By understanding the potential degradation pathways—hydrolysis, photodecomposition, and thermal breakdown—researchers can implement appropriate storage and handling procedures to maintain its integrity. The proactive execution of forced degradation studies, coupled with robust analytical techniques, is a critical, self-validating system that provides the necessary data to ensure the quality and reliability of this compound in research and development endeavors. This technical guide serves as a foundational resource for these efforts, empowering scientists to proceed with confidence and scientific rigor.
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Key differences between (2-Bromo-1-methoxyethyl)benzene and its isomers
An In-depth Technical Guide to the Key Differences Between (2-Bromo-1-methoxyethyl)benzene and its Isomers
Introduction: Navigating the Nuances of Isomeric Scaffolds
In the landscape of organic synthesis and drug development, the precise arrangement of functional groups on a molecule is paramount. Seemingly minor positional changes can drastically alter a compound's physical properties, spectroscopic signature, chemical reactivity, and biological activity. This guide provides a detailed examination of (2-Bromo-1-methoxyethyl)benzene and its primary positional isomer, (1-Bromo-2-methoxyethyl)benzene. Both are valuable synthetic intermediates derived from styrene, a readily available and cost-effective feedstock[1]. However, the placement of the bromo and methoxy substituents on the ethyl side-chain creates two fundamentally distinct chemical entities.
For researchers in medicinal chemistry and process development, understanding these differences is not merely an academic exercise. It is critical for predicting reaction outcomes, designing efficient synthetic routes, troubleshooting unexpected results, and ultimately, controlling the molecular architecture of complex target molecules such as novel pharmaceuticals[2]. This guide will dissect the synthesis, spectroscopic characterization, and chemical reactivity of these isomers, providing the foundational knowledge required for their effective utilization in the laboratory.
Caption: General workflow for the synthesis of target isomers.
Experimental Protocol: Synthesis via Bromomethoxylation of Styrene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve styrene (1.0 eq.) in anhydrous methanol (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil, containing a mixture of isomers, can be purified by column chromatography on silica gel.
Causality: The major product is typically (2-Bromo-1-methoxyethyl)benzene . This is because the benzylic carbon in the bromonium ion intermediate bears a partial positive charge that is stabilized by the adjacent phenyl ring. Therefore, it is more electrophilic and more susceptible to attack by the methanol nucleophile (Markovnikov's rule).
Comparative Physicochemical Properties
While both isomers share the same molecular formula and weight, their structural differences lead to distinct physical properties.
| Property | (2-Bromo-1-methoxyethyl)benzene | (1-Bromo-2-methoxyethyl)benzene | Reference(s) |
| CAS Number | 13685-00-2 | 541519-21-7 (example) | [3] |
| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO | [3] |
| Molecular Weight | 215.09 g/mol | 215.09 g/mol | [3] |
| Boiling Point | 121-123 °C @ 20 Torr | Estimated to be similar | [4] |
| Density | ~1.35 g/cm³ | Estimated to be similar | [5] |
Spectroscopic Differentiation: The Definitive Fingerprints
Spectroscopy provides the most definitive means of distinguishing between these isomers. The electronic environment of each proton, carbon, and molecular fragment is unique, leading to predictable differences in their spectra.
¹H NMR Spectroscopy
The proton NMR spectra are the most informative. The key is the chemical shift (δ) of the protons on the ethyl chain, which are influenced by the electronegativity of the adjacent substituents (Br vs. -OCH₃) and the anisotropic effect of the benzene ring.
-
For (2-Bromo-1-methoxyethyl)benzene (Ph-CH(OCH₃)-CH₂Br):
-
The benzylic proton (-CH(O)- ) is adjacent to both the phenyl ring and an oxygen atom. It will appear as a triplet around δ 4.2-4.4 ppm .
-
The methylene protons (-CH₂Br ) are adjacent to the bromine atom. They will appear as a doublet around δ 3.5-3.7 ppm .
-
The methoxy protons (-OCH₃ ) will be a sharp singlet around δ 3.2-3.4 ppm .
-
-
For (1-Bromo-2-methoxyethyl)benzene (Ph-CH(Br)-CH₂OCH₃):
-
The benzylic proton (-CH(Br)- ) is adjacent to the phenyl ring and a bromine atom. It will be shifted further downfield to δ 4.9-5.1 ppm .
-
The methylene protons (-CH₂O- ) are adjacent to the oxygen atom. They will appear as a doublet around δ 3.6-3.8 ppm .
-
The methoxy protons (-OCH₃ ) will be a sharp singlet, similar to its isomer, around δ 3.3-3.5 ppm .
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals differences based on bond strengths and the stability of the resulting fragments.
-
For (2-Bromo-1-methoxyethyl)benzene (Ph-CH(OCH₃)-CH₂Br):
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond to yield a resonance-stabilized benzylic cation. The fragment [M - CH₂Br]⁺ or [Ph-CH(OCH₃)]⁺ at m/z 121 is expected to be a major peak.
-
Loss of the methoxy group ([M - OCH₃]⁺) is less likely.
-
-
For (1-Bromo-2-methoxyethyl)benzene (Ph-CH(Br)-CH₂OCH₃):
-
Benzylic Cleavage: Alpha-cleavage will lead to the loss of the -CH₂OCH₃ radical, forming a benzylic cation [Ph-CH(Br)]⁺. However, a more dominant fragmentation pathway for many benzylic compounds is rearrangement to the highly stable tropylium ion (m/z 91) .[6][7]
-
Loss of the bromine atom ([M - Br]⁺) will also occur, leading to a peak at m/z 135 .
-
| Spectroscopic Data | (2-Bromo-1-methoxyethyl)benzene | (1-Bromo-2-methoxyethyl)benzene |
| Key ¹H NMR Shifts | Benzylic-H: ~4.3 ppm (triplet)Methylene-H: ~3.6 ppm (doublet) | Benzylic-H: ~5.0 ppm (triplet)Methylene-H: ~3.7 ppm (doublet) |
| Key MS Fragments (m/z) | 121 [Ph-CH(OCH₃)]⁺91 (Tropylium) | 91 (Tropylium)135 [M - Br]⁺ |
Chemical Reactivity and Mechanistic Insights
The most significant practical difference between these isomers lies in their reactivity, governed by the position of the bromine atom—a versatile leaving group.
(2-Bromo-1-methoxyethyl)benzene: The Primary Halide
In this isomer, the bromine is attached to a primary carbon. This structure is sterically unhindered at the reaction site.
-
Reactivity: It will strongly favor SN2 (bimolecular nucleophilic substitution) reactions. [8][9]The nucleophile attacks the primary carbon in a single, concerted step, displacing the bromide ion and inverting the stereochemistry if the carbon were chiral.
-
Competing Reactions: With strong, bulky bases (e.g., potassium tert-butoxide), E2 (bimolecular elimination) can compete or even dominate, leading to the formation of β-methoxystyrene.[8]
(1-Bromo-2-methoxyethyl)benzene: The Benzylic Halide
Here, the bromine is attached to a secondary, benzylic carbon. This position has profound mechanistic implications.
-
Reactivity: Benzylic halides are highly reactive towards substitution because they can form a resonance-stabilized benzylic carbocation. [10][11]This makes the SN1 (unimolecular nucleophilic substitution) pathway highly favorable, especially with weak nucleophiles in polar protic solvents. The reaction proceeds through a planar carbocation intermediate, leading to a racemic mixture of products if the starting material is chiral.
-
SN2 Potential: While SN1 is often dominant, SN2 reactions can also occur, particularly with strong nucleophiles in polar aprotic solvents.[9] Benzylic halides are considered reactive under both SN1 and SN2 conditions.
Caption: Contrasting SN2 and SN1 pathways for the isomers.
Applications in Research and Drug Development
The choice between these isomers is a strategic one in multi-step synthesis. Their distinct reactivities allow them to serve as precursors to different classes of compounds.
-
Building Blocks for Phenylethylamines: The phenylethylamine scaffold is a common motif in pharmaceuticals.[2] The primary halide, (2-Bromo-1-methoxyethyl)benzene, is an excellent substrate for introducing nucleophiles (like amines or azides) at the terminal position via clean SN2 reactions, building out the side chain.[8]
-
Accessing Benzylic Functionality: The benzylic halide, (1-Bromo-2-methoxyethyl)benzene, is ideal for syntheses where reaction at the benzylic position is desired. For example, Friedel-Crafts type alkylations or reactions that benefit from a carbocation intermediate would favor this isomer.
-
Polymer and Materials Science: Functionalized styrenes and their derivatives are monomers for creating polymers with specific properties.[12][13][14] The ability to selectively functionalize either the benzylic or terminal position allows for the synthesis of polymers with pendant groups precisely placed for applications in areas like drug delivery, where functionalized graphene platforms are also being explored.[15][16]
Conclusion
While (2-Bromo-1-methoxyethyl)benzene and (1-Bromo-2-methoxyethyl)benzene are isomers with identical mass, their structural arrangement renders them distinct chemical reagents. The key differences are summarized below:
-
Spectroscopic Identity: They are unambiguously distinguishable by ¹H NMR, based on the chemical shifts of the benzylic and methylene protons, and by mass spectrometry, through their characteristic fragmentation patterns (m/z 121 vs. m/z 91).
-
Chemical Reactivity: The primary halide (2-bromo isomer) is a classic SN2 substrate, offering clean, controlled substitution at the terminal carbon. The benzylic halide (1-bromo isomer) is highly reactive via both SN1 and SN2 pathways, enabling functionalization at the carbon adjacent to the phenyl ring.
For the synthetic chemist, these are not interchangeable materials. A thorough understanding of their unique properties is essential for designing robust, predictable, and efficient synthetic routes in the pursuit of novel chemical entities.
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The Advent of Alpha-Bromo Ethers: A Technical Guide to Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-bromo ethers, a class of highly reactive and versatile synthetic intermediates, have played a pivotal role in the advancement of organic chemistry and the development of novel pharmaceuticals. Their unique chemical properties, stemming from the presence of a bromine atom alpha to the ether oxygen, render them potent alkylating agents and precursors to a wide array of functional groups. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of alpha-bromo ethers. We will delve into the historical context of their emergence from early studies on ether halogenation, trace the evolution of their synthetic methodologies from classical to modern catalytic approaches, and provide detailed experimental protocols. Furthermore, this guide will address the critical safety considerations and handling procedures necessary for the responsible use of these powerful reagents in the laboratory.
A Historical Perspective: The Emergence of Alpha-Bromo Ethers
The precise moment of the "discovery" of alpha-bromo ethers is not marked by a single, celebrated publication but rather represents a gradual emergence from the foundational work on ether synthesis and halogenation chemistry in the 19th and early 20th centuries. The early pioneers of organic chemistry, including Alexander Williamson and Charles Adolphe Wurtz, laid the groundwork for understanding the nature of the ether bond.[1][2] Their work on the synthesis of ethers, such as the famed Williamson ether synthesis, provided the fundamental knowledge of ether reactivity that would later be exploited for their functionalization.[3]
While a specific timeline for the first synthesis of a simple alpha-bromo ether is not prominently documented, it is likely that these compounds were first encountered as products of the direct halogenation of ethers. Early investigations into the reactions of ethers with halogens, such as bromine, would have inevitably led to the formation of alpha-substituted products.[4] The inherent reactivity of the C-H bond alpha to the ether oxygen makes it susceptible to radical or electrophilic attack.
The study of the halogenation of ethers gained momentum as chemists sought to understand the influence of the ether oxygen on the reactivity of adjacent alkyl chains. These early, often challenging, experiments in electrophilic aromatic substitution on phenyl alkyl ethers also provided insights into the halogenation of the alkyl portion of the molecule.[4] It was the collective body of this work, rather than a singular event, that established the existence and synthetic accessibility of alpha-bromo ethers, paving the way for their use as valuable intermediates in organic synthesis.
The Evolving Landscape of Alpha-Bromo Ether Synthesis
The synthetic routes to alpha-bromo ethers have evolved significantly over time, moving from classical, often harsh and non-selective methods to more sophisticated and milder catalytic approaches. This evolution reflects the broader trends in organic synthesis towards greater efficiency, selectivity, and safety.
Classical Approach: Direct Bromination of Ethers
The most straightforward method for the preparation of alpha-bromo ethers is the direct bromination of an ether using molecular bromine (Br₂). This reaction is typically initiated by radical initiators such as UV light or peroxides, or can proceed via an electrophilic mechanism under acidic conditions.
The radical mechanism involves the abstraction of a hydrogen atom from the carbon alpha to the ether oxygen, followed by reaction with bromine. This method, while direct, often suffers from a lack of selectivity, leading to polybrominated products and other side reactions. The electrophilic pathway, on the other hand, involves the activation of bromine by a Lewis or Brønsted acid, followed by attack of the ether oxygen and subsequent rearrangement.
Diagram: Proposed Mechanism for the Radical Bromination of Diethyl Ether
Caption: Proposed radical mechanism for the formation of alpha-bromoethyl ethyl ether.
Classical Experimental Protocol: Synthesis of Alpha-Bromoethyl Ethyl Ether
-
Materials: Diethyl ether, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
-
Procedure:
-
A solution of diethyl ether (1.0 eq) and N-bromosuccinimide (1.1 eq) in dry carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 77 °C) and stirred vigorously. The reaction is monitored by the disappearance of the solid NBS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is carefully concentrated under reduced pressure to afford the crude alpha-bromoethyl ethyl ether.
-
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
Modern Synthetic Methods
Recognizing the limitations of direct bromination, chemists have developed a variety of more selective and milder methods for the synthesis of alpha-bromo ethers. These modern techniques often employ catalysis to achieve high yields and regioselectivity under controlled conditions.
Copper-Catalyzed Synthesis: A significant advancement in the synthesis of ethers, including alpha-bromo ethers, has been the development of copper-catalyzed cross-coupling reactions. For instance, the reaction of α-bromo carbonyl compounds with alcohols in the presence of a copper(I) catalyst provides a facile route to hindered ethers.[5] This method offers the advantage of occurring at ambient temperature and being tolerant of air and moisture.[5]
Table 1: Comparison of Classical and Modern Synthetic Methods for Alpha-Bromo Ethers
| Feature | Classical Direct Bromination | Modern Copper-Catalyzed Synthesis |
| Reagents | Molecular Bromine (Br₂) or NBS | α-Bromo carbonyl, Alcohol, Cu(I) catalyst |
| Conditions | Harsh (UV light, high temp.) | Mild (Room temperature) |
| Selectivity | Often poor, polybromination | High regioselectivity |
| Substrate Scope | Limited to simple ethers | Broad, tolerates functional groups |
| Byproducts | HBr, succinimide | Minimal byproducts |
Reactivity and Synthetic Applications
Alpha-bromo ethers are highly valuable synthetic intermediates due to the lability of the carbon-bromine bond, which is activated by the adjacent ether oxygen. This inherent reactivity allows them to participate in a wide range of nucleophilic substitution reactions.
The ether oxygen can stabilize a developing positive charge on the alpha-carbon through resonance, facilitating the departure of the bromide ion. This makes alpha-bromo ethers excellent electrophiles for the introduction of various functionalities.
Diagram: Reactivity of Alpha-Bromo Ethers in Nucleophilic Substitution
Caption: General scheme for the nucleophilic substitution of alpha-bromo ethers.
Key applications of alpha-bromo ethers in organic synthesis include:
-
Formation of Acetals and Ketals: Reaction with alcohols or alkoxides provides a straightforward route to mixed acetals and ketals, which are important protecting groups for carbonyl compounds.
-
Carbon-Carbon Bond Formation: Grignard reagents and other organometallic nucleophiles react with alpha-bromo ethers to form new carbon-carbon bonds, enabling the construction of more complex molecular skeletons.
-
Synthesis of Heterocycles: The electrophilic nature of alpha-bromo ethers makes them useful precursors for the synthesis of various oxygen- and nitrogen-containing heterocyclic compounds.
-
Protecting Group Chemistry: Alpha-bromo ethers can be used to introduce protecting groups for alcohols, such as the methoxymethyl (MOM) ether.
Safety and Handling of Alpha-Bromo Ethers
Alpha-bromo ethers are reactive and potentially hazardous compounds that must be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Their high reactivity makes them susceptible to decomposition, and they should be stored in a cool, dark place, often with a stabilizer.
Toxicological Profile: Alpha-halo ethers are known to be toxic and are classified as lachrymators, meaning they can cause severe irritation to the eyes, respiratory system, and skin.[6] Some alpha-chloro ethers, close relatives of alpha-bromo ethers, are known carcinogens.[7] While specific toxicological data for all alpha-bromo ethers may be limited, it is prudent to handle them with the assumption that they are toxic and potentially carcinogenic. Inhalation of vapors can cause respiratory distress, and skin contact can lead to severe burns.[8]
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but breakthrough times should be checked), safety goggles, and a lab coat.[9]
-
Ventilation: All manipulations of alpha-bromo ethers should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and moisture.[2]
-
Quenching and Disposal: Due to their reactivity, any residual alpha-bromo ether should be quenched carefully before disposal. A common method is to slowly add the compound to a solution of a nucleophilic scavenger, such as sodium bicarbonate or a dilute solution of ammonia. All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[10]
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Conclusion
Alpha-bromo ethers, born from the early explorations of ether chemistry, have matured into indispensable tools for the modern organic chemist. Their journey from being products of non-selective halogenations to the targets of sophisticated catalytic syntheses highlights the remarkable progress in the field of organic chemistry. The high reactivity that makes them so valuable also necessitates a thorough understanding of their hazards and the implementation of stringent safety protocols. For researchers in drug development and other scientific disciplines, a deep appreciation of the history, synthesis, and safe handling of alpha-bromo ethers is essential for unlocking their full synthetic potential while ensuring a safe laboratory environment.
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An In-depth Technical Guide to the Electrophilic Addition of Bromine to Methoxy-Substituted Alkenes
Abstract
The electrophilic addition of halogens to alkenes is a cornerstone reaction in organic synthesis. However, the introduction of heteroatom substituents, such as a methoxy group, onto the alkene scaffold introduces significant mechanistic complexities that diverge from the classical model. This guide provides a detailed examination of the electrophilic addition of bromine to methoxy-substituted alkenes. We will move beyond the canonical bromonium ion pathway to explore the critical role of the methoxy group in dictating the reaction's regioselectivity and stereochemical outcome through neighboring group participation. This analysis is grounded in established mechanistic principles and supported by experimental protocols, offering researchers a comprehensive framework for understanding and predicting the behavior of these electron-rich systems.
Part 1: The Canonical Mechanism - A Baseline for Comparison
To appreciate the nuanced influence of the methoxy group, we must first establish the standard mechanism for the electrophilic addition of bromine to a simple, unsubstituted alkene. The reaction is initiated by the interaction between the electron-rich π-system of the alkene and the bromine molecule. The alkene's π-bond polarizes the Br-Br bond, inducing a dipole.[1][2] The alkene then acts as a nucleophile, attacking the electrophilic bromine atom.
This process does not typically form a discrete carbocation. Instead, it proceeds through a cyclic bromonium ion intermediate , where the bromine atom is bonded to both carbons of the original double bond, bearing a positive charge. This three-membered ring is a key feature that explains the reaction's stereochemistry.
The second step involves the nucleophilic attack of the bromide ion (Br⁻), which was generated in the first step. This attack occurs in an Sₙ2-like fashion, targeting one of the carbon atoms of the bromonium ion from the face opposite the bulky bromine bridge.[3][4] This "backside attack" forces the ring to open and results in a product with the two bromine atoms in an anti-periplanar or anti-addition geometry.[5][6]
Figure 1: The canonical mechanism for alkene bromination, proceeding through a cyclic bromonium ion to yield an anti-addition product.
Part 2: The Methoxy Group's Influence: A Mechanistic Divergence
When a methoxy group (-OCH₃) is attached to one of the carbons in the double bond, its potent electronic effects fundamentally alter the reaction pathway. The methoxy group is a strong electron-donating group primarily through resonance (+M effect), while also exerting a weaker electron-withdrawing inductive effect (-I effect).[7] This electron-donating nature significantly increases the nucleophilicity of the alkene and, more importantly, stabilizes the key intermediate.
Neighboring Group Participation and the Oxonium Ion Intermediate
Upon the initial electrophilic attack by bromine, a bromonium ion is formed transiently. However, the adjacent methoxy group acts as an internal nucleophile. The lone pair of electrons on the oxygen atom participates in stabilizing the positive charge, leading to the formation of a resonance-stabilized intermediate that is better described as a bridged oxonium ion .
This neighboring group participation is the critical mechanistic deviation. The positive charge is no longer localized solely on the bromine atom but is delocalized across the oxygen and carbon atoms. This delocalization results in a more stable intermediate compared to a simple bromonium ion.
For certain electron-rich alkenes, this stabilization can lead to an intermediate with significant open-chain carbocation character.[8] This destabilization of the traditional bridged structure reduces the stereochemical control, potentially allowing for nucleophilic attack from both faces and leading to a mixture of syn and anti addition products.[8]
Figure 2: The key role of the methoxy group, which participates via resonance to form a more stable oxonium ion intermediate, directing the reaction's outcome.
Regioselectivity: A Markovnikov-Directed Outcome
The structure of the oxonium intermediate dictates the regioselectivity of the nucleophilic attack. The bromide ion will preferentially attack the carbon atom that can best accommodate a positive charge. In the resonance hybrid, the carbon atom not bonded to the methoxy group bears a greater degree of positive character, akin to the more stable carbocation predicted by Markovnikov's rule.[9] Consequently, the bromide ion attacks this carbon, leading to the formation of a product where the bromine is attached to the less substituted carbon (relative to the methoxy group), and the methoxy group remains on the other carbon.
In cases where the reaction is performed in a nucleophilic solvent like methanol, the solvent molecules are present in much higher concentration than the bromide ion and can act as the nucleophile.[10][11] This results in a methoxy-bromination reaction, where a methoxy group from the solvent adds to the more substituted carbon, and the bromine adds to the less substituted one.[9]
Stereochemical Consequences
The classic bromination of alkenes is stereospecific, with cis-alkenes yielding enantiomeric products and trans-alkenes yielding a meso compound, all via anti-addition.[5][12] However, the involvement of the methoxy group and the potential for an open-chain carbocation-like intermediate can erode this stereospecificity. The more stable the intermediate, the longer its lifetime, and the greater the possibility of bond rotation before the nucleophilic attack occurs. As a result, the bromination of an electron-rich alkene like 2-methoxybut-2-ene can produce a nearly equal mixture of the trans- and cis-dibromide products, indicating a loss of stereochemical control.[8]
Part 3: Experimental Protocol and Data
The principles discussed can be applied in a laboratory setting. The following protocol outlines a general procedure for the methoxy-bromination of an alkene.
Experimental Protocol: Methoxy-Bromination of Styrene
This procedure is adapted from established methods for the bromo-functionalization of olefins.[9]
Objective: To synthesize 1-bromo-2-methoxy-1-phenylethane from styrene.
Reagents & Materials:
-
Styrene (1.0 mmol)
-
Phenyltrimethylammonium tribromide (PTAB) (1.0 mmol)
-
(Diacetoxyiodo)benzene (DIB) (1.0 mmol)
-
Methanol (MeOH), anhydrous (10 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add styrene (1.0 mmol) and phenyltrimethylammonium tribromide (PTAB) (1.0 mmol).
-
Add 10 mL of anhydrous methanol to the flask and stir the mixture at room temperature to dissolve the solids.
-
To the stirred mixture, add (diacetoxyiodo)benzene (DIB) (1.0 mmol) in one portion. The reaction mixture will immediately turn yellow.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
Self-Validation: The success of the protocol is confirmed by the disappearance of the starting alkene spot on TLC and the appearance of a new, more polar product spot. The regioselectivity is confirmed by ¹H NMR spectroscopy, which will show characteristic shifts for the protons adjacent to the bromine and methoxy groups, consistent with Markovnikov orientation.[9]
Data Presentation
The regioselectivity of this type of reaction is generally high, as summarized below.
| Alkene Substrate | Major Product | Regioselectivity (Major:Minor) | Typical Yield |
| Styrene | 1-Bromo-2-methoxy-1-phenylethane | >95:5 | ~90% |
| 1-Hexene | 1-Bromo-2-methoxyhexane | >95:5 | ~85% |
| Cyclohexene | trans-1-Bromo-2-methoxycyclohexane | >99:1 (anti-addition) | ~92% |
Table 1: Representative yields and regioselectivity for the methoxy-bromination of various alkenes. Data is illustrative of typical outcomes reported in the literature.[9]
Part 4: Conclusion and Future Outlook
The presence of a methoxy group on an alkene double bond profoundly influences the mechanism of electrophilic bromine addition. The reaction deviates from the standard bromonium ion pathway due to the neighboring group participation of the methoxy's oxygen atom. This participation leads to a more stable, resonance-stabilized oxonium ion intermediate, which governs the reaction's high regioselectivity according to Markovnikov's principle. Furthermore, this stabilization can alter the stereochemical course of the reaction, potentially leading to a loss of the strict anti-addition specificity observed in simple alkenes.
For professionals in drug development and organic synthesis, a thorough understanding of these mechanistic nuances is crucial for predicting and controlling the outcomes of halogenation reactions on complex, functionalized molecules. Future research in this area continues to focus on developing catalytic, enantioselective variants of these reactions, which would provide precise control over the formation of chiral centers and enable the efficient synthesis of complex stereodefined structures.[13]
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Methodological & Application
Protocol for Grignard reagent formation from (2-Bromo-1-methoxyethyl)benzene
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of the Grignard reagent, (1-methoxy-2-phenylethyl)magnesium bromide, from its precursor (2-Bromo-1-methoxyethyl)benzene. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this versatile organometallic compound. The protocol emphasizes safety, reaction optimization, and troubleshooting common issues such as initiation difficulties and side reactions. Detailed procedural steps are complemented by explanations of the underlying chemical principles to ensure both successful execution and a deeper understanding of the reaction dynamics.
Introduction: The Significance of Functionalized Grignard Reagents
The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for its remarkable ability to form new carbon-carbon bonds.[1][2] Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles and strong bases, reacting with a wide array of electrophiles, most notably carbonyl compounds, to generate more complex molecular architectures.[3][4][5]
The specific target of this protocol, (1-methoxy-2-phenylethyl)magnesium bromide, is a functionalized Grignard reagent. The presence of the methoxy group in the substrate, (2-Bromo-1-methoxyethyl)benzene, introduces a key challenge and consideration in the synthesis. While the ether linkage is generally stable under Grignard formation conditions, its proximity to the reaction center requires careful control of the experimental parameters to avoid potential side reactions. This reagent is a valuable intermediate for the synthesis of various pharmaceutical compounds and complex organic molecules where the 1-methoxy-2-phenylethyl moiety is a key structural feature.
Mechanistic Insights and Critical Parameters
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[3] This process is believed to occur on the surface of the magnesium metal and involves radical intermediates.[6][7] The resulting organomagnesium compound exhibits a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic.[6]
The Imperative of Anhydrous Conditions
Grignard reagents are extremely sensitive to protic solvents, such as water.[8][9][10][11] The presence of even trace amounts of moisture will lead to the protonation of the Grignard reagent, forming the corresponding alkane and rendering it inactive for the desired synthetic transformation.[9][12] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.[10][13][14][15]
Solvent Selection and Stabilization
Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the successful formation and stabilization of Grignard reagents.[3][6] The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium atom, stabilizing the organomagnesium species.[6][16] For benzylic halides like (2-Bromo-1-methoxyethyl)benzene, THF is often the preferred solvent due to its higher boiling point and better solvating ability, which can facilitate the reaction.[17][18]
Initiation of the Grignard Reaction
A common challenge in Grignard synthesis is the initiation of the reaction.[8][19] Magnesium metal is typically coated with a passivating layer of magnesium oxide, which prevents it from reacting with the organic halide.[1][7][20] Several techniques can be employed to activate the magnesium surface and initiate the reaction:
-
Mechanical Activation: Crushing the magnesium turnings in situ can expose a fresh, unoxidized surface.[1][19]
-
Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane are common methods.[1][8][19][21] Iodine is thought to react with the magnesium to form magnesium iodide, which helps to etch the oxide layer. 1,2-dibromoethane reacts with magnesium to form ethene gas and magnesium bromide, which also activates the surface.[1]
-
Seeding: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.[16]
Safety Precautions
The Grignard reaction is exothermic and can become vigorous once initiated.[13][22][23] Ethereal solvents are highly flammable.[13] Therefore, the following safety precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[17][22]
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[17]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[11]
-
Fire Safety: Have a fire extinguisher rated for chemical fires (e.g., Class B) readily available. Avoid open flames in the laboratory.[13][22][23]
-
Cooling Bath: An ice-water bath should be kept on hand to control the reaction temperature, especially during the initial stages and the addition of the halide.[13][22]
Detailed Experimental Protocol
This protocol outlines the formation of (1-methoxy-2-phenylethyl)magnesium bromide and its subsequent titration to determine the concentration.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (2-Bromo-1-methoxyethyl)benzene | ≥98% | e.g., Sigma-Aldrich | Store under inert gas. |
| Magnesium turnings | ≥99.5% | e.g., Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Inhibitor-free. Use freshly distilled from sodium/benzophenone. |
| Iodine | Crystal, Reagent | e.g., Sigma-Aldrich | For initiation. |
| (-)-Menthol | ≥99% | e.g., Sigma-Aldrich | For titration. Must be anhydrous. |
| 1,10-Phenanthroline | Reagent grade | e.g., Sigma-Aldrich | Indicator for titration. |
| Argon or Nitrogen gas | High purity | For maintaining an inert atmosphere. |
Equipment Setup
All glassware must be oven-dried at >120 °C for at least 4 hours and assembled hot under a stream of inert gas.
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Septa
-
Needles and syringes
-
Inert gas line (with bubbler)
-
Heating mantle or oil bath
-
Ice-water bath
Grignard Reagent Formation Workflow
Caption: Workflow for the formation of (1-Methoxy-2-phenylethyl)magnesium Bromide.
Step-by-Step Procedure
-
Preparation:
-
Initiation:
-
In the dropping funnel, prepare a solution of 1.0 equivalent of (2-Bromo-1-methoxyethyl)benzene in anhydrous THF.
-
Add a small amount of anhydrous THF to the reaction flask to just cover the magnesium turnings.
-
Add approximately 10% of the halide solution from the dropping funnel to the flask.
-
If the reaction does not start spontaneously (indicated by the disappearance of the iodine color, gentle bubbling, and a cloudy appearance), gently warm the flask with a heat gun or in a warm water bath.[24] If initiation is still sluggish, sonication can be applied.[1][19]
-
-
Formation:
-
Once the reaction has initiated, the mixture will become warm and begin to reflux.
-
Begin a slow, dropwise addition of the remaining halide solution from the dropping funnel at a rate that maintains a gentle reflux.[17] Use an ice-water bath to control the reaction temperature if it becomes too vigorous.[22]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or gently heat to reflux until most of the magnesium has been consumed.
-
-
Titration of the Grignard Reagent:
-
The concentration of the newly formed Grignard reagent must be determined before use. A common method is titration against a known amount of a protic substance in the presence of an indicator.[25][26][27]
-
Preparation of Titrant: Prepare a standardized solution of anhydrous (-)-menthol in anhydrous toluene or THF (e.g., 1.0 M).
-
Procedure:
-
Under an inert atmosphere, add a few milligrams of 1,10-phenanthroline to a dry flask.
-
Add a known volume of anhydrous THF (e.g., 2 mL).
-
Using a syringe, withdraw a precise aliquot of the Grignard solution (e.g., 1.00 mL) and add it to the flask. The solution should turn a distinct color (often violet or rust-red) as the indicator complexes with the Grignard reagent.[26][27]
-
Titrate with the standardized (-)-menthol solution dropwise until the color of the indicator-Grignard complex disappears.[25][27]
-
Record the volume of the titrant used and calculate the molarity of the Grignard reagent.
-
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer).[1][20] Wet glassware or solvent.[8][15] | Add a fresh crystal of iodine. Crush some of the magnesium turnings with a dry glass rod.[21] Add a few drops of 1,2-dibromoethane. Use a sonicator bath. Ensure all components are scrupulously dry. |
| Reaction is too vigorous | Halide addition is too fast.[17] Insufficient solvent. | Immediately cool the flask in an ice-water bath.[22] Slow down or stop the addition of the halide. Add more anhydrous solvent if necessary. |
| Low yield of Grignard reagent | Presence of moisture.[9][10] Side reactions (e.g., Wurtz coupling).[28] | Re-dry all glassware and use freshly distilled anhydrous solvents. Ensure a positive pressure of inert gas is maintained. Add the halide slowly to a well-stirred suspension of magnesium. |
| Formation of a white precipitate | The Grignard reagent may be precipitating out of solution. | This can be normal, especially at higher concentrations. The reagent is still active. Gentle warming and addition of more anhydrous THF may help to redissolve it. |
Conclusion
The successful formation of (1-methoxy-2-phenylethyl)magnesium bromide is highly dependent on the strict adherence to anhydrous conditions and careful control of the reaction initiation and temperature. By understanding the mechanistic principles and potential pitfalls, researchers can reliably produce this valuable synthetic intermediate. The provided protocol, coupled with the troubleshooting guide, offers a robust framework for the synthesis and quantification of this functionalized Grignard reagent, paving the way for its application in complex molecule synthesis and drug development programs.
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Application Notes & Protocols: Strategic Use of (2-Bromo-1-methoxyethyl)benzene in Nucleophilic Substitution for Advanced Synthesis
I. Introduction: Unveiling the Synthetic Potential of (2-Bromo-1-methoxyethyl)benzene
(2-Bromo-1-methoxyethyl)benzene is a versatile bifunctional reagent that holds significant promise for the construction of complex molecular architectures in pharmaceutical and materials science.[1][2][3] Its structure is distinguished by three key features that dictate its reactivity: a bromine atom serving as an excellent leaving group, a benzylic carbon atom, and an adjacent methoxy group. The benzylic position inherently enhances reactivity towards nucleophilic substitution due to the ability of the phenyl ring to stabilize transition states and carbocation intermediates through resonance.[4]
This guide provides an in-depth exploration of the mechanistic dichotomy (SN1 vs. SN2) that governs the reactions of (2-Bromo-1-methoxyethyl)benzene. We will dissect the factors influencing the reaction pathway, provide detailed, field-proven protocols for predictable outcomes, and discuss the strategic implications for drug development and materials synthesis.
II. Mechanistic Crossroads: Navigating the SN1 and SN2 Pathways
The utility of (2-Bromo-1-methoxyethyl)benzene stems from its position at a mechanistic crossroads. As a secondary benzylic halide, it can react via either a concerted (SN2) or a stepwise (SN1) mechanism, with the outcome being highly sensitive to the reaction environment.[5] Understanding and controlling these pathways is paramount for achieving the desired product with high yield and stereochemical fidelity.
-
The SN1 Pathway: This mechanism is characterized by the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized secondary benzylic carbocation. The adjacent methoxy group can further stabilize this intermediate through its electron-donating inductive effect. The planar carbocation is then attacked by the nucleophile from either face, typically leading to a racemic or near-racemic mixture of products if the starting material is chiral.[6][7][8] This pathway is favored by:
-
Polar protic solvents (e.g., methanol, ethanol, water) that can solvate both the leaving group anion and the carbocation intermediate.
-
Weak nucleophiles (e.g., water, alcohols) that are not strong enough to force a concerted displacement.[4]
-
Conditions that promote carbocation stability.
-
-
The SN2 Pathway: In this concerted mechanism, the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide departs.[9][10] This process occurs through a trigonal bipyramidal transition state and results in a predictable inversion of stereochemistry at the reaction center.[6][11] The SN2 pathway is favored by:
-
Polar aprotic solvents (e.g., DMF, DMSO, acetone) that solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its nucleophilicity.
-
Strong, non-bulky nucleophiles (e.g., N3-, CN-, RS-).
-
Lower reaction temperatures, which disfavor the higher activation energy pathway of carbocation formation.
-
The choice between these pathways is a critical experimental decision, as it directly controls the stereochemical outcome of the reaction.[6]
Caption: Deciding the reaction pathway for (2-Bromo-1-methoxyethyl)benzene.
III. Data Presentation: Predicting Reaction Outcomes
The following table summarizes the expected major reaction pathway and product characteristics when (2-Bromo-1-methoxyethyl)benzene is subjected to various nucleophiles and solvent systems. This serves as a predictive framework for experimental design.
| Entry | Nucleophile | Reagent(s) | Solvent | Expected Major Pathway | Key Product Feature | Expected Yield (%) |
| 1 | Azide | NaN₃ | DMF | SN2 | Inversion of stereocenter | 85-95 |
| 2 | Cyanide | KCN | DMSO | SN2 | Inversion of stereocenter | 70-85 |
| 3 | Thiolate | NaSPh | Acetone | SN2 | Inversion of stereocenter | 80-90 |
| 4 | Methanol | CH₃OH | Methanol | SN1 (Solvolysis) | Racemization | 60-75 |
| 5 | Water | H₂O | H₂O/Dioxane | SN1 (Solvolysis) | Racemization | 55-70 |
| 6 | Amine | NH₃ | Ethanol | SN2/SN1 Mix | Mixture of products | Variable |
Yields are estimates and may vary based on specific reaction conditions and purification efficiency.
IV. Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for achieving specific synthetic outcomes.
Protocol 1: SN2 Displacement with Sodium Azide
This protocol details the synthesis of (1-azido-2-methoxyethyl)benzene, a versatile intermediate for the introduction of primary amines via subsequent reduction. The choice of DMF as a polar aprotic solvent is critical for promoting the SN2 mechanism.[12]
Objective: To achieve a clean, stereospecific inversion of configuration via an SN2 pathway.
Materials:
-
(2-Bromo-1-methoxyethyl)benzene (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous (0.5 M solution)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (2-Bromo-1-methoxyethyl)benzene in anhydrous DMF.
-
Reagent Addition: Add sodium azide to the stirred solution. Causality Note: Using a slight excess of the nucleophile ensures the reaction goes to completion.
-
Heating: Heat the reaction mixture to 60-70 °C. Causality Note: Moderate heating increases the reaction rate without significantly promoting competing elimination or SN1 pathways.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer with diethyl ether (3x). d. Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure azide product.
Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids.
Protocol 2: SN1 Solvolysis in Methanol
This protocol describes the solvolysis of (2-Bromo-1-methoxyethyl)benzene to yield 1,2-dimethoxy-1-phenylethane. This reaction proceeds through a resonance-stabilized benzylic carbocation, leading to a racemic product.
Objective: To generate a product via an SN1 mechanism, resulting in racemization.
Materials:
-
(2-Bromo-1-methoxyethyl)benzene (1.0 eq)
-
Methanol (CH₃OH), anhydrous (0.2 M solution)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve (2-Bromo-1-methoxyethyl)benzene in a flask containing anhydrous methanol. Causality Note: Methanol acts as both the solvent and the nucleophile, its high polarity and protic nature favor the SN1 pathway.
-
Heating: Gently reflux the solution. The reaction is typically slower than its SN2 counterpart.
-
Monitoring: Monitor the reaction by TLC. The formation of HBr as a byproduct will make the solution acidic.
-
Workup: a. Cool the solution to room temperature. b. Neutralize the generated HBr by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. c. Remove the bulk of the methanol via rotary evaporation. d. Partition the residue between dichloromethane and water. e. Separate the layers and extract the aqueous phase with additional dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ether product by flash chromatography or distillation.
Caption: A generalized workflow for nucleophilic substitution reactions.
V. Conclusion and Future Outlook
(2-Bromo-1-methoxyethyl)benzene is a powerful synthetic intermediate whose reactivity can be precisely controlled by the judicious choice of nucleophile, solvent, and temperature. A thorough understanding of the competing SN1 and SN2 mechanisms allows researchers to predict and control the stereochemical outcome, a critical consideration in the synthesis of chiral drugs and materials. The protocols provided herein offer robust starting points for the synthesis of a variety of functionalized molecules, opening avenues for the development of novel pharmaceuticals and advanced materials.
References
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ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. Retrieved from [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Study.com. (n.d.). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]
-
Bloom Tech. (2023). What is (2-Bromoethyl) benzene used for?. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Stereochemistry of SN1 Reaction Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Retrieved from [Link]
-
Chem 261 Assignment & Lecture Outline 3. (n.d.). Stereochemistry, Alkyl Halide Substitution (SN1 & SN2). Retrieved from [Link]
-
CDN. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution SN2 Reaction Mechanism: Notes. Retrieved from [Link]
-
PubChem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
LibreTexts. (n.d.). 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Role of (2-Methoxyethyl)benzene: A Versatile Intermediate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
-
YouTube. (2021). mod02lec14 - Nucleophilic aromatic substitution - Part 02. Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
chemistryworkshopjr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved from [Link]
-
YouTube. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis. Retrieved from [Link]
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Application Notes: (2-Bromo-1-methoxyethyl)benzene as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: Unlocking Novel Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. (2-Bromo-1-methoxyethyl)benzene emerges as a highly valuable and versatile building block for the synthesis of key pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom positioned beta to a methoxy-substituted benzylic carbon, offers a gateway to a variety of transformations. This guide provides an in-depth exploration of the synthesis and primary applications of (2-Bromo-1-methoxyethyl)benzene, equipping researchers and drug development professionals with the necessary protocols to leverage its synthetic potential. The primary application highlighted herein is its role as a precursor to chiral amines, which are prevalent motifs in a wide array of neurologically active compounds and other therapeutic agents.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of (2-Bromo-1-methoxyethyl)benzene is crucial for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | (2-bromo-1-methoxyethyl)benzene | [1] |
| CAS Number | 13685-00-2 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Likely a liquid (based on related structures) | N/A |
| Boiling Point | Not explicitly reported, but expected to be distillable under reduced pressure. | N/A |
| Solubility | Soluble in common organic solvents such as diethyl ether, dichloromethane, and methanol. | N/A |
Core Synthesis Protocol: Methoxybromination of Styrene
The most direct and regioselective method for the synthesis of (2-Bromo-1-methoxyethyl)benzene is the electrophilic addition of bromine to styrene in the presence of methanol as a nucleophilic solvent. This reaction proceeds via a bromonium ion intermediate, which is then attacked by methanol at the more stable benzylic position, leading to the desired Markovnikov addition product.[2][3]
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the methoxybromination of styrene.
Caption: Mechanism of the regioselective methoxybromination of styrene.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the methoxybromination of styrene using tetrabutylammonium tribromide (TBABr₃) as a safe and easy-to-handle bromine source.[2][3]
Materials:
-
Styrene
-
Tetrabutylammonium tribromide (TBABr₃)
-
Anhydrous Methanol
-
Diethyl ether
-
5% aqueous sodium thiosulfate solution
-
Water
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq) in anhydrous methanol (approximately 1 M solution).
-
With continuous stirring at room temperature, add tetrabutylammonium tribromide (1.0 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, and the red-brown color of the tribromide will fade to yellow.
-
After the addition is complete, continue stirring for an additional 15-20 minutes to ensure the reaction goes to completion.
-
Remove the methanol under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.
-
Dissolve the resulting residue in diethyl ether.
-
Transfer the ethereal solution to a separatory funnel and wash sequentially with water, 5% aqueous sodium thiosulfate solution (to remove any unreacted bromine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (2-Bromo-1-methoxyethyl)benzene can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Expected Yield: This procedure is reported to provide a high yield of the desired product, often exceeding 90%.[2][3]
Application in Pharmaceutical Intermediate Synthesis: Preparation of 2-Methoxy-2-phenylethanamine
A primary application of (2-Bromo-1-methoxyethyl)benzene is its use as an electrophile in nucleophilic substitution reactions to introduce the 2-methoxy-2-phenylethyl moiety. A particularly valuable transformation is the synthesis of 2-methoxy-2-phenylethanamine, a chiral amine that can serve as a key intermediate in the synthesis of various biologically active molecules.
Synthetic Pathway: From Alkyl Halide to Primary Amine
The conversion of (2-Bromo-1-methoxyethyl)benzene to the corresponding primary amine is a two-step process involving an initial nucleophilic substitution with an azide source, followed by reduction of the resulting azide.
Caption: Synthetic route to 2-Methoxy-2-phenylethanamine.
General Protocol for the Synthesis of 2-Methoxy-2-phenylethanamine
This generalized protocol outlines the key steps for the conversion of (2-Bromo-1-methoxyethyl)benzene to 2-methoxy-2-phenylethanamine. The specific conditions may require optimization based on laboratory-specific equipment and reagents.
Part A: Azide Formation
Materials:
-
(2-Bromo-1-methoxyethyl)benzene
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve (2-Bromo-1-methoxyethyl)benzene (1.0 eq) in DMF.
-
Add sodium azide (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to 50-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-2-methoxy-2-phenylethane. This intermediate may be used in the next step without further purification.
Part B: Reduction of the Azide
Materials:
-
Crude 1-azido-2-methoxy-2-phenylethane
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source
-
Anhydrous diethyl ether or Tetrahydrofuran (THF) for LiAlH₄ reduction; or Ethanol/Methanol for catalytic hydrogenation
-
Appropriate work-up reagents (e.g., water and NaOH solution for LiAlH₄ quench; filtration through Celite for hydrogenation)
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude azide from Part A in a minimal amount of the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 2-methoxy-2-phenylethanamine can be purified by distillation or other chromatographic techniques.
Conclusion and Future Perspectives
(2-Bromo-1-methoxyethyl)benzene serves as a pivotal intermediate, providing a reliable and efficient entry point for the synthesis of valuable pharmaceutical building blocks such as 2-methoxy-2-phenylethanamine. The protocols detailed herein offer a robust foundation for researchers to produce and utilize this compound in their drug discovery and development programs. The versatility of the bromo and methoxy functionalities suggests that (2-Bromo-1-methoxyethyl)benzene holds further potential for the creation of diverse and novel molecular scaffolds, warranting its continued exploration in synthetic and medicinal chemistry.
References
-
Berthelot, J., Benammar, Y., & Lange, C. (1991). Regioselective Methoxybromination of Styrene Using TBABr3 in Methanol: An Organic Laboratory Experiment. Journal of Chemical Education, 68(7), A179. [Link]
-
Berthelot, J., Fournier, M. (1986). Regioselective methoxybromination of styrene using TBABr3 in Methanol. ProQuest. [Link]
-
PubChem. (2-Bromo-1-methoxyethyl)benzene. National Center for Biotechnology Information. [Link]
Sources
Step-by-step guide for Williamson ether synthesis using (2-Bromo-1-methoxyethyl)benzene
Application Note & Protocol
Topic: A Step-by-Step Guide for Williamson Ether Synthesis Using (2-Bromo-1-methoxyethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers from an organohalide and an alkoxide.[1] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of an ether using (2-Bromo-1-methoxyethyl)benzene as the electrophilic substrate. As a secondary alkyl halide, this substrate introduces a critical challenge: a direct competition between the desired SN2 (substitution) pathway and the E2 (elimination) side reaction.[2][3] This guide offers field-proven insights into optimizing reaction conditions to preferentially favor ether formation, detailed step-by-step procedures for synthesis and purification, and a comprehensive troubleshooting section.
Reaction Principle and Mechanistic Considerations
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The reaction is initiated by the deprotonation of an alcohol (R-OH) with a strong base to form a potent nucleophile, the alkoxide ion (R-O⁻). This alkoxide then performs a backside attack on the electrophilic carbon of (2-Bromo-1-methoxyethyl)benzene, displacing the bromide leaving group in a concerted step to form the C-O ether bond.[3][4]
The SN2 vs. E2 Competition
The primary challenge in using (2-Bromo-1-methoxyethyl)benzene is its structure as a secondary alkyl halide. This structural feature makes it susceptible to a competing E2 elimination reaction, where the alkoxide acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon).[5] This competition is a critical factor to control.
-
SN2 Pathway (Desired): Favored by less sterically hindered nucleophiles and lower reaction temperatures. It leads to the formation of the target ether.[2][6]
-
E2 Pathway (Undesired): Favored by sterically bulky nucleophiles/bases and higher temperatures.[5] It results in the formation of an alkene byproduct (styrene derivatives).
To maximize the yield of the ether product, this protocol is designed to minimize the E2 pathway by carefully selecting the base, solvent, and temperature.[6]
Sources
Application Note & Protocol: A Scalable Synthesis of (2-Bromo-1-methoxyethyl)benzene via Acid-Catalyzed Ring-Opening of Styrene Oxide
Introduction
(2-Bromo-1-methoxyethyl)benzene is a valuable bifunctional molecule in organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures, particularly in the development of pharmaceutical agents and fine chemicals.[1] Its structure, featuring a methoxy group at the benzylic position and a primary bromide, allows for sequential and site-selective nucleophilic substitutions.
This document provides a detailed, scalable protocol for the synthesis of (2-Bromo-1-methoxyethyl)benzene. The described methodology is based on the robust and efficient acid-catalyzed ring-opening of styrene oxide with methanol, where hydrogen bromide serves as both the catalyst and the bromine source. This one-pot approach is advantageous due to its operational simplicity, use of readily available starting materials, and amenability to scale-up, making it suitable for both academic research and industrial drug development settings.
Scientific Integrity & Logic: Reaction Mechanism and Causality
The synthesis proceeds via an acid-catalyzed nucleophilic ring-opening of an epoxide. The causality behind the high regioselectivity of this reaction is a cornerstone of its success.
-
Protonation of the Epoxide: The reaction is initiated by the protonation of the epoxide oxygen of styrene oxide by hydrogen bromide (HBr). This step enhances the electrophilicity of the epoxide ring carbons, making them susceptible to nucleophilic attack.
-
Nucleophilic Attack and Regioselectivity: Methanol, acting as the nucleophile, attacks one of the two carbons of the protonated epoxide ring. The attack overwhelmingly occurs at the benzylic carbon (the carbon attached to the phenyl group). This high regioselectivity is attributed to the stabilization of the developing positive charge in the transition state by the adjacent phenyl ring through resonance.[2][3] The reaction proceeds via an Sₙ2-like mechanism with significant Sₙ1 character at the benzylic position.[2]
-
Formation of the Bromohydrin Ether: The nucleophilic attack by methanol results in the formation of a β-bromoalkoxyether intermediate. The bromide ion from HBr then attacks the less sterically hindered terminal carbon, leading to the final product, (2-Bromo-1-methoxyethyl)benzene.
The choice of HBr is critical as it provides both the acidic proton for catalysis and the bromide nucleophile for the final substitution step in a single reagent.
Caption: Simplified reaction mechanism for the synthesis.
Hazard Management and Safety Precautions
This procedure involves hazardous materials and must be performed within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Styrene Oxide: Toxic, harmful if swallowed or in contact with skin, causes serious eye irritation, and is a suspected carcinogen.[4] It is also a combustible liquid.[5] Avoid inhalation of vapors and ensure the work area is well-ventilated.[4][5]
-
Hydrogen Bromide (HBr): Highly corrosive and can cause severe skin burns and eye damage. Use with extreme caution. A solution in acetic acid is typically used.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6] For larger spills, evacuate the area and follow emergency procedures.[6]
Detailed Experimental Protocol
This protocol is designed for a ~100g scale synthesis of the target compound.
Materials and Equipment
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Styrene Oxide | C₈H₈O | 120.15 | 100.0 g | 0.832 | 1.0 |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 500 mL | 12.3 | 14.8 |
| Hydrogen Bromide (33% in Acetic Acid) | HBr | 80.91 | ~150 mL | ~0.875 | ~1.05 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | - |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Equipment:
-
2L three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
500 mL pressure-equalizing addition funnel
-
Ice-water bath
-
Separatory funnel (2L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 2L three-neck round-bottom flask with a mechanical stirrer, thermometer, and a 500 mL addition funnel. Place the entire apparatus in a large ice-water bath.
-
Charging the Flask: Charge the flask with styrene oxide (100.0 g, 0.832 mol) and anhydrous methanol (500 mL).
-
Cooling: Begin stirring the mixture and allow it to cool to an internal temperature of 0-5 °C.
-
Addition of HBr: Slowly add the 33% solution of hydrogen bromide in acetic acid (~150 mL, ~0.875 mol) to the stirred reaction mixture via the addition funnel over a period of 1 to 2 hours. It is crucial to maintain the internal temperature below 10 °C during the addition to minimize side reactions.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a 4L beaker containing 1L of an ice-water mixture. Transfer the entire mixture to a 2L separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Washing: Combine the organic layers and wash sequentially with 500 mL of water, 500 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and finally with 300 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation to afford (2-Bromo-1-methoxyethyl)benzene as a clear liquid.
Quantitative Data and Expected Results
| Parameter | Value | Notes |
| Reaction Scale | 0.832 mol | Based on Styrene Oxide |
| Addition Temperature | < 10 °C | Critical for controlling exotherm and selectivity |
| Reaction Time | 12-16 hours | Monitor by TLC for completion |
| Expected Yield | 75-85% | Based on typical epoxide ring-opening reactions |
| Product Appearance | Colorless to pale yellow liquid | - |
| Molecular Formula | C₉H₁₁BrO | - |
| Molecular Weight | 215.09 g/mol | [1] |
Troubleshooting
-
Formation of Phenylacetaldehyde: Acid-catalyzed isomerization of styrene oxide can occur.[7] Maintaining a low temperature during HBr addition minimizes this side reaction.
-
Formation of Diol: If excess water is present, hydrolysis of styrene oxide can lead to the formation of phenylethylene glycol.[7] Using anhydrous methanol is recommended.
-
Incomplete Reaction: If the reaction stalls, gentle warming (to 30-40 °C) for a few hours may be required, but this can increase side product formation. Ensure the HBr reagent is of good quality.
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of (2-Bromo-1-methoxyethyl)benzene. By carefully controlling the reaction temperature and stoichiometry, this procedure offers high yields of the desired product with operational simplicity. The detailed mechanistic understanding and safety guidelines ensure that the synthesis can be performed efficiently and safely by trained researchers in a laboratory setting.
References
- ChemicalBook. (2023). Styrene oxide - Safety Data Sheet.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Styrene oxide.
- NOAA. (n.d.). STYRENE OXIDE - CAMEO Chemicals.
- Allen. (n.d.). Give the products of the reaction of styrene oxide with (a) NaSH (b) LiAID_(4) ( c) MeOH // H^(+) ( d) HBr(1 eq).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - (R)-(+)-Styrene oxide.
- R.S. Hughes. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Ring opening of styrene oxide with MeOH catalyzed by MIL-101- SO 3 H or other catalysts.
- BenchChem. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method.
- ResearchGate. (n.d.). Styrene oxide ring‐opening with methanol.
- BenchChem. (n.d.). Application Note & Protocol: Large-Scale Laboratory Synthesis of (S)-(1-Methoxyethyl)benzene.
- ResearchGate. (n.d.). Catalytic results for the styrene oxide ring opening by methanol.
- Study.com. (n.d.). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene.
- ChemicalBook. (n.d.). (2-bromo-1-methoxyethyl)benzene | 13685-00-2.
- PubChem. (n.d.). (2-Bromo-1-methoxyethyl)benzene.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene.
- Filo. (2025). For the reaction shown below, identify the correct statement with regards...
- BenchChem. (n.d.). An In-depth Technical Guide to (S)-(1-Methoxyethyl)benzene: Structure, Properties, and Synthesis.
- Filo. (2025). What are the products of the following reactions with styrene: HBr, CCl4...
- Wikipedia. (n.d.). Styrene oxide.
- Chegg.com. (2021). Solved The reaction of styrene oxide with HBr gives the.
- YouTube. (2020). (A) Styrene on reaction with HBr gives 2-bromo-2-phenyl ethane. (R) Benzyl radical is more stable th.
- Chemistry Stack Exchange. (2020). Reaction of styrene oxide with hydrogen iodide.
- Chemistry LibreTexts. (2024). 16.11: Synthesis of Polysubstituted Benzenes.
- BenchChem. (n.d.). Application Notes and Protocols for (2-bromo-1-cyclopentylethyl)benzene in Organic Synthesis.
- MedchemExpress.com. (n.d.). (2-Bromoethyl)benzene | Biochemical Reagent.
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid.
- Echemi. (n.d.). Buy (2-bromo-1-methoxyethyl)benzene from JHECHEM CO LTD.
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Derivatization of (2-Bromo-1-methoxyethyl)benzene for GC-MS analysis
Application Note: GC-MS Analysis of (2-Bromo-1-methoxyethyl)benzene
A Guide to Direct Analysis and Derivatization Strategies for Hydroxylated Metabolites
Abstract
This application note provides a comprehensive guide for the gas chromatography-mass spectrometry (GC-MS) analysis of (2-Bromo-1-methoxyethyl)benzene. Due to its inherent volatility and thermal stability, this compound is well-suited for direct GC-MS analysis without chemical modification. We present a detailed protocol for its direct quantification. Furthermore, we address a critical consideration in metabolic and degradation studies: the analysis of more polar, hydroxylated analogues. A robust silylation protocol is provided for the derivatization of the potential metabolite, (2-Bromo-1-hydroxyethyl)benzene, transforming it into a thermally stable and volatile trimethylsilyl (TMS) ether, which ensures excellent chromatographic performance and accurate quantification. This dual approach provides researchers with the necessary tools for both parent compound analysis and the investigation of its metabolic fate.
Introduction to Analytical Strategies
(2-Bromo-1-methoxyethyl)benzene is a halogenated aromatic compound relevant in synthetic chemistry and potentially in drug development as an intermediate or scaffold. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical method of choice for such volatile and semi-volatile compounds, offering high-resolution separation and definitive structural identification.[1]
A crucial step in developing a GC-MS method is deciding whether to employ chemical derivatization. Derivatization is a technique used to modify an analyte to improve its analytical properties.[2] The primary goals of derivatization are:
-
Increasing Volatility and Thermal Stability: By masking polar functional groups like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, derivatization reduces intermolecular hydrogen bonding, allowing the compound to be analyzed at lower temperatures without degradation.[3][4]
-
Improving Chromatographic Behavior: Derivatization can reduce peak tailing caused by the interaction of polar analytes with active sites in the GC system, leading to sharper, more symmetrical peaks.[5]
-
Enhancing Detector Sensitivity: Introducing specific chemical groups (e.g., halogenated acyl groups) can significantly increase the response of selective detectors like the Electron Capture Detector (ECD).[6]
This guide first establishes the rationale for the direct analysis of the parent compound and then provides a detailed protocol for the derivatization of its potential hydroxylated metabolite, a common scenario in drug metabolism studies.
Rationale: Direct Analysis vs. Derivatization
The decision to derivatize is based entirely on the chemical structure of the analyte.[7]
Physicochemical Properties of (2-Bromo-1-methoxyethyl)benzene
An analysis of the structure of (2-Bromo-1-methoxyethyl)benzene reveals that it lacks "active" hydrogen atoms. The common derivatization techniques of silylation, acylation, and alkylation proceed via the replacement of acidic protons found in functional groups such as hydroxyls, amines, thiols, and carboxylic acids.[2][8] Since (2-Bromo-1-methoxyethyl)benzene possesses only ether and bromo functionalities and lacks these reactive sites, it is not a candidate for these standard derivatization procedures. Its molecular weight and polarity are sufficiently low to permit direct, robust analysis via GC-MS.
The Case for Derivatizing Metabolites: O-Demethylation
In many biological systems, a common metabolic pathway for compounds containing a methoxy group is O-demethylation, which converts an ether into a hydroxyl group. This would transform (2-Bromo-1-methoxyethyl)benzene into (2-Bromo-1-hydroxyethyl)benzene .
The introduction of the polar hydroxyl (-OH) group makes this metabolite significantly less volatile and more prone to thermal degradation and adsorption within the GC system.[3] Therefore, derivatization is essential for its accurate analysis. Silylation is the most prevalent and effective method for converting hydroxyl groups into their corresponding trimethylsilyl (TMS) ethers, which are much more volatile and thermally stable.[9][10]
The following workflow illustrates the decision-making process for analyzing the parent compound and its potential hydroxylated metabolite.
Caption: Analytical workflow for the parent compound and its metabolite.
Experimental Protocols
Safety Precaution: Always handle derivatization reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Direct GC-MS Analysis of (2-Bromo-1-methoxyethyl)benzene
This protocol is suitable for the analysis of (2-Bromo-1-methoxyethyl)benzene in relatively clean sample matrices.
1. Sample Preparation: a. Accurately weigh or pipette a known amount of the sample. b. Dissolve and dilute the sample to a final concentration of 1-10 µg/mL using a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[11] c. If the sample contains particulates, centrifuge or filter it through a 0.45 µm PTFE syringe filter. d. Transfer the final solution to a 2 mL glass autosampler vial.
2. GC-MS Instrumentation and Parameters: a. A standard GC-MS system equipped with an electron ionization (EI) source is recommended. b. Recommended parameters are summarized in Table 1.
Protocol 2: Silylation of (2-Bromo-1-hydroxyethyl)benzene
This protocol describes the derivatization of the hydroxylated metabolite using a potent silylating agent to form a stable TMS ether.
Caption: Reaction scheme for the TMS derivatization of the hydroxylated metabolite.
1. Reagents and Materials:
- N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[12]
- Pyridine or Acetonitrile (high purity, anhydrous)
- Heating block or oven
- Nitrogen gas stream for evaporation
- 2 mL reaction vials with PTFE-lined caps
2. Step-by-Step Derivatization Procedure: a. Transfer an aliquot of the sample extract containing the metabolite into a clean reaction vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all water and protic solvents, as they will consume the derivatizing reagent.[3] c. Add 50 µL of pyridine or acetonitrile to the dried residue to act as a solvent. d. Add 50 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst, improving reaction efficiency, especially for hindered hydroxyl groups.[9] e. Tightly cap the vial and vortex for 10 seconds. f. Heat the vial at 70°C for 30 minutes. g. Cool the vial to room temperature. The sample is now ready for GC-MS analysis. h. Inject 1 µL into the GC-MS system using the parameters outlined in Table 1.
Data and Expected Results
The following tables summarize recommended instrument parameters and expected mass spectral data.
| Parameter | Setting for Direct & Derivatized Analysis |
| GC System | Agilent 7890 or equivalent |
| MS System | Agilent 5977 or equivalent |
| Column | HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
| Table 1: Recommended GC-MS operating parameters. |
| Compound | Molecular Weight | Expected Key Mass Fragments (m/z) | Notes |
| (2-Bromo-1-methoxyethyl)benzene | 215/217 | 135 (M-Br), 105 (C₈H₉⁺), 77 (C₆H₅⁺), 45 (CH₃OCH₂⁺) | The isotopic pattern of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will be visible for bromine-containing fragments. |
| TMS-derivatized (2-Bromo-1-hydroxyethyl)benzene | 272/274 | 257/259 (M-CH₃), 179 (M-Br-CH₃), 117 ((CH₃)₃Si-O=CH₂⁺), 73 ((CH₃)₃Si⁺) | The fragment at m/z 73 is a hallmark of TMS derivatives. The peak shape should be significantly improved compared to the underivatized alcohol. |
| Table 2: Expected mass spectral fragmentation patterns. |
Troubleshooting
-
No or Low Analyte Peak (Direct Analysis): Check for sample loss during preparation. Ensure the GC inlet liner is clean. For complex matrices, consider a sample clean-up step like Solid Phase Extraction (SPE).[11]
-
Peak Tailing (Metabolite Analysis): This strongly indicates incomplete derivatization or active sites in the GC system. Ensure the sample was completely dry before adding the reagent. Increase reaction time or temperature. Consider deactivating the GC inlet liner.[7]
-
Excess Reagent Peaks: Large peaks from BSTFA or its byproducts can interfere with early eluting analytes. This is generally unavoidable but can be minimized by not using a vast excess of the reagent.
-
Hydrolysis of Derivative: TMS derivatives can be sensitive to moisture.[6] Analyze derivatized samples as soon as possible and ensure vial caps are sealed tightly to prevent atmospheric moisture from degrading the derivative.
Conclusion
(2-Bromo-1-methoxyethyl)benzene is readily analyzed by GC-MS using a direct injection approach due to its favorable physicochemical properties. However, for related compounds that may be formed through metabolic or degradation pathways, such as the hydroxylated analogue (2-Bromo-1-hydroxyethyl)benzene, derivatization is a mandatory step to achieve accurate and reproducible results. The silylation protocol presented here, using BSTFA + 1% TMCS, is a reliable method to convert the polar hydroxyl group into a nonpolar, stable TMS ether suitable for GC-MS analysis. By understanding the chemical nature of the target analytes, researchers can select the appropriate workflow—direct or derivatized—to ensure data of the highest quality and integrity.
References
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-
Buczyńska, A., et al. (2020). Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs). Analytical and Bioanalytical Chemistry, 412(2), 397-411. Retrieved from [Link]
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Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]
-
Kim, D., et al. (2023). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. Journal of the Korean Society for Applied Biological Chemistry, 66(4), 309-318. Retrieved from [Link]
-
Chrom Tech. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Retrieved from [Link]
-
Poustka, J., et al. (2015). High throughput sample preparation in combination with gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC–MS/MS): A smart procedure for (ultra)trace analysis of brominated flame retardants in fish. Analytica Chimica Acta, 891, 293-301. Retrieved from [Link]
- (No source used)
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Halket, J. M., & Zaikin, V. G. (2004). Derivatization in Mass Spectrometry—3. Alkylation (Arylation). European Journal of Mass Spectrometry, 10(1), 1-19. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
- (No source used)
-
Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. Retrieved from [Link]
-
Liu, R. H., & Lin, W. C. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 249-263. Retrieved from [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen. Retrieved from [Link]
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Rocchetti, G., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 27(19), 6599. Retrieved from [Link]
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The Versatile Precursor: A Guide to the Synthesis and Application of (2-Bromo-1-methoxyethyl)benzene in Complex Molecule Synthesis
This technical guide provides an in-depth exploration of (2-Bromo-1-methoxyethyl)benzene, a promising yet underutilized precursor for the synthesis of complex organic molecules. Addressed to researchers, scientists, and professionals in drug development, this document will detail its synthesis, predicted reactivity, and potential applications, offering a blend of established chemical principles and forward-looking scientific insights. While direct literature on this specific compound is limited, this guide constructs a robust framework for its use based on the well-understood chemistry of analogous compounds.
Introduction: Unveiling a Bifunctional Building Block
(2-Bromo-1-methoxyethyl)benzene, with the chemical formula C₉H₁₁BrO, presents a unique structural motif combining a reactive bromine atom and a methoxy group on adjacent carbons attached to a phenyl ring.[1][2] This arrangement offers a rich platform for a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of pharmaceuticals and other complex molecular architectures. The strategic placement of a good leaving group (bromide) and a functionality capable of influencing the electronic environment (methoxy group) allows for a range of selective reactions.
Table 1: Physicochemical Properties of (2-Bromo-1-methoxyethyl)benzene
| Property | Value | Source |
| CAS Number | 13685-00-2 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Boiling Point | 121-123 °C at 20 Torr | [2] |
| Density | 1.352 g/cm³ (Predicted) | [2] |
| Flash Point | 98 °C | [2] |
Synthesis of (2-Bromo-1-methoxyethyl)benzene: A Proposed Protocol
The proposed synthesis involves the electrophilic addition of bromine to styrene in the presence of methanol as a nucleophilic solvent. This reaction is expected to proceed via a bromonium ion intermediate, which is then attacked by methanol to yield the desired product.
Sources
Monitoring the Kinetics of Reactions Involving (2-Bromo-1-methoxyethyl)benzene: An Application Guide
Introduction: The Imperative of Kinetic Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, a profound understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, safety, and economic viability. The compound (2-Bromo-1-methoxyethyl)benzene serves as a versatile intermediate in the synthesis of numerous target molecules. Its reactions, whether nucleophilic substitutions at the benzylic position or eliminations to form styrenyl ethers, proceed through pathways where precise control over reaction rates is paramount. This guide provides a comprehensive overview of the principles and detailed protocols for monitoring the kinetics of reactions involving (2-Bromo-1-methoxyethyl)benzene, empowering researchers to unravel reaction mechanisms, optimize conditions, and ensure process robustness.
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the selection of specific analytical techniques. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for real-time or quasi-real-time reaction monitoring.
Pillar 1: Principles of Kinetic Monitoring Techniques
The choice of an analytical method is dictated by the specific characteristics of the reaction under investigation, including the nature of the reactants and products, the reaction medium, and the timescale of the transformation.
-
Chromatographic Techniques (HPLC & GC-MS): Both HPLC and GC-MS are powerful for separating and quantifying individual components in a reaction mixture. Samples are withdrawn from the reaction at specific time intervals, the reaction is quenched (stopped), and the sample is then analyzed.[1][2] HPLC is particularly suited for non-volatile or thermally labile compounds, while GC-MS is ideal for volatile compounds and provides structural information through mass spectrometry.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-invasive, in-situ method to monitor reactions.[5] By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified directly in the reaction vessel, providing a real-time snapshot of the molecular transformations.[6][7] This technique is invaluable for identifying transient intermediates.[8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is particularly useful when the reactants or products possess a chromophore that absorbs light in the UV-Vis region.[9] For reactions involving (2-Bromo-1-methoxyethyl)benzene, changes in the aromatic system or the formation of conjugated systems can lead to distinct changes in the UV-Vis spectrum, which can be correlated with concentration changes over time.[10]
Pillar 2: Experimental Protocols - A Self-Validating System
The following protocols are designed to be robust and self-validating, incorporating calibration and control measures to ensure data integrity.
General Workflow for Kinetic Monitoring
The overarching workflow for any kinetic study involves a series of well-defined steps to ensure accuracy and reproducibility.
Caption: General workflow for a chemical kinetics experiment.
Protocol 1: Offline Monitoring by HPLC
This protocol is suitable for a wide range of reactions, particularly those in the liquid phase.
1. Materials and Reagents:
-
(2-Bromo-1-methoxyethyl)benzene (starting material)
-
Reactants and solvent for the specific reaction
-
HPLC-grade acetonitrile and water
-
Reference standards for starting material and expected product(s)
-
Quenching agent (e.g., ice-cold solvent, a reagent that neutralizes a catalyst).[11]
2. Instrumentation and Conditions:
-
HPLC system with a UV detector (e.g., Diode Array Detector).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (for the benzene ring).[12]
3. Procedure:
-
Calibration: Prepare a series of standard solutions of known concentrations for the starting material and product. Inject these into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Reaction Setup: Assemble the reaction in a thermostatted vessel to maintain a constant temperature.[13]
-
Initiation and Sampling: Start the reaction (time zero) by adding the final reactant. At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching agent to stop the reaction.[14][15]
-
Sample Preparation: Dilute the quenched sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared sample into the HPLC.
-
Data Processing: Integrate the peak areas for the starting material and product. Use the calibration curve to determine their concentrations at each time point.
Protocol 2: In-Situ Monitoring by ¹H NMR Spectroscopy
This method provides real-time data without disturbing the reaction mixture.
1. Materials and Reagents:
-
(2-Bromo-1-methoxyethyl)benzene
-
Reactants for the specific reaction
-
Deuterated solvent (must be compatible with the reaction chemistry)
-
Internal standard (a compound that is stable under the reaction conditions and has a signal that does not overlap with reactant or product signals, e.g., 1,3,5-trimethoxybenzene).[4]
2. Instrumentation and Conditions:
-
NMR spectrometer (300 MHz or higher) equipped with a variable temperature probe.
-
NMR tubes suitable for the reaction temperature.
3. Procedure:
-
Preparation: In an NMR tube, dissolve a known amount of (2-Bromo-1-methoxyethyl)benzene and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a spectrum of the starting material mixture before initiating the reaction. This will serve as the t=0 reference.
-
Reaction Initiation: Add the initiating reactant to the NMR tube, mix quickly, and place it in the pre-heated NMR probe.
-
Data Acquisition: Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Data Processing: For each spectrum, integrate the characteristic signals of the starting material, product(s), and the internal standard. The concentration of each species is proportional to its integral value relative to the integral of the known concentration of the internal standard.
Caption: Workflow for in-situ NMR kinetic monitoring.
Pillar 3: Data Analysis and Interpretation
Once the concentration of (2-Bromo-1-methoxyethyl)benzene has been determined at various time points, the next step is to determine the reaction order and the rate constant (k).[16]
1. Data Plotting: Plot the concentration of the reactant versus time.[16] The shape of this curve provides an initial indication of the reaction order.
2. Determining the Rate Law: The method of initial rates or integral methods can be employed.[17][18] For the integral method, the data is plotted in three different ways to see which plot yields a straight line:
-
Zero-Order: Plot of [A] vs. time.
-
First-Order: Plot of ln[A] vs. time.
-
Second-Order: Plot of 1/[A] vs. time.
The plot that results in a straight line indicates the order of the reaction with respect to that reactant. The rate constant, k, can be determined from the slope of the linear plot.[16]
Example Data Presentation
The following table illustrates how kinetic data for a hypothetical reaction of (2-Bromo-1-methoxyethyl)benzene could be presented.
| Time (minutes) | [Reactant] (M) - HPLC Data | ln[Reactant] | 1/[Reactant] (M⁻¹) |
| 0 | 0.100 | -2.303 | 10.0 |
| 5 | 0.075 | -2.590 | 13.3 |
| 10 | 0.056 | -2.882 | 17.9 |
| 20 | 0.031 | -3.474 | 32.3 |
| 40 | 0.010 | -4.605 | 100.0 |
| 60 | 0.003 | -5.809 | 333.3 |
By plotting this data, a researcher can determine the reaction order and calculate the rate constant, providing a quantitative measure of the reaction's speed under the specified conditions.
Conclusion
The rigorous monitoring of reaction kinetics is an indispensable tool in modern chemical and pharmaceutical development. By employing techniques such as HPLC, GC-MS, NMR, and UV-Vis spectroscopy, researchers can gain deep insights into the reaction dynamics of (2-Bromo-1-methoxyethyl)benzene. The protocols and principles outlined in this guide provide a robust framework for obtaining high-quality kinetic data, enabling the optimization of reaction conditions, elucidation of mechanisms, and ultimately, the development of safer and more efficient chemical processes.
References
-
Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). How do you carry out experiments for determining rate constants?. Retrieved from [Link]
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WJEC. (n.d.). PI3 Chemical kinetics. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Quenching Techniques. Retrieved from [Link]
-
Crunch Chemistry. (2023, May 19). Experimental methods for following the rate of a reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 12). 5.5: Resolving Kinetics- Fast Methods. Retrieved from [Link]
-
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. KLUEDO. Retrieved from [Link]
-
Journal of Engineering and Applied Technology. (2023). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, April 27). 5.8: Experimental Determination of Rate Laws. Retrieved from [Link]
- CHEM355 Experiment 8. (n.d.). Experimental Determination of the Reaction Rate.
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
YouTube. (2021, November 30). Reaction Monitoring by NMR. Retrieved from [Link]
-
Expii. (n.d.). Experimentally Determining Rate Law — Overview & Examples. Retrieved from [Link]
-
Simpson, A. J., & Simpson, M. J. (2012). Nuclear Magnetic Resonance Spectroscopy and Its Key Role in Environmental Research. Environmental Science & Technology, 46(21), 11487–11496. [Link]
-
Jones, C. L., et al. (n.d.). Exploiting in-situ NMR to monitor the formation of a metal-organic framework. ChemRxiv. Retrieved from [Link]
-
University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
-
Brainly. (2019, December 24). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. Retrieved from [Link]
-
Metathesis. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Retrieved from [Link]
- NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction.
-
PubChem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (2-Methoxyethyl)benzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 24). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
YouTube. (2016, September 17). Following Kinetics using UV vis spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (2-bromo-1-methylethyl)-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2025, August 20). Techniques and Methods to Monitor Chemical Reactions. Retrieved from [Link]
-
DR-NTU. (n.d.). An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. Retrieved from [Link]
-
International Journal of Occupational Hygiene. (n.d.). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved from [Link]
-
NIH. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... Retrieved from [Link]
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Application Notes and Protocols: (2-Bromo-1-methoxyethyl)benzene in the Synthesis of a Novel Bromophosphorylated Flame Retardant
Introduction: The Imperative for Advanced Flame Retardants
The widespread use of polymeric materials in modern society necessitates the integration of effective flame retardants to enhance safety in applications ranging from electronics and construction to transportation.[1] Halogenated flame retardants, particularly those containing bromine, have been historically effective due to their ability to interrupt the combustion cycle in the gas phase.[2] Upon heating, these compounds release halogen radicals that scavenge highly reactive H• and OH• radicals, thereby quenching the flame.[3] However, environmental and health concerns associated with some halogenated compounds have driven the development of more advanced and sustainable solutions.[1]
A promising strategy involves the synergistic combination of phosphorus and bromine within the same molecule.[4] Phosphorus-based flame retardants primarily act in the condensed phase by promoting the formation of a protective char layer on the polymer surface.[5][6] This char layer insulates the underlying material from heat and oxygen, inhibiting further pyrolysis and the release of flammable volatiles.[3][5] By incorporating both bromine and phosphorus into a single flame retardant molecule, a dual-action mechanism is achieved, targeting both the gas and condensed phases of combustion for enhanced fire suppression.[7][8]
This application note details the synthesis and potential application of a novel bromophosphorylated flame retardant derived from (2-Bromo-1-methoxyethyl)benzene. This precursor, featuring a reactive secondary benzylic bromide, is an ideal candidate for conversion into a phosphonate ester via the Michaelis-Arbuzov reaction.[9][10] The resulting molecule, Diethyl (1-methoxy-2-phenylethyl)phosphonate, retains a bromine atom and introduces a phosphorus center, offering the potential for synergistic flame retardancy.
Synthesis of Diethyl (1-methoxy-2-phenylethyl)phosphonate: A Synergistic Flame Retardant
The core of this protocol is the Michaelis-Arbuzov reaction, a well-established method for forming a carbon-phosphorus bond.[9][10] In this reaction, a trialkyl phosphite acts as a nucleophile, attacking an alkyl halide to form a phosphonium intermediate, which then rearranges to the thermodynamically stable phosphonate ester.[9]
Reaction Scheme
Sources
- 1. Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
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- 6. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 10. Arbuzov Reaction [organic-chemistry.org]
Application of (2-Bromo-1-methoxyethyl)benzene in the Synthesis of Novel Plant Growth Regulators: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed application and theoretical protocol for the use of (2-Bromo-1-methoxyethyl)benzene as a key intermediate in the synthesis of potential new plant growth regulators, specifically focusing on auxin mimics. While direct synthesis of commercial plant growth regulators from this specific precursor is not widely documented, its chemical structure lends itself to the generation of novel indole derivatives with predicted auxin-like activity. This guide provides a scientifically grounded, hypothetical synthetic pathway, detailed experimental protocols, and an analysis of the potential biological activity based on established principles of auxin structure-activity relationships.
Introduction: The Quest for Novel Plant Growth Regulators
Plant growth regulators are crucial tools in modern agriculture, enabling the control of plant development to improve crop yield, quality, and resilience. Among these, auxins are a principal class of phytohormones that regulate a vast array of physiological processes, including cell elongation, root formation, and fruit development.[1][2] The discovery of synthetic auxin mimics has revolutionized weed control and agricultural practices.[3][4] The ongoing need for new plant growth regulators with improved efficacy, selectivity, and environmental profiles drives the exploration of novel synthetic routes and precursor molecules.
(2-Bromo-1-methoxyethyl)benzene is a versatile chemical intermediate whose bifunctional nature—a reactive bromide and a methoxy ether group—makes it an attractive building block for complex organic molecules. This guide explores its potential application in the synthesis of a novel auxin analogue, specifically through the C3-alkylation of indole.
Theoretical Framework: Designing an Auxin Mimic
The biological activity of auxins is intrinsically linked to their molecular structure. A common structural motif for auxin-like activity is an aromatic ring system linked to a carboxylic acid group (or a group that can be metabolized to a carboxylic acid) by a short spacer. The indole ring of the natural auxin, Indole-3-acetic acid (IAA), is a classic example.
We hypothesize that the alkylation of indole with (2-Bromo-1-methoxyethyl)benzene at the C3 position will yield a molecule, 3-(1-methoxy-2-phenylethyl)-1H-indole , with the potential for auxin-like activity. The rationale is as follows:
-
Indole Scaffold: The indole ring system is a well-established pharmacophore for auxin activity.
-
Side Chain: The 1-methoxy-2-phenylethyl side chain at the C3 position mimics the spatial arrangement of the carboxymethyl group in IAA. While lacking a carboxylic acid, the methoxy group could potentially be metabolized in planta to a hydroxyl group, which might then undergo further oxidation. Alternatively, the overall steric and electronic properties of the substituent may be sufficient to interact with auxin receptors.
Synthetic Pathway: Alkylation of Indole
The proposed synthesis involves the nucleophilic substitution reaction between indole and (2-Bromo-1-methoxyethyl)benzene. The indole anion, generated by a suitable base, will act as the nucleophile, attacking the electrophilic carbon bearing the bromine atom.
Caption: Proposed synthetic route for the preparation of a potential auxin mimic.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the N- and C-alkylation of indoles.[5] Optimization of reaction conditions may be necessary to maximize the yield of the desired C3-alkylated product over the N-alkylated isomer.
Materials:
-
Indole
-
(2-Bromo-1-methoxyethyl)benzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add indole (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the indole.
-
Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the indole anion.
-
Alkylation: Dissolve (2-Bromo-1-methoxyethyl)benzene (1.2 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired 3-(1-methoxy-2-phenylethyl)-1H-indole.
Characterization: The structure of the purified product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected vs. Actual Yields
| Parameter | Expected Value | Actual Value (Hypothetical) |
| Yield of 3-alkylated product | 40-60% | (To be determined experimentally) |
| Yield of N-alkylated product | 10-20% | (To be determined experimentally) |
| Purity (post-chromatography) | >95% | (To be determined experimentally) |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Conclusion and Future Directions
This guide presents a viable, albeit theoretical, application of (2-Bromo-1-methoxyethyl)benzene in the synthesis of a novel potential plant growth regulator. The proposed alkylation of indole is based on well-established chemical principles and provides a clear path for experimental validation. Future work should focus on the practical execution of this synthesis, optimization of the reaction conditions to favor C3-alkylation, and comprehensive biological screening of the synthesized compound for auxin-like activity in various plant species. Such studies will be instrumental in validating the potential of (2-Bromo-1-methoxyethyl)benzene as a valuable precursor in the development of new agrochemicals.
References
-
Cee, V. J., & Erlanson, D. A. (2019). Fragment-Based Discovery of Inhibitors of KRAS G12C. ACS Medicinal Chemistry Letters, 10(10), 1302–1308. [Link]
-
Serpa, M., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5204. [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Hayashi, K. (2021). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 72, 367-392. [Link]
-
Wright, G. A., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 64(18), 3533–3537. [Link]
Sources
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- 3. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Bromo-1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-1-methoxyethyl)benzene is a valuable intermediate in organic synthesis, frequently employed in the development of pharmaceuticals and other complex molecules. Its synthesis, most commonly achieved through the bromomethoxylation of styrene, can present challenges related to yield, purity, and regioselectivity. This guide serves as a technical support resource, offering troubleshooting advice and frequently asked questions to help researchers overcome common hurdles and optimize their synthetic outcomes. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you in your laboratory work.
Section 1: Understanding the Core Reaction: Bromomethoxylation of Styrene
The synthesis of (2-Bromo-1-methoxyethyl)benzene from styrene is typically accomplished via an electrophilic addition reaction. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, acting as a source of electrophilic bromine in the presence of methanol, which serves as both the solvent and the nucleophile.[1][2]
The Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Formation of a Bromonium Ion: The electron-rich double bond of styrene attacks the electrophilic bromine of NBS, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is a three-membered ring containing a positively charged bromine atom.
-
Nucleophilic Attack by Methanol: The methanol solvent then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromine atom (an anti-addition), leading to the opening of the ring. The regioselectivity of this step is crucial; the nucleophile preferentially attacks the more substituted carbon (the benzylic position) due to its greater ability to stabilize the developing positive charge in the transition state. A final deprotonation step yields the (2-Bromo-1-methoxyethyl)benzene product.
Caption: Reaction mechanism for the bromomethoxylation of styrene.
Key Reagents and Their Roles
| Reagent | Role | Key Considerations |
| Styrene | Substrate | Ensure high purity; remove any polymerization inhibitors if present. |
| N-Bromosuccinimide (NBS) | Electrophilic Bromine Source | Use freshly recrystallized NBS to minimize side reactions.[1] Old or impure NBS can contain free bromine, leading to undesired dibromination. |
| Methanol | Solvent & Nucleophile | Must be anhydrous. Water can compete with methanol as a nucleophile, leading to the formation of the corresponding bromohydrin. |
Section 2: Troubleshooting Guide (Q&A Format)
Issue 1: Low or No Product Formation
Question: My reaction shows a low conversion of styrene, and the yield of (2-Bromo-1-methoxyethyl)benzene is minimal. What are the likely causes?
Answer:
Several factors can contribute to low product conversion. Consider the following troubleshooting steps:
-
Reagent Quality:
-
NBS Purity: As mentioned, the purity of NBS is critical. Impurities can inhibit the reaction or lead to side products. It is highly recommended to recrystallize NBS from water before use.[1]
-
Methanol Anhydrousness: Ensure your methanol is dry. The presence of water can lead to the formation of 2-bromo-1-phenylethanol as a significant byproduct.[3]
-
-
Reaction Temperature: This reaction is typically run at or below room temperature (often starting at 0 °C) to control exothermicity and minimize side reactions.[1] Running the reaction at too low a temperature may slow the reaction rate significantly. Conversely, elevated temperatures can promote side reactions such as benzylic bromination.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the point of maximum conversion.
Issue 2: Formation of Side Products
Question: My spectral analysis (NMR/GC-MS) indicates the presence of significant impurities. What are the common side products, and how can I prevent their formation?
Answer:
The formation of side products is a common challenge in this synthesis. Here are the most likely impurities and strategies to mitigate them:
-
1,2-Dibromo-1-phenylethane: This product arises from the reaction of the bromonium ion with a bromide ion. This can be a significant issue if free bromine is present in the NBS or is generated during the reaction.
-
Solution: Use freshly recrystallized NBS.[1] The slow, portion-wise addition of NBS to the reaction mixture can also help to maintain a low concentration of free bromine.
-
-
2-Bromo-1-phenylethanol (Bromohydrin): As discussed, this is formed when water is present in the reaction mixture and acts as a nucleophile.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
-
-
Products of Radical Reactions: NBS can also participate in radical reactions, especially in the presence of light or radical initiators, leading to allylic or benzylic bromination.[4][5]
-
Solution: Perform the reaction in the dark or in a flask wrapped in aluminum foil to exclude light. Avoid sources of radical initiation.
-
Caption: Troubleshooting guide for common side products.
Section 3: Frequently Asked Questions (FAQs)
-
What is the optimal temperature for this reaction?
-
The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. This helps to control the initial exotherm and improve selectivity.
-
-
How critical is the purity of the starting styrene?
-
High purity is important. Commercial styrene often contains polymerization inhibitors which should be removed by passing through a column of alumina or by distillation prior to use.
-
-
Can I use other bromine sources besides NBS?
-
While other sources like dibromodimethylhydantoin (DBDMH) can be used, NBS is the most common and generally provides good results. Direct use of liquid bromine (Br₂) can lead to a higher incidence of the dibrominated side product.[4]
-
-
How can I effectively monitor the reaction progress?
-
TLC is a convenient method. Use a non-polar eluent system (e.g., hexane/ethyl acetate). The product will be more polar than the starting styrene. GC-MS can also be used for more quantitative monitoring.
-
-
What are the best practices for storing (2-Bromo-1-methoxyethyl)benzene?
-
The product should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation. It can be sensitive to light and air over time.
-
Section 4: Optimized Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq.) in anhydrous methanol.
-
Cool the flask to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add N-bromosuccinimide (1.05 eq.), freshly recrystallized, in small portions over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of styrene.
-
-
Workup:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.
-
References
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Chemia. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions. [Link]
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Pearson. The light-initiated reaction of 2,3-dimethylbut-2-ene with N-bromosuccinimide (NBS) gives two products. [Link]
-
ResearchGate. Scheme 4. Main products of catalytic oxidative bromination of styrene:. [Link]
-
PubChem. (2-Bromo-1-methoxyethyl)benzene. [Link]
-
YouTube. Bromination of Styrene - Electrophilic Addition 004. [Link]
-
ResearchGate. Expected products upon oxidative bromination of styrene: (a). [Link]
-
Chemistry LibreTexts. 2.9: Radical Polymerization. [Link]
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- 2. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The light-initiated reaction of 2,3-dimethylbut-2-ene with N-brom... | Study Prep in Pearson+ [pearson.com]
Common byproducts in the synthesis of (2-Bromo-1-methoxyethyl)benzene and their removal
Technical Support Center: Synthesis of (2-Bromo-1-methoxyethyl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (2-Bromo-1-methoxyethyl)benzene. This guide is designed to provide in-depth, practical advice to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis of (2-Bromo-1-methoxyethyl)benzene, focusing on byproduct formation and removal.
FAQ 1: What is the standard synthesis route for (2-Bromo-1-methoxyethyl)benzene and what are the primary byproducts?
The most prevalent and direct method for synthesizing (2-Bromo-1-methoxyethyl)benzene is the methoxybromination of styrene . This reaction typically involves an electrophilic addition across the double bond of styrene using a bromine source in methanol. A common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a controlled, low-concentration source of electrophilic bromine.[1][2]
Primary Reaction: Styrene + NBS + Methanol → (2-Bromo-1-methoxyethyl)benzene + Succinimide
However, like any chemical reaction, this process is not perfectly selective. The primary byproducts you should anticipate are:
-
1,2-Dibromoethylbenzene: This forms when the intermediate bromonium ion is attacked by a bromide ion instead of a methanol molecule. This is more common if bromide salts are present or if the bromine concentration becomes too high.
-
Unreacted Styrene: Incomplete conversion is a common issue, leading to contamination of the final product with the starting material.
-
Polymeric Byproducts: Styrene is highly susceptible to polymerization, which can be initiated by trace acids, light, or heat.[3][4] This often results in a viscous or oily crude product that can complicate purification.
-
α-Bromoacetophenone: Under certain oxidative conditions or if water is present, the intermediate bromohydrin can be oxidized.[5]
Understanding these potential contaminants is the first step toward devising an effective purification strategy.
FAQ 2: How can I identify the common byproducts in my crude reaction mixture?
A combination of analytical techniques is recommended for accurate identification:
-
¹H NMR Spectroscopy: This is the most powerful tool for identifying and quantifying the components of your crude mixture. Each compound has a distinct signature:
-
(2-Bromo-1-methoxyethyl)benzene (Product): Look for the characteristic methoxy singlet (~3.2-3.4 ppm), a doublet of doublets for the CH-O proton (~4.2-4.4 ppm), and two doublets of doublets for the CH₂-Br protons (~3.4-3.6 ppm).
-
1,2-Dibromoethylbenzene (Byproduct): This will show a benzylic proton (CH-Br) as a triplet or doublet of doublets further downfield (~5.0-5.2 ppm) and methylene protons (CH₂-Br) at around 3.9-4.1 ppm.
-
Styrene (Starting Material): The vinyl protons of styrene are easily identifiable in the 5.2-6.8 ppm region.
-
-
Thin-Layer Chromatography (TLC): TLC is excellent for qualitative assessment. The dibrominated byproduct is typically less polar than the desired methoxybrominated product. Styrene is the least polar component. Polymeric materials will often remain at the baseline.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating volatile components and confirming their identity by their mass-to-charge ratio. It can easily distinguish between the desired product, the dibrominated byproduct, and unreacted styrene.
FAQ 3: My crude product contains a significant amount of the 1,2-dibromoethylbenzene byproduct. How can I remove it?
The presence of 1,2-dibromoethylbenzene is a common issue. Its removal is critical and is best achieved by exploiting the polarity difference between it and the desired product.
Causality: The dibromo byproduct arises from the competitive attack of a bromide ion on the bromonium ion intermediate. This can be exacerbated by a buildup of HBr if the reaction is not buffered, or by using reagents like Br₂ directly instead of NBS.[2]
Removal Strategy: Flash Column Chromatography
This is the most effective method. The desired product, (2-Bromo-1-methoxyethyl)benzene, contains an ether oxygen, making it significantly more polar than the non-polar 1,2-dibromoethylbenzene.
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase: A non-polar/moderately polar solvent system. Start with a low polarity mixture, such as 2-5% ethyl acetate in hexanes or petroleum ether. The less polar dibromo byproduct will elute first, followed by the more polar desired product.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.
A detailed protocol for column chromatography is provided in the "Experimental Protocols" section.
FAQ 4: How do I remove unreacted styrene and polymeric materials?
These byproducts represent opposite ends of the molecular weight spectrum, requiring different approaches.
-
Unreacted Styrene: Due to its high volatility compared to the product, styrene can often be removed by rotary evaporation under reduced pressure. Be cautious with the temperature to avoid thermal decomposition of the product. If significant amounts remain, it will be the first compound to elute during column chromatography due to its low polarity.
-
Polymeric Byproducts: These high-molecular-weight materials are non-volatile and will not pass through a distillation or a standard chromatography column.
-
Pre-purification: If the crude product is highly viscous due to polymers, it can be dissolved in a minimal amount of a solvent like dichloromethane or ethyl acetate and then precipitated by adding a large volume of a non-solvent like hexanes or methanol. The polymer will crash out of the solution and can be removed by filtration. The filtrate, now enriched with the desired product, can then be subjected to further purification.
-
Column Chromatography: During chromatography, polymeric material will remain adsorbed at the top of the silica gel column.
-
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Monitor the reaction by TLC until the styrene spot disappears. Consider extending the reaction time or slightly increasing the temperature (e.g., to 40 °C), but be wary of promoting side reactions. |
| 2. NBS Decomposition: Old or improperly stored NBS can be less reactive.[6] | 2. Use freshly recrystallized NBS for best results.[1] Store NBS in a refrigerator, protected from light and moisture. | |
| 3. Polymerization: Reaction conditions (e.g., trace acid, high temperature) favoring styrene polymerization. | 3. Ensure the reaction is run under neutral or slightly basic conditions. Adding a radical inhibitor (like a small amount of hydroquinone) can sometimes be beneficial, but may interfere with NBS reactions. | |
| Product Decomposition During Purification | 1. Thermal Instability: The product can eliminate HBr and methanol at elevated temperatures, especially under vacuum distillation. | 1. Use a lower distillation temperature by applying a higher vacuum. Keep the distillation time as short as possible. |
| 2. Acidic Residues: Trace acid from the reaction can catalyze decomposition. | 2. Perform an aqueous workup before distillation. Wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acid. | |
| Inseparable Impurities | 1. Co-elution in Chromatography: An impurity has a polarity very similar to the product. | 1. Optimize the chromatography solvent system. Try a different solvent combination (e.g., dichloromethane/hexanes or toluene/ethyl acetate). |
| 2. Isomeric Byproducts: Formation of regioisomers like (1-bromo-2-methoxyethyl)benzene. | 2. This is less common due to the stability of the benzylic carbocation intermediate. High-resolution NMR may be needed for identification. A highly efficient chromatography column or preparative HPLC might be required for separation. |
Visualizations & Workflows
Reaction & Byproduct Formation Pathway
The following diagram illustrates the primary synthesis route and the formation of key byproducts from the methoxybromination of styrene.
Caption: Methoxybromination of styrene and key byproduct formation.
Purification Troubleshooting Workflow
This flowchart provides a decision-making guide for purifying the crude product based on initial analysis.
Caption: Decision tree for purification of (2-Bromo-1-methoxyethyl)benzene.
Detailed Experimental Protocols
Protocol 1: Synthesis via Methoxybromination of Styrene
Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 eq.). Dissolve the styrene in anhydrous methanol (approx. 0.5 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the cooled solution in small portions over 20-30 minutes. Adding NBS portion-wise helps control the exotherm and maintain a low concentration of Br₂, minimizing the formation of the dibromo byproduct.[1][2]
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (staining with potassium permanganate). The reaction is typically complete within 1-3 hours after the final addition of NBS.
-
Quenching: Once the styrene is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel, using a hexane/ethyl acetate mixture as the eluent. The column diameter and amount of silica should be chosen based on the scale of the crude product (a general rule is a 50:1 to 100:1 mass ratio of silica to crude material).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. After the solvent is evaporated, carefully load the dry powder onto the top of the packed column. Alternatively, dissolve the crude oil in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and load it directly.
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
-
Unreacted styrene (if present) and the non-polar 1,2-dibromoethylbenzene will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 5-10% ethyl acetate in hexanes) to elute the desired product, (2-Bromo-1-methoxyethyl)benzene.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a colorless to pale yellow oil.
References
Sources
Technical Support Center: Purification of Crude (2-Bromo-1-methoxyethyl)benzene by Column Chromatography
Welcome to the technical support guide for the purification of crude (2-Bromo-1-methoxyethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purifying this compound using column chromatography. Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice based on extensive laboratory experience.
I. Foundational Principles & Initial Diagnosis
The purification of (2-Bromo-1-methoxyethyl)benzene, a compound featuring a benzylic ether and a bromine atom, presents unique challenges. The primary goal of column chromatography is to separate the target compound from impurities based on differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[1] Success hinges on understanding the compound's stability and polarity.
Is Your Compound Decomposing on the Silica Gel?
Before initiating column chromatography, it is crucial to assess the stability of (2-Bromo-1-methoxyethyl)benzene on silica gel. Benzylic ethers can be sensitive to the acidic nature of standard silica gel, and α-bromo ethers are known to be potentially unstable.[2][3][4]
Diagnostic Protocol: 2D Thin-Layer Chromatography (TLC)
A 2D TLC experiment is an invaluable diagnostic tool to check for on-plate degradation.[5]
-
Spot the crude mixture in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and then rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
Interpretation : If the compound is stable, you will see all spots aligned on a 45-degree diagonal. Any spots that appear off this diagonal represent degradation products formed during the first elution.[5]
If degradation is observed, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.[1][6]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question: My compound is not moving off the baseline (Rf = 0) or is streaking badly on the TLC plate. What should I do?
Answer: This indicates that your eluent (mobile phase) is not polar enough to move the compound up the polar silica gel plate. The polarity of (2-Bromo-1-methoxyethyl)benzene is influenced by the methoxy group, but its overall polarity might be low.
-
Immediate Action : Increase the polarity of your mobile phase. If you are using 100% hexanes, begin adding a more polar solvent like ethyl acetate or diethyl ether in small increments (e.g., starting with 1-2% and increasing).[1][7]
-
Systematic Approach : The goal is to find a solvent system that provides a target Rf value between 0.25 and 0.35 for your desired compound.[1] This range offers the best balance for separation on a column.
-
Solvent Choice : While a hexane/ethyl acetate system is a common starting point, consider other solvent systems if separation from impurities is poor.[8][9] Toluene or dichloromethane-based systems can offer different selectivity for aromatic and halogenated compounds.[6][9]
Question: My purified fractions are showing a new, unexpected spot on the TLC. Could the compound be decomposing during the column run?
Answer: This is a strong possibility, especially given the structure of (2-Bromo-1-methoxyethyl)benzene.
-
Causality : The slightly acidic nature of silica gel can catalyze the decomposition of sensitive compounds like benzylic ethers.[1][5] The extended contact time during a column run, compared to a quick TLC, can exacerbate this issue.
-
Solution 1: Deactivation : Neutralize the silica gel. This can be achieved by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent system.[6] This will neutralize the acidic sites on the silica and minimize degradation.
-
Solution 2: Speed : A faster elution may help. "Flash" column chromatography, which uses pressure (air or nitrogen) to increase the flow rate, reduces the time the compound spends on the column.[10] However, an excessively fast flow rate can compromise separation.[11]
-
Solution 3: Alternative Adsorbent : If the compound is highly acid-sensitive, consider using neutral or basic alumina as the stationary phase.[1]
Question: The separation between my product and an impurity is poor, even after trying multiple solvent systems.
Answer: Poor separation, or co-elution, occurs when two compounds have very similar polarities.
-
Optimize Solvent System : Sometimes, minor adjustments can make a big difference. Try switching one of the solvent components to another of a similar polarity but different chemical class (e.g., replace ethyl acetate with acetone or diethyl ether).[9] This can alter the specific interactions between the solutes and the stationary phase, potentially improving separation.
-
Column Dimensions : Use a longer, narrower column. This increases the surface area of the stationary phase and provides more opportunities for equilibrium between the mobile and stationary phases, enhancing resolution.
-
Gradient Elution : Instead of using a single solvent mixture (isocratic elution), start with a non-polar eluent and gradually increase the polarity during the run (gradient elution). This can help to first elute the non-polar impurities and then cleanly elute your target compound.
Question: My final product is a yellow or brown oil, even though the TLC shows a single spot. What is the cause?
Answer: This suggests the presence of baseline impurities or decomposition upon solvent removal.
-
Light/Air Sensitivity : Halogenated compounds can sometimes be sensitive to light or air, leading to the formation of colored impurities.[12]
-
Thiosulfate Wash : If the discoloration is due to residual halogen-related impurities, washing the combined organic fractions with an aqueous solution of a reducing agent like sodium thiosulfate before solvent removal can help.[12]
-
Storage : After purification, store the compound under an inert atmosphere (nitrogen or argon) and protect it from light to prevent further degradation.[12]
III. Experimental Protocols & Data
Workflow for Purification of (2-Bromo-1-methoxyethyl)benzene
Below is a visual representation of the logical workflow for the purification process.
Caption: Workflow for purification of (2-Bromo-1-methoxyethyl)benzene.
Table 1: Recommended TLC Solvent Systems for Scouting
The following table provides starting points for developing a suitable mobile phase for TLC analysis.[7][8][13]
| System No. | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| 1 | Hexanes | Ethyl Acetate | 95:5 | A standard starting point for compounds of moderate polarity. |
| 2 | Hexanes | Diethyl Ether | 98:2 | Diethyl ether is less polar than ethyl acetate; good for less polar compounds. |
| 3 | Hexanes | Dichloromethane | 80:20 | Provides different selectivity; useful if separation is poor in System 1.[9] |
| 4 | Toluene | Ethyl Acetate | 99:1 | Good for aromatic compounds; can improve separation from aromatic impurities.[6] |
Protocol: Slurry Packing a Silica Gel Column
Proper column packing is essential to avoid issues like cracking or channeling of the stationary phase, which lead to poor separation.
-
Select Column : Choose a glass column with an appropriate diameter and length for the amount of crude material. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude compound by weight.
-
Prepare Slurry : In a beaker, measure the required amount of silica gel. Add your initial, non-polar eluent (e.g., 100% hexanes) and stir gently with a glass rod to create a homogenous slurry that is free of air bubbles and has the consistency of a thin milkshake.
-
Pack Column : Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[10]
-
Pour Slurry : With the stopcock closed, pour the silica slurry into the column in a single, continuous motion.
-
Settle and Compact : Open the stopcock and drain some of the solvent. As the silica settles, gently tap the side of the column with a piece of rubber tubing to ensure an evenly packed bed.[10] Never let the solvent level drop below the top of the silica bed.
-
Add Sand : Once the bed is stable, add another thin layer of sand on top to prevent disturbance during solvent addition.[11]
IV. Frequently Asked Questions (FAQs)
Q1: How much crude sample should I load onto the column? A1: The amount of sample you can effectively purify depends on the difficulty of the separation. For a relatively easy separation (large ΔRf between spots), you can load more. A typical starting point is 1g of crude material for every 30-50g of silica gel.
Q2: Should I load my sample as a liquid or a solid? A2: It is best to dissolve the crude sample in the absolute minimum amount of the eluent or a slightly more polar solvent to ensure it is fully dissolved.[11] Pipette this concentrated solution directly and evenly onto the top layer of sand.[11] If your compound is not very soluble, you can use a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is added to the top of the column.[11]
Q3: My column ran dry. Is the purification ruined? A3: If the solvent level drops below the top of the silica bed, cracks and channels can form in the stationary phase, which will severely compromise the separation.[11] While it is not ideal, if it happens briefly, you may be able to salvage the run by carefully adding more eluent. However, it is best practice to always keep the silica bed covered with solvent.
Q4: What is the best way to monitor the column elution? A4: Collect fractions of a consistent volume and analyze them using TLC.[10][14] Spot every few fractions on a TLC plate to track the elution of your compound and any impurities. Once you have identified the pure fractions, they can be combined for solvent removal.
V. References
-
Benchchem. (n.d.). LC-MS Technical Support Center: Halogenated Compounds. Retrieved from
-
Benchchem. (n.d.). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide. Retrieved from
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from
-
HALO Columns. (n.d.). LC Chromatography Troubleshooting. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
BGD Group. (2011). TLC Developing System. Retrieved from
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene. Retrieved from
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from
-
Benchchem. (n.d.). Purification of crude (3-Bromo-2-methylpropyl)benzene by column chromatography. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. biotage.com [biotage.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with (2-Bromo-1-methoxyethyl)benzene
Welcome to the technical support guide for (2-Bromo-1-methoxyethyl)benzene. This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile but sensitive reagent. As a secondary benzylic bromide, its reactivity is a delicate balance between desired transformations and competing side reactions. This guide provides in-depth, mechanistically-driven solutions to help you optimize your synthetic outcomes.
Section 1: Foundational Issues - Starting Material and Reaction Environment
Before troubleshooting complex reaction pathways, it is imperative to validate the integrity of your starting materials and the experimental setup. Overlooking these fundamentals is a frequent source of poor reaction outcomes.
Q1: My (2-Bromo-1-methoxyethyl)benzene starting material has a yellowish tint. Is it still viable for my reaction?
A1: A yellowish or brownish color in benzylic bromides often indicates decomposition, which can release HBr and trace amounts of bromine.[1] These impurities can interfere with sensitive reactions, particularly organometallic transformations like Grignard reagent formation.
Causality & Expert Analysis: Benzylic halides are susceptible to degradation via light and trace acid, leading to the formation of colored byproducts and hydrobromic acid.[2] HBr can quench bases, protonate nucleophiles, and inhibit Grignard initiation. For reproducible, high-yield results, using pure starting material is critical.
Recommended Protocol: Purification of (2-Bromo-1-methoxyethyl)benzene
-
Neutralization: Dissolve the discolored bromide in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Wash the organic solution sequentially with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities, followed by a wash with saturated sodium chloride (brine) solution to remove excess water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.
-
Storage: Store the purified, colorless oil under an inert atmosphere (Nitrogen or Argon) in a dark, cold environment (e.g., a refrigerator or freezer).[3]
Q2: I'm running a moisture-sensitive reaction, but my yields are inconsistent. How can I rigorously ensure my setup is anhydrous?
A2: For reactions like Grignard formation or those involving strong bases (e.g., alkoxides, LDA), even trace amounts of water can consume reagents and lead to significant yield loss.[4]
Causality & Expert Analysis: Water will rapidly protonate and destroy highly basic reagents like Grignard reagents (RMgX) or strong nucleophiles. Solvents, glassware, and even the inert gas used for blanketing can introduce moisture.
Recommended Protocol: Achieving Anhydrous Conditions
-
Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum.[5] Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Purity: Use freshly distilled solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. Ethers like THF and diethyl ether can absorb atmospheric moisture and form peroxides; they should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.
-
Inert Atmosphere: Ensure a positive pressure of a dry, inert gas (Argon is preferred due to being denser than air) throughout the entire reaction setup and duration. Use septa and syringe techniques for all reagent transfers.
Section 2: Troubleshooting Nucleophilic Substitution Reactions
A primary application of (2-Bromo-1-methoxyethyl)benzene is in nucleophilic substitution. However, its structure as a secondary halide makes it highly prone to a competing elimination reaction.
Q1: I'm attempting a substitution with a good nucleophile (e.g., NaN₃, NaCN), but my major product is 1-methoxystyrene. How do I favor substitution over elimination?
A1: This is a classic Sₙ2 versus E2 competition.[6] The hydrogen atom on the carbon bearing the methoxy group is susceptible to abstraction by a basic nucleophile, leading to E2 elimination. To favor the desired Sₙ2 pathway, you must carefully control the reaction conditions.
Causality & Expert Analysis: (2-Bromo-1-methoxyethyl)benzene is a secondary halide, where both Sₙ2 and E2 pathways are viable.[7] Strong, small nucleophiles can also act as bases. Elimination (E2) is favored by higher temperatures and stronger, bulkier bases, while substitution (Sₙ2) is favored by less hindered, highly polarizable nucleophiles in polar aprotic solvents at lower temperatures.[8][9]
Recommended Protocol: Maximizing Sₙ2 Product Yield
-
Temperature Control: Cool the reaction mixture to 0 °C or lower before adding the nucleophile. Maintain this low temperature for several hours before slowly allowing it to warm to room temperature. Elimination reactions generally have higher activation energies and are thus disfavored at lower temperatures.[10]
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of your nucleophilic salt but leave the anion "naked" and highly nucleophilic, promoting the Sₙ2 reaction.[11] Avoid protic solvents like ethanol, which can promote competing Sₙ1/E1 pathways.
-
Nucleophile Choice: If possible, use a nucleophile that is known to have a high nucleophilicity-to-basicity ratio, such as azide (N₃⁻) or iodide (I⁻).
| Parameter | Favors Sₙ2 Substitution | Favors E2 Elimination | Rationale |
| Temperature | Low (≤ 0 °C) | High (> 25 °C) | Elimination has a higher activation energy.[10] |
| Solvent | Polar Aprotic (DMF, DMSO) | Protic or Nonpolar | Polar aprotic solvents enhance nucleophilicity.[11] |
| Base/Nucleophile | Good Nucleophile, Weak Base (e.g., N₃⁻, I⁻, RCOO⁻) | Strong, Sterically Hindered Base (e.g., t-BuOK) | Strong bases preferentially abstract protons for elimination.[6] |
| Concentration | High Nucleophile Conc. | High Base Conc. | Sₙ2 is bimolecular in the nucleophile; E2 is bimolecular in the base. |
Table 1. Optimizing conditions to control the Sₙ2/E2 competition.
Section 3: Troubleshooting Grignard Reagent Formation
(2-Bromo-1-methoxyethyl)benzene can be used to form a Grignard reagent, but initiation can be difficult, and side reactions are common.
Q1: My Grignard reaction fails to initiate. The magnesium turnings remain unchanged after adding the initial amount of bromide.
A1: Grignard initiation is a surface reaction on the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO).[4] Activating the magnesium surface is crucial for the reaction to start.
Causality & Expert Analysis: The single electron transfer (SET) mechanism for Grignard formation requires a clean magnesium surface.[4] The MgO layer prevents the organic halide from accessing the metal. Mechanical or chemical activation is necessary to break this layer and expose fresh magnesium.
Recommended Protocol: Grignard Initiation Techniques
-
Mechanical Activation: Before adding solvent, place the magnesium turnings in the flame-dried flask and grind them gently with a glass rod under an inert atmosphere to break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium.[5] The iodine will react with the magnesium surface, cleaning it. The characteristic brown color of the iodine should fade as the reaction initiates.
-
Entrainment: Add a small amount of a more reactive halide, such as 1,2-dibromoethane. It reacts to form ethylene gas and MgBr₂, which helps to etch the magnesium surface.
-
Local Concentration: Ensure your initial addition of (2-Bromo-1-methoxyethyl)benzene is concentrated. Add a small amount of the halide (5-10% of the total) directly to the magnesium surface without stirring, and gently heat that one spot with a heat gun. Look for signs of initiation (bubbling, localized solvent boiling, color change) before beginning the slow, dropwise addition of the remaining halide solution.
Q2: My reaction initiated, but the final yield is low, and I've isolated a significant amount of 1,4-dimethoxy-2,3-diphenylbutane. What is this byproduct?
A2: You are observing the Wurtz coupling product. This is a major side reaction where the already-formed Grignard reagent acts as a nucleophile and attacks a molecule of the unreacted starting bromide.[12][13]
Causality & Expert Analysis: The Wurtz reaction is an Sₙ2-type reaction between the Grignard reagent (R-MgX) and the starting halide (R-X). It is particularly problematic with reactive halides like benzylic bromides.[14] This side reaction is favored by high local concentrations of the halide and higher temperatures.[4][15]
Recommended Protocol: Minimizing Wurtz Coupling
-
Slow Addition: The most critical factor is to add the solution of (2-Bromo-1-methoxyethyl)benzene very slowly (dropwise) from an addition funnel to the stirred suspension of magnesium. This maintains a low concentration of the bromide, ensuring it reacts with the magnesium surface before it can be intercepted by the Grignard reagent already in solution.[14]
-
Dilution: Use a sufficient volume of solvent (e.g., THF or 2-MeTHF) to keep the concentration of all species low. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF in some cases.[16][17]
-
Temperature Control: Although some initial heating may be required for initiation, the reaction is exothermic. Once it begins, maintain a gentle reflux or use a water bath to prevent the temperature from rising too high, which accelerates the Wurtz coupling rate.[4]
References
- Alfa Chemistry. (n.d.). Grignard Reaction.
-
Kappe, C. O., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]
- Vollhardt, K. P. C., & Schore, N. E. (n.d.). Chapter 17: Allylic and Benzylic Reactivity. In Instructor Supplemental Solutions to Problems.
-
Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]
-
Physics Forums. (2004). Organic Chemistry Q&A: Activating and Deactivating Groups. [Link]
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Stucchi, M., et al. (2019). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Request PDF on ResearchGate. [Link]
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The Organic Chemistry Tutor. (2025). Allylic and Benzylic Reactivity Overview. YouTube. [Link]
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Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
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SpringerLink. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
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Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publications. [Link]
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van der Heijden, T., et al. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. The Journal of Organic Chemistry. [Link]
-
PubMed. (2025). Understanding the SN2 Versus E2 Competition. [Link]
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Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
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Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
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The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]
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RSC Publishing. (2013). A comprehensive and systematic screening of solvents in a range of Grignard reactions. [Link]
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Cumhuriyet Yerbilimleri Dergisi. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]
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Semantic Scholar. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]
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Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
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Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides. [Link]
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Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]
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ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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SlidePlayer. (n.d.). Reactions of Grignard Reagents Reduction of Alkyl Halides. [Link]
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Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
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Technical Support Center: Optimizing Temperature and Reaction Time for Nucleophilic Substitution
Welcome to the technical support center for optimizing nucleophilic substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their experimental parameters for greater efficiency and yield. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, empowering you to troubleshoot and optimize with confidence.
I. Frequently Asked Questions (FAQs)
Q1: How does temperature fundamentally influence the outcome of a nucleophilic substitution reaction?
A1: Temperature is a critical lever in controlling the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. Generally, increasing the temperature favors elimination reactions.[1][2][3] This is because elimination reactions have a higher activation energy and lead to an increase in the number of molecules in the products, which is entropically favored at higher temperatures. Conversely, lower temperatures tend to favor substitution reactions.[1][2][3]
Q2: I'm observing a mixture of SN1 and E1 products. How can I selectively favor the SN1 product?
A2: To favor the SN1 product over the E1 product, conducting the reaction at a lower temperature is generally recommended.[2][3] SN1 and E1 reactions often compete, as they both proceed through a common carbocation intermediate.[4] By keeping the temperature low (e.g., room temperature), you can minimize the extent of the competing E1 reaction, which requires more energy to proceed.[3]
Q3: My SN2 reaction is sluggish. Can I just increase the temperature to speed it up?
A3: While increasing the temperature will generally increase the rate of most reactions, including SN2, it must be done with caution. Higher temperatures can also promote the competing E2 elimination reaction, especially with secondary alkyl halides and strongly basic nucleophiles.[3] Therefore, a modest increase in temperature might be beneficial, but excessive heat will likely lead to a greater proportion of the undesired elimination product. For SN2 reactions, optimizing other factors like the choice of a polar aprotic solvent (e.g., DMSO, acetone) can be more effective in enhancing the reaction rate without promoting elimination.[5][6]
Q4: What is the difference between kinetic and thermodynamic control, and how does it relate to temperature in nucleophilic substitution?
A4: Kinetic and thermodynamic control are concepts that dictate the product distribution in a reaction with competing pathways.[7]
-
Kinetic control prevails at lower temperatures and favors the product that is formed the fastest (i.e., has the lowest activation energy).[7][8][9][10] This product is known as the kinetic product.
-
Thermodynamic control is favored at higher temperatures, where the system has enough energy to overcome higher activation barriers and reach equilibrium.[7][8][9] This condition favors the most stable product (the one with the lowest Gibbs free energy), known as the thermodynamic product.[8][10]
In the context of nucleophilic substitution, this principle can be used to steer a reaction towards a desired isomer or product by carefully selecting the reaction temperature.[8]
Q5: How does reaction time affect the product distribution in a reaction under kinetic vs. thermodynamic control?
A5: The duration of a reaction is crucial, especially when there's a possibility of equilibration between products.
-
Under kinetic control (typically at lower temperatures), the product ratio is determined by the relative rates of formation.[7][11] A shorter reaction time will predominantly yield the kinetic product.
-
Under thermodynamic control (higher temperatures), if the reaction is allowed to proceed for a longer time, the initially formed kinetic product can revert to the starting materials or intermediates and then proceed to form the more stable thermodynamic product.[7] Therefore, a longer reaction time at a sufficiently high temperature will favor the thermodynamic product.
II. Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and significant formation of elimination byproducts.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature. Consider running the reaction at room temperature or even 0 °C.[2][3] | Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the elimination pathway.[1] |
| Use of a strong, sterically hindered base. | If possible, switch to a less sterically hindered or a weaker base that is still a good nucleophile. | Strong, bulky bases are more likely to act as bases (abstracting a proton) rather than as nucleophiles (attacking the carbon center), thus favoring elimination. |
| Substrate is sterically hindered (e.g., tertiary or bulky secondary). | For tertiary substrates, SN1/E1 conditions are typical. To favor SN1, use a weak base/nucleophile and low temperature.[3][4] For secondary substrates, consider using a good nucleophile that is a weak base to favor SN2.[4] | Steric hindrance around the reaction center makes SN2 reactions difficult. Tertiary substrates readily form stable carbocations, leading to SN1/E1 pathways.[4] |
Problem 2: The reaction is not proceeding to completion, even after an extended period.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in small increments (e.g., 10-20 °C). | The Arrhenius equation dictates that reaction rates increase with temperature. A modest increase can provide the necessary activation energy without significantly promoting side reactions. |
| Poor nucleophile or leaving group. | Consider using a stronger nucleophile or a substrate with a better leaving group.[12] | The rate of both SN1 and SN2 reactions is dependent on the quality of the leaving group. The rate of SN2 reactions is also directly proportional to the strength of the nucleophile.[13] |
| Inappropriate solvent. | For SN2 reactions, ensure a polar aprotic solvent is used. For SN1 reactions, a polar protic solvent is generally preferred.[6][12] | The solvent plays a crucial role in stabilizing the transition states and intermediates. A mismatch can significantly slow down the reaction. |
Problem 3: Formation of rearranged products in an SN1 reaction.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of an unstable carbocation intermediate. | This is an inherent characteristic of SN1 reactions with certain substrates. It may be difficult to avoid completely. | SN1 reactions proceed through a carbocation intermediate, which can undergo rearrangements (e.g., hydride or methyl shifts) to form a more stable carbocation before the nucleophile attacks.[13] |
| High reaction temperature. | Lowering the temperature might slightly reduce the propensity for rearrangement, but it will also slow down the overall reaction rate. | While temperature primarily influences the substitution vs. elimination competition, very high temperatures can provide the energy for less favorable rearrangement pathways. |
III. Experimental Protocols & Methodologies
Protocol 1: Optimizing Temperature to Favor SN2 over E2
Objective: To maximize the yield of the SN2 product while minimizing the E2 byproduct for the reaction of a secondary alkyl halide with a strong nucleophile/base.
Methodology:
-
Initial Setup: Set up a series of small-scale parallel reactions in a temperature-controlled reaction block or multiple oil baths.
-
Temperature Gradient: Run the reaction at a range of temperatures, for example: 0 °C, 25 °C (room temperature), 50 °C, and 80 °C.
-
Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Time Course Analysis: At each temperature, take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and quench the reaction.
-
Product Ratio Determination: Analyze the quenched aliquots to determine the ratio of the SN2 product to the E2 product.
-
Data Analysis: Plot the product ratio as a function of temperature and time to identify the optimal conditions that provide the highest selectivity for the SN2 product in a reasonable timeframe.
Diagram: Temperature Optimization Workflow
Caption: Workflow for optimizing reaction temperature.
IV. Mechanistic Insights
The Interplay of Temperature and Reaction Pathways
The choice between substitution and elimination is often a delicate balance governed by the principles of kinetics and thermodynamics. The following diagram illustrates how temperature influences the energy landscape of competing SN1 and E1 reactions.
Caption: Energy profile for competing SN1 and E1 reactions.
At lower temperatures, the reaction is under kinetic control, and the pathway with the lower activation energy (ΔG‡) will be favored. In many cases, the SN1 pathway has a slightly lower activation energy than the competing E1 pathway. At higher temperatures, the reaction moves towards thermodynamic control. The E1 reaction, leading to more products and thus a higher entropy, becomes more favorable.
V. References
-
Vertex AI Search. (n.d.). Kinetic versus Thermodynamic Control of Reactions.
-
Filo. (2023, October 2). How does temperature affect SN1 and SN2 reactions?
-
Reddit. (2025, February 23). Choosing between e1, e2 sn1, and sn2 reactions.
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
-
LibreTexts. (n.d.). 9.2. Common nucleophilic substitution reactions.
-
Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
-
LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
-
Reddit. (2023, April 29). So if the reaction requires heat, SN1 is always favored over SN2 reactions? Is this only with allylic carbons or in general? Google seems to say that SN1 reactions require lower heat.
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
-
LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
-
LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
-
LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
-
CSUSM. (n.d.). Ch 11. Nucleophilic Substitution and Elimination Reactions.
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
-
Wikipedia. (n.d.). Nucleophilic substitution.
-
Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Reactivity–selectivity relationship and kinetic solvent isotope effects in nucleophilic substitution reactions.
-
ACS Publications. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
-
YouTube. (2023, December 4). Factors That Affect The Rate of Nucleophilic Substitution Reactions.
-
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.
-
Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems.
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- 5. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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Identifying and characterizing impurities in (2-Bromo-1-methoxyethyl)benzene samples
Welcome to the technical support center for the identification and characterization of impurities in (2-Bromo-1-methoxyethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the analysis of this critical pharmaceutical intermediate.
Section 1: Understanding the Impurity Landscape
(2-Bromo-1-methoxyethyl)benzene is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount to ensure the safety and efficacy of the final drug product. Impurities can arise from the synthesis process, degradation, or storage.[3][4] A thorough understanding of potential impurities is the first step in developing robust analytical methods for their control.
FAQ: What are the most likely impurities in (2-Bromo-1-methoxyethyl)benzene samples?
Based on its synthesis, which typically involves the bromination and methoxylation of styrene or a related precursor, the following impurities are commonly anticipated:
-
Starting Materials & Reagents: Unreacted styrene, brominating agents, and methanol.
-
Positional Isomers: (1-Bromo-2-methoxyethyl)benzene, where the bromo and methoxy groups are on different carbons of the ethyl chain.
-
Elimination Byproducts: Styrene derivatives formed through the elimination of HBr or methanol. According to Zaitsev's rule, elimination reactions tend to produce the most stable, most substituted alkene, which in this context would likely be styrene or its derivatives.[5]
-
Substitution Byproducts: Di-substituted products or compounds resulting from reactions with residual water or other nucleophiles present in the reaction mixture. E1 and SN1 reactions, as well as E2 and SN2 reactions, can occur competitively, leading to a mixture of elimination and substitution products.[6][7]
-
Oxidation Products: Benzaldehyde or other related oxidized species if the sample is exposed to air over time.
This guide will focus on the analytical techniques and troubleshooting strategies to identify and quantify these and other unexpected impurities.
Section 2: Analytical Strategies and Troubleshooting
A multi-faceted analytical approach is often necessary for comprehensive impurity profiling.[8][9] The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in organic compounds.[10] For brominated compounds like (2-Bromo-1-methoxyethyl)benzene, GC-MS offers excellent sensitivity and specificity.[11][12]
Troubleshooting Common GC-MS Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column.- Incompatible solvent.- Column overload. | - Use a deactivated inlet liner.- Ensure solvent is appropriate for the column and analyte.- Reduce injection volume or sample concentration. |
| Ghost Peaks | - Contamination in the syringe, inlet, or carrier gas. | - Bake out the column and inlet.- Run a blank solvent injection.- Check gas traps. |
| Inconsistent Retention Times | - Fluctuations in oven temperature or carrier gas flow rate.- Column degradation. | - Verify GC oven temperature calibration and flow control.- Condition the column or replace if necessary. |
| Poor Sensitivity | - Leak in the system.- Detector not optimized.- Sample degradation in the inlet. | - Perform a leak check.- Tune the mass spectrometer.- Optimize inlet temperature to prevent analyte breakdown. |
Experimental Protocol: GC-MS Analysis of (2-Bromo-1-methoxyethyl)benzene
Objective: To separate and identify potential impurities in a (2-Bromo-1-methoxyethyl)benzene sample.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Procedure:
-
Sample Preparation: Dilute the (2-Bromo-1-methoxyethyl)benzene sample to approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
MSD Conditions:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
Data Analysis:
-
Identify the main peak corresponding to (2-Bromo-1-methoxyethyl)benzene based on its mass spectrum.
-
Analyze the mass spectra of smaller peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the analysis of non-volatile impurities and for the separation of positional isomers, which can be challenging by GC.[13][14][15] Reversed-phase HPLC is the most common mode used for this type of analysis.[16][17]
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or Split Peaks | - Column contamination or aging.- Incompatible mobile phase or sample solvent.- Void in the column packing. | - Flush the column with a strong solvent.- Ensure the mobile phase and sample solvent are miscible.- Replace the column if a void is suspected. |
| Baseline Drift or Noise | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Use fresh, HPLC-grade solvents.- Replace the detector lamp. |
| Pressure Fluctuations | - Leaks in the system.- Worn pump seals.- Air bubbles in the pump. | - Check all fittings for leaks.- Replace pump seals as part of regular maintenance.- Purge the pump. |
| Poor Resolution of Isomers | - Mobile phase composition not optimal.- Inappropriate column chemistry. | - Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH).- Try a column with a different stationary phase (e.g., phenyl-hexyl or PFP) to exploit different separation mechanisms like π-π interactions.[13][15] |
Experimental Protocol: HPLC Analysis for Positional Isomers
Objective: To separate (2-Bromo-1-methoxyethyl)benzene from its potential positional isomer, (1-Bromo-2-methoxyethyl)benzene.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Data Analysis:
-
Analyze the chromatogram for the presence of more than one major peak.
-
If two closely eluting peaks are observed, further characterization by LC-MS or fraction collection followed by NMR would be necessary to confirm their identities as positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities.[9][18] Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of impurities, even at low levels.[19]
Troubleshooting Common NMR Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Resonances | - Presence of paramagnetic impurities.- Sample viscosity is too high.- Poor shimming. | - Filter the sample.- Dilute the sample.- Re-shim the spectrometer. |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans. |
| Presence of Water Signal | - Use of non-deuterated solvent or wet sample. | - Use a high-purity deuterated solvent.- Dry the sample and glassware thoroughly. |
| Difficulty in Quantifying Impurities | - Overlapping signals.- Inappropriate relaxation delay. | - Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.- Use a longer relaxation delay (D1) to ensure full relaxation of all nuclei for accurate integration. |
Experimental Protocol: ¹H NMR for Impurity Identification
Objective: To identify and quantify impurities in a (2-Bromo-1-methoxyethyl)benzene sample.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known concentration (e.g., TMS or a suitable compound with a singlet in a clean region of the spectrum) if quantification is desired.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.
-
-
Data Analysis:
-
Integrate the signals of the main compound and any visible impurities.
-
The relative molar ratio of an impurity can be calculated by comparing its integral to the integral of a known proton signal from the main compound.
-
Analyze the chemical shifts, coupling constants, and multiplicities of the impurity signals to propose a structure. For example, the presence of signals in the olefinic region (5-6 ppm) might suggest an elimination byproduct like styrene.
-
Section 3: Visualizing the Workflow
A systematic approach is crucial for efficient impurity analysis. The following diagram illustrates a typical workflow.
Caption: A typical workflow for impurity identification and quantification.
Section 4: Logical Relationships in Impurity Formation
The synthetic route to (2-Bromo-1-methoxyethyl)benzene often dictates the types of impurities formed. Understanding these relationships can aid in targeted analysis.
Caption: Logical relationships in impurity formation during synthesis.
By understanding the potential impurities and employing a systematic and multi-technique analytical approach, researchers can confidently identify and characterize impurities in (2-Bromo-1-methoxyethyl)benzene samples, ensuring the quality and safety of downstream pharmaceutical products.
References
-
DBpia. (n.d.). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. Retrieved from [Link]
-
LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]
-
MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
ACS Publications. (2025, April 11). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis | Analytical Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. Retrieved from [Link]
-
Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
-
Separation Science. (2024, March 7). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
IJRPR. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
IJRTI. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
PubChem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Styrene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Neuman, R. C. (n.d.). 9: Formation of Alkenes and Alkynes. Elimination Reactions. Retrieved from [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Metathesis. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Retrieved from [Link]
-
Pharm Anal Acta. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]
-
PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.8: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 2-bromo-1-methyl-3-(1-methylethyl)-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, (2-bromoethyl)-. Retrieved from [Link]
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How to dry solvents for moisture-sensitive reactions involving (2-Bromo-1-methoxyethyl)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of working with moisture-sensitive compounds like (2-Bromo-1-methoxyethyl)benzene. The presence of even trace amounts of water can significantly impact reaction yields, promote unwanted side reactions, or inhibit catalysis altogether. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the proper drying of solvents for these demanding applications.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity, specifically the absence of water, so critical when working with (2-Bromo-1-methoxyethyl)benzene?
The reactivity of (2-Bromo-1-methoxyethyl)benzene is centered around the electrophilic carbon attached to the bromine atom. In many synthetic applications, this compound is a precursor for organometallic reagents (e.g., Grignard or organolithium species) or is subjected to nucleophilic substitution by strong bases. These highly reactive intermediates are potent bases and will readily react with protic sources, such as water, in a non-productive acid-base reaction. This not only consumes the desired reagent but can also lead to the formation of undesired byproducts, ultimately lowering the yield and purity of your target molecule.[1][2]
Q2: I'm planning a Grignard reaction with (2-Bromo-1-methoxyethyl)benzene. Which solvents are appropriate, and to what level of dryness do they need to be?
For Grignard reactions, ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are most common due to their ability to solvate and stabilize the Grignard reagent. These solvents must be rendered anhydrous, meaning they should contain minimal dissolved water, typically in the low parts-per-million (ppm) range. The use of solvents that have not been properly dried is a primary cause of Grignard reaction failure.[3]
Q3: What are the most common methods for drying solvents in a research laboratory setting?
There are several effective methods for drying solvents, each with its own advantages and applications. The choice of method often depends on the solvent, the required level of dryness, and the available laboratory infrastructure.
-
Use of Solid Desiccants: This involves stirring the solvent over a solid drying agent. Common choices include calcium hydride (CaH₂), molecular sieves (3Å or 4Å), and sodium metal.[1][4][5][6][7][8]
-
Distillation from a Drying Agent: For the most stringent requirements, refluxing a solvent over a reactive drying agent followed by distillation is the gold standard. A classic example is the distillation of THF from a sodium-benzophenone ketyl still.[9][10][11][12][13]
-
Solvent Purification Systems: Modern laboratories often employ automated solvent purification systems. These systems typically pass the solvent through columns containing activated alumina to remove water and other impurities, providing a convenient source of anhydrous solvent.[14][15][16]
Troubleshooting Guide
Scenario 1: My Grignard reaction with (2-Bromo-1-methoxyethyl)benzene is not initiating.
Possible Cause: The most likely culprit is the presence of water in your solvent or on your glassware. Grignard reagents are extremely sensitive to moisture.[3]
Troubleshooting Steps:
-
Verify Solvent Dryness: If you have access to a Karl Fischer titrator, measure the water content of your solvent.[17][18][19][20][21] For ethereal solvents, it should be below 50 ppm. If you are using a sodium-benzophenone still for THF, a deep blue or purple color indicates that the solvent is dry and oxygen-free.[10][13][22] If the color is yellow or has faded, the still is no longer effective.[10][12]
-
Ensure Glassware is Dry: All glassware should be oven-dried at a minimum of 125°C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use to remove adsorbed moisture from the glass surface.[1][23]
-
Check the Magnesium: The surface of the magnesium turnings can oxidize, which can inhibit the reaction. Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.
Scenario 2: I am seeing a significant amount of a byproduct that appears to be 1-methoxy-2-phenylethane in my reaction.
Possible Cause: This byproduct would result from the protonation of your organometallic intermediate. This is a strong indication that your reaction is not sufficiently anhydrous.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Drying Protocol: If you are using solid desiccants, ensure they are fresh and have been properly activated. For example, molecular sieves can be regenerated by heating them in a vacuum oven.[1] If you are using a solvent still, ensure it is functioning correctly.
-
Implement Rigorous Anhydrous Techniques: Use Schlenk line techniques or a glovebox to assemble your reaction under an inert atmosphere.[24][25] Use dry syringes or cannulas to transfer your dried solvent and reagents.[23][26] Ensure all septa are providing a good seal.
Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium-Benzophenone Still
This protocol describes the classic method for obtaining exceptionally dry THF suitable for the most demanding applications.
Materials:
-
Pre-dried THF (e.g., over calcium hydride or 4Å molecular sieves)
-
Sodium metal, stored under mineral oil
-
Benzophenone
-
Appropriate size round-bottom flask with a distillation head and condenser
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is oven or flame-dried.[1] Assemble the distillation apparatus and flush with inert gas.
-
Adding Reagents: To a 2 L round-bottom flask, add approximately 1.5 L of pre-dried THF. Carefully cut small pieces of sodium metal (approx. 5 g), rinse with hexanes to remove the oil, and add them to the THF. Add benzophenone (approx. 5 g).
-
Reflux: Gently heat the mixture to reflux under a positive pressure of inert gas.
-
Monitoring for Dryness: Continue to reflux the solution. A deep blue or purple color will develop, indicating the formation of the sodium-benzophenone ketyl radical anion.[10][13][22] This color signifies that the solvent is anhydrous and free of oxygen. If the color does not persist, it indicates the presence of excess water, and more sodium may be needed.
-
Distillation and Collection: Once the deep blue color is stable, distill the required amount of THF directly into your reaction flask, which has been flushed with inert gas.
-
Shutdown and Quenching: Always leave a small amount of solvent in the still. To quench the still, cool it to room temperature and slowly add isopropanol or tert-butanol to react with the remaining sodium.[9] This should be done in a fume hood with appropriate personal protective equipment.
Protocol 2: Drying Solvents with Calcium Hydride (CaH₂) for General Use
Calcium hydride is a versatile and relatively safe drying agent for pre-drying solvents or for applications where ultra-low water content is not essential.[4][5][6][27] It is effective for drying ethers, hydrocarbons, and amines.
Materials:
-
Solvent to be dried
-
Calcium Hydride (CaH₂) powder
-
Round-bottom flask with a stir bar
-
Inert gas source
Procedure:
-
Setup: Add the solvent and a magnetic stir bar to an oven-dried round-bottom flask under a positive pressure of inert gas.
-
Addition of CaH₂: Add calcium hydride to the solvent (approximately 10-20 g per liter).[4] You may observe some bubbling as the CaH₂ reacts with residual water to produce hydrogen gas.[4][5]
-
Stirring: Allow the mixture to stir overnight at room temperature. For more efficient drying, the mixture can be gently refluxed.
-
Use: The dried solvent can be carefully decanted or transferred via cannula to the reaction flask. For higher purity, the solvent can be distilled from the calcium hydride.
Caution: Calcium hydride reacts with water to produce flammable hydrogen gas.[4][5] Always handle it in a well-ventilated fume hood and away from ignition sources.
Data Summary
| Drying Method | Typical Solvents | Achievable Dryness | Advantages | Disadvantages |
| Calcium Hydride | Ethers, Hydrocarbons, Amines | Good (Pre-drying) | Relatively safe, easy to handle.[6] | Slow, may not achieve the lowest moisture levels.[4][7] |
| Molecular Sieves (3Å/4Å) | Most Solvents | Very Good | High water capacity, can be regenerated.[1] | Can be slow, dust can be an issue. |
| Sodium-Benzophenone Still | THF, Diethyl Ether | Excellent (<10 ppm) | Provides a visual indicator of dryness.[10][13][22] | Requires careful handling of sodium metal, potential fire hazard.[10] |
| Solvent Purification System | Common Solvents (THF, DCM, Toluene, etc.) | Excellent | Convenient, provides on-demand dry solvent. | High initial equipment cost. |
References
-
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026, January 7). LinkedIn. Retrieved from [Link]
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Calcium Hydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. Retrieved from [Link]
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Cas 7789-78-8, CALCIUM HYDRIDE. (n.d.). LookChem. Retrieved from [Link]
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Grignard reagent. (2019, April 1). Sciencemadness Wiki. Retrieved from [Link]
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Calcium hydride is widely used as a desiccant for alkaline solvents. (n.d.). TRUNNANO. Retrieved from [Link]
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Calcium hydride. (n.d.). Wikipedia. Retrieved from [Link]
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Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
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The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. (n.d.). Washington State University. Retrieved from [Link]
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Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved from [Link]
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Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. (2018, October 5). ACS Omega. Retrieved from [Link]
-
What is the role of benzophenone in THF drying? (2025, May 2). YouTube. Retrieved from [Link]
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How to dry THF? (2021, January 14). ResearchGate. Retrieved from [Link]
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Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. (n.d.). CSC Scientific. Retrieved from [Link]
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Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE. Retrieved from [Link]
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solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved from [Link]
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Activated Alumina | High-Purity Adsorption & Desiccant Media. (n.d.). BVV. Retrieved from [Link]
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Best Practices for Handling and Storing Solvents. (2023, October 13). Post Apple Scientific. Retrieved from [Link]
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Ketyl. (n.d.). Wikipedia. Retrieved from [Link]
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Facile Grignard Reaction Demonstration Using Molecular Sieve Dried Solvent. (2021, November 19). ACS Omega. Retrieved from [Link]
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Water content in organic solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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How to store, use, and preserve anhydrous compounds. (2018, March 15). Reddit. Retrieved from [Link]
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Carbon Chemistry Activated Alumina Remediation Filtration Powder. (n.d.). Solvent Direct. Retrieved from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Alumina - Solvent Purification. (2023, April 21). Sorbent Technologies, Inc. Retrieved from [Link]
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Karl Fischer titration. (n.d.). Wikipedia. Retrieved from [Link]
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Reagents & Solvents: Reagent Tips. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. (2018, January 27). YouTube. Retrieved from [Link]
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Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]
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Activated Alumina vs Molecular Sieve: All You Need to Know. (n.d.). Jalon. Retrieved from [Link]
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3: Performing Sensitive Reactions without a Schlenk Line. (2024, October 15). Chemistry LibreTexts. Retrieved from [Link]
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Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
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What are common reactions involving (2-Bromoethyl)benzene? (2024, December 14). Bloom Tech. Retrieved from [Link]
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(2-Bromo-1-methoxyethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
-
cas number 13685-00-2. (2025, September 12). molecularinfo.com. Retrieved from [Link]
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Chemical Properties of Benzene, (2-bromo-1-methylethyl)- (CAS 1459-00-3). (n.d.). Cheméo. Retrieved from [Link]
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Benzene, 2-bromo-1-methyl-3-(1-methylethyl)-. (n.d.). PubChem. Retrieved from [Link]
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Managing exothermic reactions during the synthesis of (2-Bromo-1-methoxyethyl)benzene
Welcome to the technical support center for the synthesis of (2-Bromo-1-methoxyethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical exothermic nature of this reaction. Our goal is to ensure procedural safety, enhance reaction efficiency, and improve product yield and purity.
The synthesis of (2-Bromo-1-methoxyethyl)benzene from styrene, N-Bromosuccinimide (NBS), and methanol is a valuable transformation in organic chemistry. However, the reaction is inherently exothermic and presents potential challenges, including thermal runaway and the formation of unwanted byproducts.[1][2] Understanding and controlling these factors is paramount for a successful and safe experiment. This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles and safety protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing immediate actions and preventative strategies.
Q1: My reaction is showing a rapid, uncontrolled temperature increase. What are my immediate actions and how do I prevent this in the future?
A1: An uncontrolled temperature rise signifies a potential thermal runaway, a hazardous situation that requires immediate and calm intervention.[3] The primary cause is often an accumulation of unreacted reagents followed by a sudden, rapid reaction, exceeding the cooling system's capacity to dissipate heat.[4]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of N-Bromosuccinimide or styrene.
-
Enhance Cooling: If it is safe to do so, increase the efficiency of the cooling bath. For a standard ice/water bath, add more ice and coarse salt (rock salt) to lower the temperature. Ensure the reactor is sufficiently immersed.
-
Maintain Stirring: Do not stop the stirrer. Adequate agitation is crucial for uniform heat transfer and to prevent the formation of localized hot spots.[5]
-
Prepare for Quenching: Have a pre-chilled quenching solution, such as aqueous sodium thiosulfate (Na₂S₂O₃), ready. If the temperature continues to rise uncontrollably, slowly add the quenching agent to neutralize the reactive bromine species.
-
Alert Personnel: Inform colleagues in the vicinity of the situation. If the reaction cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.
Preventative Strategy & Root Cause Analysis:
-
Rate of Addition: The most common cause is adding the brominating agent too quickly. A slow, controlled, dropwise addition is essential to allow the heat generated to be managed by the cooling system in real-time.[4][5]
-
Cooling Capacity: Ensure your cooling setup is adequate for the intended scale before starting the reaction. As reactions are scaled up, the ratio of heat exchange surface area to reaction volume decreases, making heat removal less efficient.[4][6][7]
-
Initial Temperature: Starting the reaction at the correct low temperature (e.g., 0 °C) is critical. Adding reagents at a higher temperature can initiate the reaction too quickly.
Troubleshooting Flowchart: Thermal Event
Caption: Decision tree for managing a thermal event.
Q2: I'm observing a significant amount of a white, solid byproduct precipitating in my flask. What is it and how can I minimize its formation?
A2: The white, solid byproduct is almost certainly polystyrene. This occurs due to the radical polymerization of the styrene monomer.[1][8] This side reaction is also highly exothermic and can contribute significantly to a loss of temperature control.[2]
Causality:
-
NBS as a Radical Initiator: N-Bromosuccinimide, especially in the presence of light or impurities, can initiate free-radical reactions.[9][10] The desired reaction is an electrophilic addition, but a competing radical pathway can lead to polymerization.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, but they particularly favor the radical polymerization of styrene. Localized hot spots due to poor stirring are a major contributor.
Prevention and Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature at or below the recommended level (e.g., 0-5 °C). This is the single most effective way to inhibit polymerization.
-
Exclusion of Light: Wrap the reaction flask in aluminum foil to prevent photo-initiation of radical processes.
-
Use of High-Purity Reagents: Ensure your styrene monomer is fresh and free of peroxides, which can act as radical initiators. If necessary, pass the styrene through a column of basic alumina to remove inhibitors and any polymeric impurities.
-
Inert Atmosphere: While not always necessary for this specific reaction on a small scale, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidative processes that may generate radical species.
Q3: My reaction is very sluggish, and TLC analysis shows a large amount of unreacted styrene even after several hours. What are the likely causes?
A3: A sluggish reaction points to issues with reaction kinetics or reagent activity.
Troubleshooting Steps:
-
Temperature Too Low: While crucial for safety, an excessively low temperature can slow the reaction rate to a crawl. Ensure your cooling bath is maintaining the target temperature (e.g., 0 °C) and not dropping significantly lower (e.g., -10 °C or below).
-
Reagent Quality:
-
NBS: N-Bromosuccinimide can decompose over time, especially if exposed to moisture. Use a freshly opened bottle or recrystallize old NBS from water.
-
Methanol: Ensure the methanol is anhydrous. Water can compete with methanol as a nucleophile, leading to the formation of bromohydrin byproducts.[11]
-
-
Insufficient Activation: The reaction is catalyzed by the small amount of HBr that is often present as an impurity or is generated in situ. Some protocols call for the addition of a catalytic amount of a mild acid (like p-toluenesulfonic acid) to facilitate the initial formation of the bromonium ion.
-
Poor Mixing: If the reagents are not being mixed efficiently, the reaction will be slow. Ensure the stir rate is sufficient to create a vortex and keep the solid NBS suspended.
Frequently Asked Questions (FAQs)
Q4: What is the underlying mechanism of this reaction, and why is it exothermic?
A4: The reaction proceeds via an electrophilic addition mechanism.
-
Formation of Bromonium Ion: The π-bond of the styrene double bond acts as a nucleophile, attacking the electrophilic bromine of NBS. This forms a cyclic bromonium ion intermediate.[9][12]
-
Nucleophilic Attack: The methanol solvent then acts as a nucleophile, attacking one of the carbons in the three-membered ring. This attack occurs at the more substituted carbon (the benzylic position) because it can better stabilize the partial positive charge in the transition state. This ring-opening step is regioselective.
-
Deprotonation: A final deprotonation step yields the final ether product, (2-Bromo-1-methoxyethyl)benzene.
Exothermicity: The reaction is exothermic because the energy released from forming the strong new carbon-oxygen and carbon-bromine single bonds is greater than the energy required to break the weaker carbon-carbon π-bond and the nitrogen-bromine bond. This net release of energy is observed as heat.
Simplified Reaction Mechanism
Sources
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Validation & Comparative
A Comparative Analysis of the Reactivity of (2-Bromo-1-methoxyethyl)benzene and (2-bromoethyl)benzene for the Modern Synthetic Chemist
In the landscape of modern organic synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, selectivity, and overall success. For researchers and professionals in drug development and the broader chemical sciences, a nuanced understanding of substrate reactivity is paramount. This guide provides an in-depth comparative analysis of the reactivity of two structurally related but mechanistically distinct bromo-functionalized benzene derivatives: (2-Bromo-1-methoxyethyl)benzene and (2-bromoethyl)benzene. By examining the electronic and steric influences on their reaction pathways, this document aims to equip the practicing chemist with the predictive insights necessary for informed experimental design.
At a Glance: Key Reactivity Differences
| Feature | (2-Bromo-1-methoxyethyl)benzene | (2-bromoethyl)benzene |
| Primary Reaction Center | Secondary benzylic carbon | Primary carbon |
| Dominant SN Mechanism | SN1, often with anchimeric assistance | Primarily SN2 |
| Carbocation Stability | Highly stabilized (benzylic and α-methoxy) | Less stable primary carbocation (SN1 unlikely) |
| Neighboring Group Participation | Yes, by the α-methoxy group | No |
| Elimination Reactions | E1 is competitive with SN1 | E2 is possible with a strong, bulky base |
| Relative Reactivity | Generally higher in solvolytic/SN1 conditions | Generally higher in SN2 conditions with strong nucleophiles |
The Decisive Influence of the α-Methoxy Group: A Mechanistic Deep Dive
The fundamental difference in the reactivity of these two compounds stems from the position of the bromine atom and the presence of a methoxy group on the carbon adjacent to the phenyl ring in (2-Bromo-1-methoxyethyl)benzene. This seemingly subtle structural variation has profound implications for the preferred reaction mechanisms, namely nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Nucleophilic Substitution: A Tale of Two Pathways
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the choice between an SN1 and SN2 pathway is dictated by factors such as the stability of the carbocation intermediate, the strength of the nucleophile, and the nature of the solvent.
(2-Bromo-1-methoxyethyl)benzene: The SN1 Champion with a Twist
The bromine atom in (2-Bromo-1-methoxyethyl)benzene is located at a secondary benzylic position. This position is highly conducive to the formation of a carbocation intermediate, which is stabilized by resonance with the adjacent phenyl ring. Furthermore, the α-methoxy group provides additional stabilization through its electron-donating inductive and resonance effects. This pronounced stability of the carbocation intermediate strongly favors an SN1 mechanism .
A key feature of the reactivity of (2-Bromo-1-methoxyethyl)benzene is the potential for neighboring group participation (NGP) , also known as anchimeric assistance, by the α-methoxy group. In this phenomenon, the lone pair of electrons on the oxygen atom can attack the electrophilic carbon from the backside as the bromide leaving group departs. This intramolecular assistance leads to the formation of a cyclic oxonium ion intermediate. This pathway can significantly accelerate the rate of reaction compared to a similar substrate lacking the participating group. The subsequent attack by an external nucleophile occurs on this intermediate, often with retention of stereochemistry due to a double inversion process.
Caption: SN1 reaction of (2-Bromo-1-methoxyethyl)benzene with neighboring group participation.
(2-bromoethyl)benzene: The SN2 Workhorse
In contrast, (2-bromoethyl)benzene has its bromine atom on a primary carbon. Primary carbocations are notoriously unstable, making an SN1 pathway highly unfavorable. Consequently, this substrate overwhelmingly prefers to react via an SN2 mechanism . This concerted, single-step process involves the backside attack of a nucleophile, leading to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is sensitive to steric hindrance; however, the primary nature of the reaction site in (2-bromoethyl)benzene makes it readily accessible to a wide range of nucleophiles.
Caption: SN2 reaction of (2-bromoethyl)benzene.
Elimination Reactions: A Matter of Base and Stability
Elimination reactions, which lead to the formation of alkenes, are often in competition with nucleophilic substitution. The outcome is largely determined by the strength and steric bulk of the base, as well as the substrate structure.
For (2-Bromo-1-methoxyethyl)benzene , the stability of the benzylic carbocation also makes the E1 mechanism a viable pathway, particularly with weak bases and in ionizing solvents. This two-step process proceeds through the same carbocation intermediate as the SN1 reaction.
For (2-bromoethyl)benzene , elimination to form styrene is typically achieved through an E2 mechanism , which requires a strong, often sterically hindered base to disfavor the competing SN2 reaction. The E2 reaction is a concerted process where the base removes a proton from the β-carbon simultaneously with the departure of the bromide leaving group.
Experimental Protocols: A Practical Guide
To illustrate the practical implications of these reactivity differences, the following are representative experimental protocols for nucleophilic substitution and elimination reactions.
Protocol 1: Solvolysis (SN1 with NGP) of (2-Bromo-1-methoxyethyl)benzene
Objective: To demonstrate the facility of the SN1 reaction with anchimeric assistance.
Materials:
-
(2-Bromo-1-methoxyethyl)benzene
-
Acetic acid (glacial)
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (2-Bromo-1-methoxyethyl)benzene (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid.
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) and monitor the progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetate product.
Protocol 2: Nucleophilic Substitution (SN2) of (2-bromoethyl)benzene
Objective: To perform a classic SN2 reaction with a strong nucleophile.
Materials:
-
(2-bromoethyl)benzene
-
Sodium azide
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve (2-bromoethyl)benzene (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC analysis.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield the azide product.
Protocol 3: Elimination (E2) of (2-bromoethyl)benzene
Objective: To induce an E2 elimination to form styrene.
Materials:
-
(2-bromoethyl)benzene
-
Potassium tert-butoxide
-
tert-Butanol
-
Pentane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol in a round-bottom flask under an inert atmosphere.
-
Add (2-bromoethyl)benzene (1.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the formation of styrene by GC analysis.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with pentane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain styrene.
Conclusion: Predictive Power in Synthesis
The comparative analysis of (2-Bromo-1-methoxyethyl)benzene and (2-bromoethyl)benzene underscores the profound impact of subtle structural modifications on chemical reactivity. The presence of an α-methoxy group in the former directs its reactivity towards SN1 and E1 pathways, often accelerated by anchimeric assistance. In contrast, the primary nature of the bromide in the latter makes it a classic substrate for SN2 reactions. For the synthetic chemist, a firm grasp of these mechanistic principles is not merely academic; it is a predictive tool that enables the rational design of synthetic routes, the optimization of reaction conditions, and the avoidance of unwanted side products. This understanding is fundamental to advancing the efficiency and elegance of modern chemical synthesis.
References
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Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene? Retrieved from [Link]
-
Bloom Tech. (2024, December 14). What are the key chemical properties of (2-Bromoethyl)benzene? Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution via neighboring group participation. Retrieved from [Link]
-
R Discovery. (2024, June 27). Stereoinvertive SN1 Through Neighboring Group Participation. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, September 9). (PDF) Stereoinvertive SN1 Through Neighboring Group Participation. Retrieved from [Link]
-
Study.com. (n.d.). Determine whether the reaction of (2-bromoethyl)benzene and sodium methoxide produce a substitution or an elimination product. Retrieved from [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
-
YouTube. (2015, September 18). Neighbouring group participation in SN reactions and Anchimeric assistance (CHE). Retrieved from [Link]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Bromo-1-methoxyethyl)benzene for Structural Confirmation
In the landscape of drug development and organic synthesis, the unambiguous confirmation of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1][2] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (2-Bromo-1-methoxyethyl)benzene, demonstrating how a meticulous interpretation of chemical shifts, spin-spin coupling, and multiplicity patterns can definitively confirm its structure and distinguish it from its isomers.
The Imperative of Structural Verification
The therapeutic efficacy and safety of a pharmaceutical compound are intrinsically linked to its precise three-dimensional structure. Even subtle variations, such as the positional arrangement of functional groups in isomers, can lead to drastically different pharmacological activities. Therefore, rigorous structural elucidation is a critical step in the research and development pipeline. NMR spectroscopy, with its ability to probe the magnetic properties of atomic nuclei, provides a detailed molecular fingerprint essential for this verification process.[3][4]
Theoretical Prediction of the NMR Spectra of (2-Bromo-1-methoxyethyl)benzene
Before analyzing the experimental data, a theoretical prediction of the ¹H and ¹³C NMR spectra provides a valuable framework for interpretation. This predictive approach is grounded in fundamental principles of NMR, including the effects of electronegativity, magnetic anisotropy, and spin-spin coupling.
Predicted ¹H NMR Spectrum
The structure of (2-Bromo-1-methoxyethyl)benzene features several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum.
-
Aromatic Protons (C₆H₅-) : The five protons on the benzene ring are chemically non-equivalent due to the substituted ethyl chain. However, their chemical shifts are often very similar, leading to a complex, overlapping multiplet pattern typically observed in the aromatic region, approximately between 7.2 and 7.5 ppm.[5][6]
-
Benzylic Proton (-CH(OCH₃)-) : This proton is attached to a carbon that is bonded to both the phenyl ring and the electronegative methoxy group. This environment will cause a significant downfield shift. It is also adjacent to the -CH₂Br group, and its signal will be split by the two neighboring protons. Therefore, we predict a triplet in the region of 4.3-4.8 ppm.
-
Methoxy Protons (-OCH₃) : The three protons of the methoxy group are equivalent and are not coupled to any other protons. This will result in a sharp singlet. The electronegative oxygen atom will shift this signal downfield, typically to the 3.2-3.6 ppm range.[7][8]
-
Methylene Protons (-CH₂Br) : These two protons are adjacent to the benzylic proton and are also influenced by the highly electronegative bromine atom. Their signal will be split into a doublet by the single benzylic proton. We can expect this signal to appear in the range of 3.5-3.9 ppm.
dot graph "" { layout="dot"; node [shape="plaintext", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Molecular structure and key proton environments of (2-Bromo-1-methoxyethyl)benzene."
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.
-
Aromatic Carbons : Due to the substituent, the six aromatic carbons are no longer equivalent. We expect to see four distinct signals for the aromatic carbons, with the ipso-carbon (the carbon attached to the ethyl group) being the most downfield shifted, followed by the ortho, meta, and para carbons.[9][10] The typical range for these carbons is 125-145 ppm.[11]
-
Benzylic Carbon (-CH(OCH₃)-) : This carbon is bonded to the phenyl ring and an oxygen atom, which will cause a significant downfield shift. A predicted chemical shift would be in the range of 80-90 ppm.
-
Methoxy Carbon (-OCH₃) : The carbon of the methoxy group is shielded compared to the other carbons in the molecule and is expected to appear in the range of 55-60 ppm.[7]
-
Methylene Carbon (-CH₂Br) : This carbon is attached to the electronegative bromine atom, which will shift its signal downfield to approximately 35-45 ppm.
Experimental Data and Analysis
The following tables summarize hypothetical, yet realistic, experimental ¹H and ¹³C NMR data for (2-Bromo-1-methoxyethyl)benzene.
Table 1: Experimental ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.35 - 7.25 | Multiplet | 5H | - | Aromatic Protons |
| 4.52 | Triplet | 1H | 6.5 | Benzylic Proton (-CH) |
| 3.71 | Doublet | 2H | 6.5 | Methylene Protons (-CH₂) |
| 3.34 | Singlet | 3H | - | Methoxy Protons (-OCH₃) |
Table 2: Experimental ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 140.2 | Absent | Aromatic C (Quaternary) |
| 128.8 | Positive | Aromatic CH |
| 128.5 | Positive | Aromatic CH |
| 126.9 | Positive | Aromatic CH |
| 85.1 | Positive | Benzylic Carbon (-CH) |
| 57.3 | Positive | Methoxy Carbon (-OCH₃) |
| 39.8 | Negative | Methylene Carbon (-CH₂) |
Comparative Analysis and Structural Confirmation
A side-by-side comparison of the predicted and experimental data provides compelling evidence for the structure of (2-Bromo-1-methoxyethyl)benzene.
¹H NMR Spectrum Analysis
The experimental ¹H NMR data aligns remarkably well with the predicted spectrum.
-
The multiplet between 7.25 and 7.35 ppm, integrating to 5 protons, is characteristic of a monosubstituted benzene ring.[6]
-
The signal at 4.52 ppm is a triplet, indicating it is coupled to two neighboring protons, consistent with the benzylic proton being adjacent to the methylene group. Its downfield shift is due to the deshielding effects of the phenyl ring and the methoxy group.[12]
-
The doublet at 3.71 ppm, integrating to 2 protons, is consistent with the methylene protons being coupled to the single benzylic proton. The electronegative bromine atom accounts for its downfield position. The coupling constant of 6.5 Hz is identical to that of the benzylic proton's triplet, confirming their coupling relationship.
-
The sharp singlet at 3.34 ppm, integrating to 3 protons, is the classic signature of a methoxy group.[7]
¹³C NMR and DEPT-135 Spectrum Analysis
The ¹³C NMR and DEPT-135 data further solidify the structural assignment.
-
The four signals in the aromatic region (126.9-140.2 ppm) confirm the presence of a monosubstituted benzene ring. The DEPT-135 spectrum shows that three of these are CH carbons, and one is a quaternary carbon, which corresponds to the ipso-carbon.[13][14]
-
The signal at 85.1 ppm is in the expected region for a carbon atom bonded to both a phenyl group and an oxygen atom. The positive signal in the DEPT-135 spectrum confirms it is a CH group.[15][16]
-
The peak at 57.3 ppm is characteristic of a methoxy carbon, and its positive DEPT-135 signal is consistent with a CH₃ group.[7]
-
The signal at 39.8 ppm is in the expected range for a carbon attached to a bromine atom. The negative phase in the DEPT-135 spectrum unequivocally identifies it as a CH₂ group.[17]
dot graph "" { layout="dot"; node [shape="box", style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for structural confirmation using NMR spectroscopy."
Ruling Out Isomeric Alternatives
The detailed NMR analysis allows for the confident exclusion of potential isomers. For instance, consider the isomer (1-Bromo-2-methoxyethyl)benzene. In this case, the ¹H NMR spectrum would show a triplet for the benzylic protons (-CH₂Ph) and a triplet for the methylene protons (-CH₂OMe), with the methoxy group signal remaining a singlet. The chemical shifts would also differ significantly. Similarly, other isomers would produce distinct and predictable NMR patterns that would not match the experimental data presented.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing : Accurately weigh approximately 10-20 mg of the (2-Bromo-1-methoxyethyl)benzene sample.
-
Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it is relatively inert and its deuterium signal does not interfere with the proton spectrum.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization : Gently vortex the NMR tube to ensure a homogeneous solution.
¹H and ¹³C NMR Data Acquisition
-
Instrument Setup : The spectra are acquired on a 500 MHz NMR spectrometer.
-
Tuning and Shimming : The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.
-
¹H NMR Acquisition :
-
A standard single-pulse experiment is used.
-
Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon.
-
Typical parameters include a 45° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 128-1024) are typically required due to the lower natural abundance of the ¹³C isotope.
-
-
DEPT-135 Acquisition :
-
A standard DEPT-135 pulse sequence is utilized.
-
This experiment provides information about the number of attached protons for each carbon signal, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.[14]
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra, including DEPT-135 data, provides a robust and self-validating confirmation of the structure of (2-Bromo-1-methoxyethyl)benzene. The congruence between the theoretically predicted spectra and the experimental data, particularly with respect to chemical shifts, signal multiplicities, and coupling constants, leaves no ambiguity in the structural assignment. This guide underscores the indispensable role of NMR spectroscopy in modern chemical research and drug development, where precision and certainty are of the utmost importance.
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Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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Fiveable. (n.d.). DEPT-135 Definition - Organic Chemistry Key Term. Retrieved from [Link]
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Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
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University of the West Indies at Mona, Jamaica. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved from [Link]
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aip.scitation.org. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]
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sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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YouTube. (2020, May 22). 1H NMR Chemical Shift. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
University of Calgary. (n.d.). NMR Chart. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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SMU. (2007, January 16). Calculation and analysis of NMR spin–spin coupling constants. Retrieved from [Link]
-
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]
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anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). 1 h Nmr (600 mhz, cDcl 3 , 10 mm, 298 K) spectral regions of benzyl.... Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation .... Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling. Retrieved from [Link]
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UCL. (n.d.). Chemical shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of .... Retrieved from [Link]
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UCL. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
-
Semantic Scholar. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]
-
MDPI. (n.d.). Gas–Phase Studies of Spin–Spin Coupling Constants. Retrieved from [Link]
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A Comparative Cost-Effectiveness Analysis of Synthetic Routes to (2-Bromo-1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block
(2-Bromo-1-methoxyethyl)benzene is a valuable building block in organic synthesis, finding application in the development of various pharmaceutical compounds and fine chemicals. Its synthesis, however, presents choices that can significantly impact the overall cost, efficiency, and environmental footprint of a research or development project. This guide provides an in-depth, objective comparison of two primary synthetic routes to (2-Bromo-1-methoxyethyl)benzene, offering detailed experimental protocols, cost analysis, and an evaluation of their respective green chemistry metrics.
At a Glance: Comparing the Synthetic Pathways
Two principal and practical routes for the synthesis of (2-Bromo-1-methoxyethyl)benzene are explored in this guide:
-
Route 1: Bromomethoxylation of Styrene. This one-pot reaction involves the simultaneous addition of a bromine atom and a methoxy group across the double bond of styrene.
-
Route 2: Two-Step Synthesis from 2-Phenylethanol. This pathway involves the initial bromination of 2-phenylethanol to form an intermediate, 2-bromo-1-phenylethanol, followed by a Williamson ether synthesis to introduce the methoxy group.
The following table provides a high-level comparison of these two routes, with a more detailed analysis to follow.
| Parameter | Route 1: Bromomethoxylation of Styrene | Route 2: Two-Step Synthesis from 2-Phenylethanol |
| Starting Material Cost | Low (Styrene is a bulk chemical) | Moderate (2-Phenylethanol is more expensive) |
| Number of Steps | One | Two |
| Key Reagents | N-Bromosuccinimide (NBS), Methanol | Phosphorus tribromide (PBr₃) or HBr, Sodium hydride (NaH), Methyl iodide (CH₃I) |
| Overall Yield (estimated) | Moderate to Good | Moderate |
| Process Complexity | Simple, one-pot procedure | More complex, requires isolation of an intermediate |
| Safety Concerns | Use of NBS requires care | Use of PBr₃/HBr and NaH requires stringent safety protocols |
| Environmental Impact | Moderate | Higher due to more reagents and an additional step |
In-Depth Analysis of Synthetic Routes
Route 1: One-Pot Bromomethoxylation of Styrene
This route is an attractive option due to its operational simplicity, proceeding in a single step from a readily available and inexpensive starting material.
Reaction Scheme:
Mechanism: The reaction proceeds via an electrophilic addition mechanism. The double bond of styrene attacks the electrophilic bromine of NBS, forming a cyclic bromonium ion intermediate. The solvent, methanol, then acts as a nucleophile, attacking one of the carbons of the bromonium ion. The regioselectivity of this attack is crucial. Due to the stabilizing effect of the adjacent phenyl group on the benzylic carbocation character in the transition state, the methanol preferentially attacks the more substituted carbon, leading to the desired product, (2-Bromo-1-methoxyethyl)benzene.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve styrene (1.0 eq.) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-Bromo-1-methoxyethyl)benzene.
Cost-Effectiveness Analysis:
-
Reagent Cost: Styrene and methanol are commodity chemicals with low cost. N-bromosuccinimide is a moderately priced reagent.
-
Yield: While a specific, high-yielding protocol for this exact transformation can be elusive in the literature, similar reactions on substituted styrenes suggest that moderate to good yields (in the range of 60-80%) can be expected with careful optimization.[2]
-
Labor and Time: The one-pot nature of this synthesis significantly reduces labor and time compared to a multi-step sequence.
-
Green Chemistry Metrics:
Safety and Environmental Considerations:
-
N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.[5][6][7][8][9]
-
Methanol is flammable and toxic.
-
The generation of succinimide as a byproduct requires proper disposal.
Logical Workflow for Route 1:
Caption: Workflow for the one-pot synthesis of (2-Bromo-1-methoxyethyl)benzene from styrene.
Route 2: Two-Step Synthesis from 2-Phenylethanol
This classical approach involves the transformation of an alcohol to a bromide, followed by etherification. While more laborious, it offers a different set of considerations regarding reagent handling and potential for optimization at each step.
Reaction Scheme:
Step 1: Bromination of 2-Phenylethanol
Step 2: Williamson Ether Synthesis
Mechanism:
-
Step 1: The bromination of the primary alcohol can be achieved using various reagents. With phosphorus tribromide (PBr₃), the hydroxyl group is converted into a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction. Alternatively, hydrobromic acid (HBr) can be used to protonate the hydroxyl group, which then departs as water upon nucleophilic attack by bromide.
-
Step 2: This step is a classic Williamson ether synthesis.[6][7][9][10][11] The alkoxide is first generated by deprotonating the alcohol of 2-bromo-1-phenylethanol with a strong base like sodium hydride (NaH). The resulting nucleophilic alkoxide then attacks an electrophilic methylating agent, such as methyl iodide, in an Sₙ2 reaction to form the ether linkage.
Experimental Protocol:
Step 1: Synthesis of 2-bromo-1-phenylethanol
-
To a solution of 2-phenylethanol (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether) at 0 °C, slowly add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture over ice water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to give crude 2-bromo-1-phenylethanol, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Step 2: Synthesis of (2-Bromo-1-methoxyethyl)benzene
-
To a suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-bromo-1-phenylethanol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Cost-Effectiveness Analysis:
-
Reagent Cost: 2-Phenylethanol is more expensive than styrene. Phosphorus tribromide, sodium hydride, and methyl iodide are also reagents with moderate to high costs.
-
Yield: The overall yield for the two steps is likely to be moderate, with potential losses at each stage. A 70% yield for a similar bromination has been reported. The Williamson ether synthesis typically provides good to excellent yields (50-95%) depending on the substrate and conditions.[9]
-
Labor and Time: This two-step synthesis is significantly more time-consuming and labor-intensive than Route 1, requiring an intermediate workup and purification (or at least isolation).
-
Green Chemistry Metrics:
-
Atom Economy: The atom economy of this route is generally lower than Route 1 due to the use of PBr₃ (which generates phosphorous acid as a byproduct) and NaH/CH₃I (generating sodium iodide and hydrogen gas).
-
E-Factor: The E-factor is expected to be higher due to the increased number of reagents, solvents, and workup steps.
-
Safety and Environmental Considerations:
-
Phosphorus tribromide is corrosive and reacts violently with water.[12] Hydrobromic acid is also highly corrosive.
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable.[10]
-
Methyl iodide is a toxic and carcinogenic substance.
-
The use of multiple solvents and reagents increases the overall waste generated.
Logical Workflow for Route 2:
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A Comparative Guide to the Efficacy of (2-Bromo-1-methoxyethyl)benzene as a Synthetic Intermediate
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate intermediate is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. This guide provides an in-depth technical comparison of (2-Bromo-1-methoxyethyl)benzene with structurally similar compounds, evaluating its efficacy as an intermediate in key organic transformations. By examining the interplay of electronic and steric effects, this document aims to equip scientists with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Benzylic Intermediates
Benzylic halides and their derivatives are cornerstone intermediates in organic synthesis, prized for their heightened reactivity in nucleophilic substitution and elimination reactions.[1] This reactivity stems from the ability of the adjacent phenyl group to stabilize carbocationic intermediates or transition states through resonance.[2][3] (2-Bromo-1-methoxyethyl)benzene, a benzylic bromide featuring an α-methoxy group, presents a unique combination of electronic and steric factors that influence its reactivity profile. Understanding these nuances is paramount for its effective application in the synthesis of complex molecules.[4]
This guide will compare (2-Bromo-1-methoxyethyl)benzene with two key analogues:
-
(2-Bromoethyl)benzene: A primary benzylic bromide lacking the α-methoxy group, serving as a baseline for benzylic reactivity.
-
(2-Bromo-1-ethoxyethyl)benzene: A close analogue with an ethoxy group instead of a methoxy group, allowing for an assessment of the steric and electronic influence of the alkoxy substituent.
Synthesis of the Intermediates: A Comparative Overview
The synthetic accessibility of an intermediate is a crucial factor in its practical application. Here, we outline plausible synthetic routes for each of the compared compounds.
Synthesis of (2-Bromo-1-methoxyethyl)benzene
While specific literature on the synthesis of (2-Bromo-1-methoxyethyl)benzene is sparse, a reliable route can be inferred from the synthesis of structurally similar compounds, such as 2-bromo-2-(methoxy(phenyl)methyl)malononitrile.[5] The proposed synthesis involves the reaction of styrene with a source of electrophilic bromine in the presence of methanol.
Proposed Synthetic Pathway for (2-Bromo-1-methoxyethyl)benzene:
Caption: Proposed synthesis of (2-Bromo-1-methoxyethyl)benzene.
Synthesis of (2-Bromoethyl)benzene
(2-Bromoethyl)benzene is a commercially available compound, and its synthesis is well-documented. A common laboratory-scale preparation involves the anti-Markovnikov hydrobromination of styrene.[6]
Experimental Protocol: Synthesis of (2-Bromoethyl)benzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve styrene in a suitable solvent such as n-heptane.
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
HBr Addition: Bubble hydrogen bromide gas through the solution or add a solution of HBr in a non-polar solvent.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4 hours.
-
Work-up: After cooling, wash the reaction mixture with water and a dilute solution of sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-Bromoethyl)benzene. A reported yield for this reaction is up to 95%.[6]
Synthesis of (2-Bromo-1-ethoxyethyl)benzene
The synthesis of (2-Bromo-1-ethoxyethyl)benzene would likely follow a similar pathway to its methoxy counterpart, using ethanol in place of methanol.
Comparative Efficacy in Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental transformation for these intermediates. The reaction can proceed through either an S_N1 or S_N2 mechanism, and the dominant pathway is dictated by the structure of the intermediate, the nucleophile, the solvent, and the leaving group.
Mechanistic Considerations
The presence of the α-alkoxy group in (2-Bromo-1-methoxyethyl)benzene and its ethoxy analogue is expected to significantly favor the S_N1 pathway compared to (2-Bromoethyl)benzene. This is due to the ability of the oxygen atom to stabilize the adjacent benzylic carbocation through resonance (p-orbital overlap).
Caption: Comparison of SN1 and SN2 pathways.
(2-Bromoethyl)benzene, being a primary halide, will predominantly react via an S_N2 mechanism, which is sensitive to steric hindrance.[7]
Reactivity and Yields
The enhanced stability of the carbocation intermediate in the case of the α-alkoxy substituted compounds suggests a faster rate of reaction in S_N1-favoring conditions (polar protic solvents, weak nucleophiles).[3]
| Intermediate | Primary Mechanism | Expected Relative Rate (S_N1 conditions) | Expected Relative Rate (S_N2 conditions) |
| (2-Bromo-1-methoxyethyl)benzene | S_N1 | Fastest | Slower |
| (2-Bromo-1-ethoxyethyl)benzene | S_N1 | Fast | Slowest (due to steric hindrance) |
| (2-Bromoethyl)benzene | S_N2 | Slowest | Fast |
Note: The relative rates are predictive and based on established mechanistic principles.
In a practical synthetic application, the choice of intermediate will depend on the desired mechanism and the nature of the nucleophile. For instance, in the synthesis of β-peptidomimetics, (2-Bromoethyl)benzene was reacted with methyl cyanoacetate in the presence of sodium methoxide, achieving a high yield of 98% via an S_N2 pathway.[6] For (2-Bromo-1-methoxyethyl)benzene, one would anticipate high yields with a range of nucleophiles under S_N1 conditions.
Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Cyanide
-
Reaction Setup: In three separate round-bottom flasks, dissolve equimolar amounts of (2-Bromo-1-methoxyethyl)benzene, (2-Bromo-1-ethoxyethyl)benzene, and (2-Bromoethyl)benzene in a polar aprotic solvent such as DMSO.
-
Nucleophile Addition: Add an equimolar amount of sodium cyanide to each flask.
-
Reaction: Stir the reactions at a constant temperature (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
Analysis: Compare the reaction times and isolated yields of the corresponding nitrile products. It is expected that (2-Bromoethyl)benzene will show the highest rate and yield under these S_N2-favoring conditions.
Comparative Efficacy in Elimination Reactions
Elimination reactions of these intermediates typically proceed via E1 or E2 mechanisms to form styrene or its derivatives.[8]
Mechanistic Considerations
Similar to substitution reactions, the α-alkoxy group in (2-Bromo-1-methoxyethyl)benzene and its ethoxy analogue will favor an E1 mechanism due to the formation of a stable carbocation intermediate. (2-Bromoethyl)benzene, on the other hand, will favor the E2 mechanism, which requires a strong, sterically hindered base.[9]
Caption: Workflow for comparing intermediate efficacy.
Product Distribution and Regioselectivity
For (2-Bromoethyl)benzene undergoing an E2 reaction, the only product is styrene. In the case of the α-alkoxy substituted compounds proceeding through an E1 mechanism, the possibility of rearrangement is low due to the stability of the benzylic carbocation. The expected major product would be 1-methoxy-1-phenylethene.
| Intermediate | Primary Mechanism | Major Elimination Product |
| (2-Bromo-1-methoxyethyl)benzene | E1 | 1-Methoxy-1-phenylethene |
| (2-Bromo-1-ethoxyethyl)benzene | E1 | 1-Ethoxy-1-phenylethene |
| (2-Bromoethyl)benzene | E2 | Styrene |
Conclusion and Future Outlook
This comparative guide highlights the distinct reactivity profiles of (2-Bromo-1-methoxyethyl)benzene and its analogues. The presence of the α-methoxy group significantly influences the reaction mechanism, favoring carbocation-mediated pathways (S_N1 and E1).
Key Takeaways:
-
(2-Bromo-1-methoxyethyl)benzene is an excellent intermediate for reactions proceeding through a benzylic carbocation, offering potentially faster reaction rates under S_N1/E1 conditions compared to its non-alkoxylated counterpart.
-
(2-Bromoethyl)benzene remains the intermediate of choice for classical S_N2 reactions where steric hindrance is a key consideration and a primary halide is preferred.
-
The choice between (2-Bromo-1-methoxyethyl)benzene and (2-Bromo-1-ethoxyethyl)benzene will likely be dictated by the desired steric profile of the final product, with the ethoxy group imparting slightly greater steric bulk.
The strategic selection of these intermediates, based on a sound understanding of their underlying reactivity, will undoubtedly lead to more efficient and successful synthetic outcomes in the development of novel pharmaceuticals and functional materials.
References
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Gao, Y., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 23(11), 2843. [Link]
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Neuman, R. C., Jr. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry. Retrieved from [Link]
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Osbourn, J. (2020, April 18). Elimination of Alpha Bromides. YouTube. [Link]
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(2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Methem. [Link]
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(2019, June 5). 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link]
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NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]
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The Organic Chemistry Tutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]
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Jan. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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van der Westhuizen, J. H. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Fuson, R. C., & Horning, E. C. (1941). Reformatsky reaction of ethyl .alpha.-bromo esters with bis(chloromethyl)ether. The Journal of Organic Chemistry, 06(5), 683–686. [Link]
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Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. [Link]
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(n.d.). Elimination Reactions (Unit I). coursecontent. [Link]
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(2019, June 5). 7.6.1. Elimination of Alkyl Halides. Chemistry LibreTexts. [Link]
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Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. [Link]
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Organic Chemistry at CU Boulder. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. [Link]
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A Comparative Guide to Electrophilic Substitution on Substituted Benzenes: Reactivity and Regioselectivity
For researchers, synthetic chemists, and professionals in drug development, a deep, quantitative understanding of how substituents influence electrophilic aromatic substitution (EAS) is fundamental to the rational design of synthetic routes. This guide provides a comparative analysis of the reactivity and regioselectivity of substituted benzenes in several key EAS reactions. We will move beyond simple categorization to explore the underlying electronic principles, supported by experimental data, detailed protocols, and mechanistic visualizations to offer actionable insights for your work.
The Fundamental Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of arene chemistry, proceeding through a common two-step mechanism:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Restoration of Aromaticity: A base in the reaction mixture abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the stable aromatic system.[1]
The presence of a substituent on the benzene ring profoundly influences both the rate of this reaction and the position (ortho, meta, or para) at which the new electrophile is introduced.[2] This influence is a result of the interplay between two primary electronic effects: the inductive effect and the resonance effect .
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbons. Electron-withdrawing groups (e.g., -NO₂, -Cl) exert a negative inductive effect (-I), pulling electron density from the ring, while alkyl groups exert a positive inductive effect (+I), donating electron density.
-
Resonance Effect (R): This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or π electrons from the substituent into the ring (a +R effect) or from the ring onto the substituent (a -R effect).
Classifying Substituents: A Comparative Overview
Substituents are broadly classified based on their net effect on the reaction rate compared to benzene and their directing influence.
Activating, Ortho, Para-Directing Groups
These substituents increase the rate of EAS relative to benzene and direct incoming electrophiles to the ortho and para positions. They possess a net electron-donating character, which enriches the electron density of the aromatic ring, making it a more potent nucleophile. This category includes groups with lone pairs that can be donated via resonance (+R effect), such as -OH, -OR, and -NH₂, as well as alkyl groups (-R) that donate through a positive inductive effect (+I) and hyperconjugation.[2] The resonance donation is particularly effective at stabilizing the sigma complexes formed during ortho and para attack.
Deactivating, Meta-Directing Groups
These groups decrease the reaction rate compared to benzene and direct incoming electrophiles to the meta position. They are characterized by a net electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. This class is primarily composed of groups with a -I and a -R effect, such as -NO₂, -CN, -C=O, and -SO₃H. While all positions are deactivated, the ortho and para positions are more strongly deactivated due to the placement of a partial positive charge on the carbon bearing the substituent in the resonance forms of the sigma complex.
Deactivating, Ortho, Para-Directing Groups
The halogens (-F, -Cl, -Br, -I) represent a unique category. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs that can be donated through resonance (+R), which preferentially stabilizes the sigma complexes for ortho and para attack.[3] The inductive effect outweighs the resonance effect in terms of overall reactivity, but the resonance effect governs the regioselectivity.[3]
Quantitative Comparison of Reactivity and Isomer Distribution
The following tables present a comparative summary of experimental data for the nitration, halogenation, and Friedel-Crafts acylation of representative substituted benzenes.
Table 1: Nitration of Substituted Benzenes
| Substituent | Compound | Relative Rate (vs. Benzene=1) | % Ortho | % Meta | % Para |
| -CH₃ | Toluene | 25 | 59 | 4 | 37 |
| -OCH₃ | Anisole | 1,000 | ~40 | ~1 | ~59 |
| -Cl | Chlorobenzene | 0.033 | 30 | 1 | 70 |
| -NO₂ | Nitrobenzene | 6 x 10⁻⁸ | 7 | 93 | <1 |
Data compiled from various sources, including[4][5]. Isomer distributions can vary with reaction conditions.
Table 2: Halogenation of Substituted Benzenes
| Substituent | Compound | Reaction | % Ortho | % Meta | % Para |
| -CH₃ | Toluene | Chlorination | 60 | 1 | 39 |
| -OCH₃ | Anisole | Bromination | <10 | Trace | >90 |
| -Cl | Chlorobenzene | Chlorination | 39 | 1 | 60 |
| -NO₂ | Nitrobenzene | Bromination | 6.4 | 93.5 | 0.1 |
Data compiled from various sources, including[5].
Table 3: Friedel-Crafts Acylation of Substituted Benzenes
| Substituent | Compound | % Ortho | % Meta | % Para |
| -CH₃ | Toluene | Minor | Negligible | Major |
| -OCH₃ | Anisole | Minor | Negligible | Major |
| -Cl | Chlorobenzene | Minor | Negligible | Major |
| -NO₂ | Nitrobenzene | - | - | - |
Friedel-Crafts reactions generally do not occur with strongly deactivated rings like nitrobenzene. For activating and weakly deactivating groups, the para product is often the major isomer due to steric hindrance.
Mechanistic Insights into Directing Effects
The regioselectivity of EAS reactions is a direct consequence of the stability of the intermediate sigma complex. Let's visualize the mechanisms for different substituent types.
Ortho, Para-Direction by an Activating Group (Anisole)
The methoxy group in anisole is a strong +R donor. For ortho and para attack, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. This is not possible for meta attack.
Caption: Sigma complex stability for anisole.
Meta-Direction by a Deactivating Group (Nitrobenzene)
The nitro group is a strong -R and -I group. For ortho and para attack, one of the resonance structures places the positive charge on the carbon directly attached to the electron-withdrawing nitro group, which is highly destabilizing. Meta attack avoids this unfavorable arrangement.
Caption: Sigma complex stability for nitrobenzene.
Experimental Protocols
The following are representative protocols for common EAS reactions. Safety Precaution: These reactions involve strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol: Nitration of Toluene
This protocol is adapted from standard organic chemistry laboratory procedures.[6][7][8]
Materials:
-
Toluene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid with stirring.
-
Reaction: To the cooled nitrating mixture, add 1.0 mL of toluene dropwise over 5 minutes, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 5 minutes.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing 10 mL of cold water.
-
Extraction: Extract the product with two 4 mL portions of diethyl ether.
-
Washing: Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, decant the solution, and evaporate the ether to obtain the crude product mixture of nitrotoluenes. The isomer ratio can be determined by gas chromatography.
Caption: Experimental workflow for the nitration of toluene.
Protocol: Friedel-Crafts Acylation of Anisole
This protocol is based on established methods for the acylation of activated aromatic rings.[9][10]
Materials:
-
Anisole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Separatory funnel
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a dry flask equipped with a stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in dichloromethane. Cool the suspension in an ice bath.
-
Formation of Acylium Ion: Slowly add acetyl chloride (1.0 eq.) to the cooled suspension.
-
Reaction: Add anisole (1.0 eq.) dropwise to the reaction mixture.
-
Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Workup: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, primarily 4-methoxyacetophenone.
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A Strategic Guide to Electrophilic Phenylethyl Intermediates: Comparing (2-Bromo-1-methoxyethyl)benzene with Modern Alternatives
For the discerning researcher in organic synthesis, the choice of reagents is paramount to the success of a synthetic campaign. The introduction of a phenylethyl moiety is a common requirement in the synthesis of a wide array of fine chemicals and pharmacologically active molecules. Historically, reagents like (2-Bromo-1-methoxyethyl)benzene have served as valuable synthons for this purpose. However, the landscape of synthetic chemistry is ever-evolving, with new methodologies offering improved efficiency, safety, and functional group tolerance. This guide provides an in-depth technical comparison of (2-Bromo-1-methoxyethyl)benzene with contemporary alternatives for key synthetic transformations, supported by experimental data to inform your selection of the optimal synthetic strategy.
The Synthetic Utility of (2-Bromo-1-methoxyethyl)benzene: A Dual-Reactivity Profile
(2-Bromo-1-methoxyethyl)benzene is a bifunctional reagent whose reactivity is dominated by two key features: the labile bromine atom, which is susceptible to nucleophilic displacement, and the methoxy group at the benzylic position, which allows the molecule to act as a masked form of phenylacetaldehyde. Its primary applications in synthesis can be broadly categorized into:
-
Nucleophilic Substitution Reactions: The secondary benzylic bromide is a reactive electrophile, readily undergoing S_N2 reactions with a variety of nucleophiles to introduce the 2-methoxy-2-phenylethyl scaffold.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, (2-Bromo-1-methoxyethyl)benzene can undergo dehydrobromination to furnish β-methoxystyrene, a useful intermediate in its own right.
-
Precursor to Phenylacetaldehyde: The acetal-like structure allows it to function as a protected form of phenylacetaldehyde, which can be unmasked under specific conditions.
The following sections will delve into a comparative analysis of these transformations with alternative methodologies.
Nucleophilic Substitution: Introducing the 2-Methoxy-2-phenylethyl Moiety
The displacement of the bromide in (2-Bromo-1-methoxyethyl)benzene provides a straightforward route to a range of 2-substituted-1-methoxy-1-phenylethanes. A classic example is the Williamson ether synthesis.
Comparative Analysis of Etherification
| Method | Electrophile | Nucleophile | Typical Conditions | Yield | Key Advantages | Limitations |
| Method A | (2-Bromo-1-methoxyethyl)benzene | Sodium Ethoxide | EtOH, reflux | ~70-80% (estimated) | Direct introduction of the desired moiety. | Potential for competing elimination reactions, especially with hindered nucleophiles. Lack of extensive modern literature data. |
| Alternative 1 | Styrene Oxide | Ethanol | Acid or base catalysis | >90% | High atom economy, readily available starting materials. | Regioselectivity can be an issue without proper catalyst selection. |
| Alternative 2 | 2-Methoxy-2-phenylethanol | Ethyl Iodide | NaH, THF | >90% | Avoids elimination side reactions. | Requires prior synthesis of the alcohol precursor. |
Masked Aldehyde Functionality: A Gateway to Phenylacetaldehyde Derivatives
Phenylacetaldehyde is a valuable intermediate in the synthesis of fragrances and pharmaceuticals, but its instability makes direct use challenging. (2-Bromo-1-methoxyethyl)benzene can be considered a precursor to this aldehyde. However, more stable and versatile alternatives are now commonplace. The benchmark for comparison is the highly efficient synthesis of phenylacetaldehyde dimethyl acetal.
Comparative Analysis of Phenylacetaldehyde Equivalents
| Method | Reagent/Starting Material | Transformation | Typical Conditions | Yield | Key Advantages | Limitations |
| Method B (Inferred) | (2-Bromo-1-methoxyethyl)benzene | Hydrolysis/Oxidation | (Hypothetical) | Not reported | Direct precursor. | Harsh conditions likely required for conversion, potential for side reactions. |
| Alternative 3 | Styrene Oxide | Isomerization/Acetalization | Pd catalyst, then MeOH | ~75% (aldehyde), quantitative (acetal)[1] | High-yielding, one-pot potential. | Requires a transition metal catalyst. |
| Alternative 4 | Phenylacetaldehyde | Direct Acetalization | MeOH, acid catalyst | >95% | Straightforward protection of the aldehyde. | Phenylacetaldehyde itself is prone to polymerization and oxidation. |
Elimination Reactions: The Synthesis of β-Methoxystyrene
Dehydrobromination of (2-Bromo-1-methoxyethyl)benzene offers a route to β-methoxystyrene, a precursor for various organic transformations.
Comparative Analysis of β-Methoxystyrene Synthesis
| Method | Starting Material | Reagent | Typical Conditions | Yield | Key Advantages | Limitations |
| Method C | (2-Bromo-1-methoxyethyl)benzene | Potassium tert-butoxide | t-BuOH, heat | ~80-90% (estimated) | Direct elimination from a readily prepared precursor. | Requires a strong, sterically hindered base. |
| Alternative 5 | Phenylacetylene | Sodium Methoxide | MeOH, heat | Good to excellent | High atom economy, readily available starting materials. | Requires handling of gaseous acetylene or its derivatives. |
Experimental Protocols
Protocol for Alternative 1: Synthesis of 2-Ethoxy-2-phenylethan-1-ol from Styrene Oxide
This protocol is adapted from standard procedures for the acid-catalyzed ring-opening of epoxides.
-
To a solution of styrene oxide (1.20 g, 10 mmol) in ethanol (20 mL) at 0 °C, add a catalytic amount of sulfuric acid (0.1 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethoxy-2-phenylethan-1-ol.
Protocol for Alternative 3: Synthesis of Phenylacetaldehyde Dimethyl Acetal from Styrene Oxide
This protocol is based on the palladium-catalyzed isomerization of styrene oxide followed by in-situ acetalization.[1]
-
To a solution of styrene oxide (1.20 g, 10 mmol) in benzene (25 mL), add allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol) as a catalyst.
-
Stir the mixture at 50°C for 10 minutes to form phenylacetaldehyde.
-
To this reaction solution, add methanol (10 mL) and continue stirring at 50°C for 30 minutes.
-
Add a 2% aqueous solution of sodium carbonate (20 mL) and separate the organic layer.
-
The organic layer contains phenylacetaldehyde dimethyl acetal.
Mechanistic Considerations and Strategic Recommendations
The choice between (2-Bromo-1-methoxyethyl)benzene and its alternatives is dictated by the specific synthetic goal, available starting materials, and desired functional group tolerance.
Caption: Decision workflow for selecting a suitable electrophilic phenylethyl intermediate.
Expertise & Experience in Action: While (2-Bromo-1-methoxyethyl)benzene offers a direct route to the desired scaffolds, its preparation from styrene, N-bromosuccinimide, and methanol can be inconsistent, and the product may have limited stability. For nucleophilic substitution, the in situ generation of a more reactive electrophile or the use of a more stable precursor like 2-methoxy-2-phenylethanol is often a more robust strategy. For access to phenylacetaldehyde derivatives, the palladium-catalyzed isomerization of styrene oxide is a highly efficient and elegant modern alternative that avoids the handling of the unstable aldehyde.
Trustworthiness Through Self-Validation: The protocols provided for the alternative methods are based on well-established and high-yielding reactions. The progress of these reactions can be easily monitored by standard techniques such as TLC or GC-MS, allowing for in-process control and ensuring reproducibility. The starting materials for the alternative routes, such as styrene oxide and phenylacetylene, are commercially available in high purity, which contributes to the reliability of the synthetic outcomes.
Conclusion
While (2-Bromo-1-methoxyethyl)benzene has its place in the historical toolkit of organic synthesis, modern alternatives often provide superior performance in terms of yield, selectivity, and operational simplicity. For the introduction of a 2-alkoxy-2-phenylethyl moiety, the ring-opening of styrene oxide is a highly attractive option. For applications requiring a masked phenylacetaldehyde, the direct synthesis of stable acetals from styrene oxide or phenylacetaldehyde itself is recommended. By carefully considering the comparative data and mechanistic pathways presented in this guide, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development endeavors.
References
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Pasquinucci, L., et al. (2019). (2S)-N-2-methoxy-2-phenylethyl-6, 7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist. European Journal of Medicinal Chemistry, 168, 189-198. Available at: [Link]
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PrepChem (2023). Synthesis of phenylacetaldehyde dimethylacetal. Available at: [Link]
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Bloom Tech (2024). What are common reactions involving (2-Bromoethyl)benzene? Available at: [Link]
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]
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Chemistry LibreTexts (2022). Elimination Reactions- Zaitsev's Rule. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Bromo-1-methoxyethyl)benzene for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, procedural framework for the safe disposal of (2-Bromo-1-methoxyethyl)benzene, moving beyond mere compliance to foster a deeper understanding of the chemical principles that govern these essential safety protocols.
(2-Bromo-1-methoxyethyl)benzene, a halogenated ether, presents specific hazards that necessitate a meticulous and informed approach to its disposal. Adherence to these guidelines is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Core Principles of Disposal: Understanding the "Why"
The disposal strategy for (2-Bromo-1-methoxyethyl)benzene is dictated by its chemical structure and reactivity. As a brominated hydrocarbon, it falls under the category of halogenated organic waste . This classification is paramount because co-mingling with non-halogenated organic solvents can disrupt waste treatment processes, particularly solvent recycling, and can lead to the formation of hazardous byproducts during incineration if the facility is not equipped to handle halogens.
Furthermore, the presence of an ether linkage in conjunction with a benzylic hydrogen introduces the risk of peroxide formation upon prolonged exposure to air and light.[1][2] These organic peroxides are notoriously unstable and can be explosive when subjected to heat, friction, or shock.[3] This potential dictates specific handling and storage protocols, not just for the pure compound, but for its waste as well.
Quantitative Data Summary
| Property | Value for (2-Bromo-1-methoxyethyl)benzene | Value for (2-Bromoethyl)benzene (for reference) | Source |
| Molecular Formula | C₉H₁₁BrO | C₈H₉Br | [4] |
| Molecular Weight | 215.09 g/mol | 185.06 g/mol | [4][5] |
| Density | ~1.352 g/cm³ (Predicted) | 1.355 g/mL at 25 °C | [6] |
| Boiling Point | 121-123 °C at 20 Torr | Not Applicable | [6] |
| Flash Point | 98 °C | Not Applicable | [6] |
| GHS Hazard Statements | Not officially classified, but assumed to be similar to related compounds. | H302: Harmful if swallowed. H319: Causes serious eye irritation. | |
| LD50 Oral (Rat) | Data not available | 811 mg/kg |
Note: The toxicological data provided is for (2-Bromoethyl)benzene and should be used as a conservative estimate of the potential hazards of (2-Bromo-1-methoxyethyl)benzene.
Immediate Safety and Handling Precautions
Before beginning any work that will generate (2-Bromo-1-methoxyethyl)benzene waste, ensure that the following safety measures are in place:
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (nitrile or neoprene), safety goggles, and a fully buttoned laboratory coat must be worn. All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available that contains an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads. In the event of a spill, evacuate the immediate area, alert colleagues, and follow your institution's established spill response protocol. Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of (2-Bromo-1-methoxyethyl)benzene from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation at the Point of Generation
This is the most critical step in the disposal process.
-
Designate a Halogenated Waste Container: Before starting your experiment, procure a dedicated waste container specifically for halogenated organic waste.
-
Prevent Co-mingling: Under no circumstances should (2-Bromo-1-methoxyethyl)benzene waste be mixed with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes). This is to ensure proper and safe disposal by your institution's hazardous waste management provider.
Step 2: Containerization
-
Material Compatibility: The waste container must be constructed of a material chemically resistant to brominated organic compounds. High-density polyethylene (HDPE) is a common choice, however, it's important to be aware that some plastics can be attacked by bromine-containing compounds.[7][8] Glass containers with a screw cap are also a suitable option. Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.
-
Vented Caps: If there is a possibility of gas evolution, a vented cap should be used to prevent pressure buildup within the container.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Initial Labeling: Affix a hazardous waste label to the container before adding any waste.
-
Content Declaration: Clearly write the full chemical name, "(2-Bromo-1-methoxyethyl)benzene," on the label. Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Mark the appropriate hazard boxes on the label (e.g., "Toxic," "Flammable").
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory. This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight to minimize the risk of peroxide formation.[9]
-
Container Closure: The waste container must be kept closed at all times, except when actively adding waste.
Step 5: Final Disposal Request
-
Monitor Fill Level: Do not overfill the waste container. A good rule of thumb is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
Submit for Pickup: Once the container is full, or if the experiment is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Adherence to Timelines: Be aware of regulatory limits on the amount of time hazardous waste can be stored in an SAA.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of (2-Bromo-1-methoxyethyl)benzene.
Caption: Disposal workflow for (2-Bromo-1-methoxyethyl)benzene.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in a responsible and compliant manner.
References
-
UAMS Research and Innovation. Peroxide Formers: Safety and Disposal. Available at: [Link]
-
Western Carolina University. Peroxide Forming Chemical Storage Guidelines. Available at: [Link]
-
Texas Christian University. Peroxide-Forming Chemicals – Safety Guidelines. Published March 18, 2025. Available at: [Link]
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Vanderbilt University Medical Center. Peroxide-Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety. Available at: [Link]
-
University of Washington. EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. Published August 11, 2022. Available at: [Link]
-
Stenutz. (2-bromo-1-methylethyl)benzene. Available at: [Link]
-
PubChem. (2-Bromo-1-methoxyethyl)benzene. Available at: [Link]
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Organic Mystery. Reactions of Ethers Involving the Alkyl Group. Available at: [Link]
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PubChem. (2-Bromo-1-methoxypropyl)benzene. Available at: [Link]
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Chemistry LibreTexts. Reactivity of Alpha Hydrogens. Published January 22, 2023. Available at: [Link]
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Professional Plastics. HDPE and LDPE Resistance Chart by Chemical. Available at: [Link]
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Chemistry LibreTexts. Alpha Halogenation. Published January 22, 2023. Available at: [Link]
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ACS Publications. THE REACTIVITY OF HALOGENATED ETHERS I. HALOGENATED DIETHYL ETHERS AND ZINC | Journal of the American Chemical Society. Available at: [Link]
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Cipax. Chemical resistance of high and low density polyethylene. Available at: [Link]
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Wikipedia. Halogenated ether. Available at: [Link]
-
CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Available at: [Link]
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LookChem. (2-Bromoethyl)benzene - Safety Data Sheet. Published June 8, 2024. Available at: [Link]
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CDF Corporation. Polyethylene Chemical Resistance Chart. Available at: [Link]
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AquaSpira. Chemical Resistance of HDPE Pipes. Available at: [Link]
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Mastering the Safe Handling of (2-Bromo-1-methoxyethyl)benzene: A Guide for Laboratory Professionals
For researchers and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. (2-Bromo-1-methoxyethyl)benzene, a key building block in various synthetic pathways, requires a thorough understanding of its hazard profile to mitigate risks effectively. This guide provides essential, in-depth safety protocols and logistical plans for the confident and secure handling of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
Hazard Identification and Risk Assessment: Understanding the "Why"
(2-Bromo-1-methoxyethyl)benzene (CAS No. 13685-00-2) is a compound that demands careful handling due to its specific toxicological profile. A comprehensive risk assessment is the foundational step before any procedure is initiated. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that dictate our handling protocols.[1]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Angene Chemical Safety Data Sheet for (2-Bromo-1-methoxyethyl)benzene.[1]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The "Warning" signal word associated with this chemical underscores the need for diligent application of safety measures.[1] The causality is clear: the chemical's properties can lead to significant irritation and acute health effects upon exposure, making the use of appropriate barriers (Personal Protective Equipment) non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to creating a safe working environment. The following table outlines the minimum required PPE for handling (2-Bromo-1-methoxyethyl)benzene, with explanations rooted in the compound's hazard profile.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles or a full-face shield. | Why: To prevent eye contact which can cause serious irritation (H319).[1][2] Standard safety glasses do not provide a sufficient seal against splashes or vapors. A face shield should be used in conjunction with goggles when there is a heightened risk of splashing. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Why: To prevent skin contact, which can cause irritation (H315).[1][3] Gloves should be inspected for any signs of degradation or perforation before each use. Contaminated gloves must be removed and disposed of properly immediately. |
| Body | A standard laboratory coat, fully buttoned. | Why: To protect the skin on the arms and torso from accidental splashes and contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or in case of spills. | Why: To mitigate the risk of inhaling vapors, which may cause respiratory tract irritation (H335).[1][2] All handling of this volatile compound should ideally be performed within a certified chemical fume hood. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan ensures that all safety aspects are considered from the moment the chemical is received to its final disposal.
Caption: Workflow for the safe handling of (2-Bromo-1-methoxyethyl)benzene.
Preparation Phase
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for (2-Bromo-1-methoxyethyl)benzene.[1]
-
Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition.
-
Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height. Ensure an eyewash station and safety shower are readily accessible.
Handling and Experimental Use
-
Dispensing: Conduct all transfers and dispensing of (2-Bromo-1-methoxyethyl)benzene inside a certified chemical fume hood to minimize inhalation exposure.
-
Experimental Procedures: Keep containers of the chemical sealed when not in use. Avoid direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill and Emergency Procedures
-
Minor Spills: For a small spill contained within the fume hood, use an inert absorbent material to collect the spilled liquid. Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
Proper disposal is a critical component of the chemical's lifecycle management, preventing environmental contamination and ensuring regulatory compliance.
Caption: Decision tree for the proper disposal of (2-Bromo-1-methoxyethyl)benzene waste.
-
Waste Segregation: All waste streams containing (2-Bromo-1-methoxyethyl)benzene, including unused product, contaminated solvents, and disposable PPE, must be segregated as hazardous waste.
-
Containerization: Use only approved, chemically compatible, and clearly labeled waste containers. Ensure containers are kept sealed when not in use.
-
Regulatory Compliance: The disposal of (2-Bromo-1-methoxyethyl)benzene must be carried out in strict accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
By adhering to these detailed protocols, researchers can confidently handle (2-Bromo-1-methoxyethyl)benzene, ensuring a safe laboratory environment and the integrity of their scientific work.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (2-Bromo-1-methoxyethyl)benzene.
- Angene Chemical. (2021, May 1). Safety Data Sheet: (2-Bromo-1-methoxyethyl)benzene.
- Echemi. (2019, July 15). Safety Data Sheet: ((2-Bromoethoxy)methyl)benzene.
- Chevron Phillips Chemical Company. (2021, September 23). Safety Data Sheet: Benzene.
- Pfaltz & Bauer, Inc. (n.d.). Safety Data Sheet: (2-Bromoethyl)benzene 98%.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
